molecular formula C18H27NO2 B1683459 V-06-018

V-06-018

Cat. No.: B1683459
M. Wt: 289.4 g/mol
InChI Key: CEDIHMZHLKYWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-06-018 is a quorum sensing modulator that acts as a LasR antagonist.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-nonyl-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-19-18(21)15-17(20)16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21)

InChI Key

CEDIHMZHLKYWFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)CC(=O)C1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

V-06-018;  V 06 018;  V06018; 

Origin of Product

United States

Foundational & Exploratory

V-06-018 Mechanism of Action in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent, non-native antagonist of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor. By competitively inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), this compound effectively disrupts the Las QS cascade, a critical regulatory network controlling the expression of numerous virulence factors and biofilm formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on the interconnected QS systems, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: LasR Antagonism

The primary molecular target of this compound in Pseudomonas aeruginosa is the LasR transcriptional regulator. LasR is a key component of the las quorum sensing system, which plays a central role in coordinating gene expression in response to bacterial population density.

Mechanism: this compound acts as a competitive antagonist of LasR. It binds to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This competitive binding prevents the activation of LasR. Biochemical studies have shown that the binding of this compound and its analogs stabilizes an inactive conformation of the LasR protein, rendering it unable to dimerize and bind to its target DNA promoter sequences.[1][2] This, in turn, prevents the transcription of a wide array of virulence genes regulated by the las system.

Impact on the Pseudomonas aeruginosa Quorum Sensing Network

The inhibitory action of this compound on LasR has cascading effects on the other major QS systems in P. aeruginosa, namely the rhl and pqs systems. The las system is positioned at the top of a hierarchical regulatory network, influencing the activity of the other two.

  • Rhl System: The expression of rhlR, which encodes the transcriptional regulator of the rhl system, is positively regulated by an active LasR/3-oxo-C12-HSL complex. By inhibiting LasR, this compound leads to the downregulation of rhlR expression. This, in turn, reduces the production of the RhlR-dependent virulence factors.

  • PQS System: The pqs system is also under the regulatory control of the las system. LasR activation is required for the expression of pqsR (also known as mvfR) and the pqsABCDE operon, which are essential for the biosynthesis of the Pseudomonas quinolone signal (PQS). Therefore, inhibition of LasR by this compound results in the downregulation of the PQS signaling pathway.

The following diagram illustrates the hierarchical relationship of the QS systems and the point of intervention for this compound.

QS_Pathway This compound Mechanism of Action in P. aeruginosa QS Cascade cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Activates RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates Virulence Virulence Factors (Elastase, Pyocyanin (B1662382), etc.) Biofilm Formation LasR->Virulence RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL Synthesizes C4-HSL->RhlR Activates RhlR->PqsR Inhibits RhlR->Virulence PqsA_E PqsA-E, PqsH PQS PQS PqsA_E->PQS Synthesizes PQS->PqsR Activates PqsR->RhlR Activates PqsR->Virulence V06018 This compound V06018->LasR Inhibits

Caption: this compound inhibits the LasR receptor, disrupting the QS cascade.

Quantitative Data

The inhibitory activity of this compound and its more potent analogs has been quantified using various in vitro assays.

Compound IC50 (µM) in LasR Reporter Assay IC50 (µM) in Pyocyanin Inhibition Assay
This compound 5.2[3]18 (± 2)[4]
Analog 19 (furan)2.5 (± 0.2)Not Reported
Analog 20 (thiophene)1.1 (± 0.1)Not Reported
Analog 271.8 (± 0.2)Not Reported
Analog 281.4 (± 0.1)Not Reported
Analog 291.3 (± 0.1)Not Reported
Analog 400.2 (in competition with 150 nM 3-oxo-C12-HSL)Not Reported

Experimental Protocols

The following are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

LasR Reporter Assay

This assay is used to quantify the antagonistic activity of compounds against the LasR receptor.

Principle: An E. coli or P. aeruginosa strain is engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter (e.g., p_lasI). In the presence of an agonist like 3-oxo-C12-HSL, LasR activates the transcription of the reporter gene, leading to a measurable signal. An antagonist like this compound will compete with the agonist and reduce the reporter signal in a dose-dependent manner.

Summarized Protocol:

  • Bacterial Strain: E. coli DH5α or a P. aeruginosa strain lacking lasI (to prevent endogenous autoinducer production) carrying a LasR expression plasmid and a LasR-responsive reporter plasmid.

  • Culture Conditions: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture into fresh medium in a 96-well plate.

  • Compound Addition: Add a constant, sub-maximal concentration of the agonist (3-oxo-C12-HSL) to all wells. Add serial dilutions of the antagonist (this compound) to the test wells. Include appropriate controls (no agonist, agonist only).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or absorbance for β-galactosidase using a chromogenic substrate like ONPG).

  • Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Inhibition Assay

This assay measures the effect of a compound on the production of the QS-regulated virulence factor pyocyanin.

Principle: Pyocyanin is a blue-green phenazine (B1670421) pigment produced by P. aeruginosa under the control of the QS system. The amount of pyocyanin produced can be quantified spectrophotometrically.

Summarized Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1 or PA14).

  • Culture Conditions: Grow the bacteria overnight in a suitable medium (e.g., King's A medium).

  • Assay Setup: Inoculate fresh medium with the overnight culture in the presence of various concentrations of this compound.

  • Incubation: Incubate at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) to extract the pyocyanin.

  • Back-extraction: Add 0.2 M HCl to the chloroform phase to back-extract the pyocyanin (which will turn the aqueous phase pink).

  • Quantification: Measure the absorbance of the acidified aqueous phase at 520 nm.

  • Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the untreated control.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Principle: P. aeruginosa forms biofilms on surfaces, which can be stained with crystal violet and quantified.

Summarized Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa.

  • Assay Setup: In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to wells containing different concentrations of this compound.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

  • Staining: Add a crystal violet solution to each well and incubate at room temperature.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a LasR antagonist like this compound.

Experimental_Workflow Workflow for Characterization of this compound cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Future Work) HTS High-Throughput Screen (e.g., using LasR reporter strain) Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (LasR Reporter Assay) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (Competitive Binding Assays) Dose_Response->Mechanism Virulence_Assays Virulence Factor Inhibition Assays (Pyocyanin, Elastase, Biofilm) Dose_Response->Virulence_Assays Animal_Model Animal Model of Infection (e.g., mouse lung infection) Virulence_Assays->Animal_Model Efficacy Efficacy Studies (Bacterial load, survival) Animal_Model->Efficacy Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: A typical workflow for the evaluation of a LasR antagonist.

Conclusion and Future Directions

This compound is a well-characterized antagonist of the P. aeruginosa LasR receptor, demonstrating the potential of anti-virulence strategies to combat bacterial infections. Its mechanism of action, centered on the competitive inhibition of a key QS regulator, leads to the downregulation of a suite of virulence factors. While this compound itself has served as a valuable chemical probe, the development of more potent analogs with nanomolar activity highlights the promise of this chemical scaffold for further therapeutic development.

Future research should focus on obtaining comprehensive in vivo efficacy data for this compound and its more potent analogs in relevant animal models of P. aeruginosa infection. Such studies are crucial to validate the therapeutic potential of LasR antagonism and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A thorough evaluation of their safety and toxicity profiles will also be essential for their translation into clinical applications.

References

V-06-018 Mechanism of Action in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent, non-native antagonist of the Pseudomonas aeruginosa LasR quorum sensing (QS) receptor. By competitively inhibiting the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), this compound effectively disrupts the Las QS cascade, a critical regulatory network controlling the expression of numerous virulence factors and biofilm formation. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on the interconnected QS systems, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: LasR Antagonism

The primary molecular target of this compound in Pseudomonas aeruginosa is the LasR transcriptional regulator. LasR is a key component of the las quorum sensing system, which plays a central role in coordinating gene expression in response to bacterial population density.

Mechanism: this compound acts as a competitive antagonist of LasR. It binds to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This competitive binding prevents the activation of LasR. Biochemical studies have shown that the binding of this compound and its analogs stabilizes an inactive conformation of the LasR protein, rendering it unable to dimerize and bind to its target DNA promoter sequences.[1][2] This, in turn, prevents the transcription of a wide array of virulence genes regulated by the las system.

Impact on the Pseudomonas aeruginosa Quorum Sensing Network

The inhibitory action of this compound on LasR has cascading effects on the other major QS systems in P. aeruginosa, namely the rhl and pqs systems. The las system is positioned at the top of a hierarchical regulatory network, influencing the activity of the other two.

  • Rhl System: The expression of rhlR, which encodes the transcriptional regulator of the rhl system, is positively regulated by an active LasR/3-oxo-C12-HSL complex. By inhibiting LasR, this compound leads to the downregulation of rhlR expression. This, in turn, reduces the production of the RhlR-dependent virulence factors.

  • PQS System: The pqs system is also under the regulatory control of the las system. LasR activation is required for the expression of pqsR (also known as mvfR) and the pqsABCDE operon, which are essential for the biosynthesis of the Pseudomonas quinolone signal (PQS). Therefore, inhibition of LasR by this compound results in the downregulation of the PQS signaling pathway.

The following diagram illustrates the hierarchical relationship of the QS systems and the point of intervention for this compound.

QS_Pathway This compound Mechanism of Action in P. aeruginosa QS Cascade cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL Synthesizes LasR LasR 3-oxo-C12-HSL->LasR Activates RhlR RhlR LasR->RhlR Activates PqsR PqsR LasR->PqsR Activates Virulence Virulence Factors (Elastase, Pyocyanin, etc.) Biofilm Formation LasR->Virulence RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL Synthesizes C4-HSL->RhlR Activates RhlR->PqsR Inhibits RhlR->Virulence PqsA_E PqsA-E, PqsH PQS PQS PqsA_E->PQS Synthesizes PQS->PqsR Activates PqsR->RhlR Activates PqsR->Virulence V06018 This compound V06018->LasR Inhibits

Caption: this compound inhibits the LasR receptor, disrupting the QS cascade.

Quantitative Data

The inhibitory activity of this compound and its more potent analogs has been quantified using various in vitro assays.

Compound IC50 (µM) in LasR Reporter Assay IC50 (µM) in Pyocyanin Inhibition Assay
This compound 5.2[3]18 (± 2)[4]
Analog 19 (furan)2.5 (± 0.2)Not Reported
Analog 20 (thiophene)1.1 (± 0.1)Not Reported
Analog 271.8 (± 0.2)Not Reported
Analog 281.4 (± 0.1)Not Reported
Analog 291.3 (± 0.1)Not Reported
Analog 400.2 (in competition with 150 nM 3-oxo-C12-HSL)Not Reported

Experimental Protocols

The following are summarized protocols for key experiments used to characterize the mechanism of action of this compound.

LasR Reporter Assay

This assay is used to quantify the antagonistic activity of compounds against the LasR receptor.

Principle: An E. coli or P. aeruginosa strain is engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter (e.g., p_lasI). In the presence of an agonist like 3-oxo-C12-HSL, LasR activates the transcription of the reporter gene, leading to a measurable signal. An antagonist like this compound will compete with the agonist and reduce the reporter signal in a dose-dependent manner.

Summarized Protocol:

  • Bacterial Strain: E. coli DH5α or a P. aeruginosa strain lacking lasI (to prevent endogenous autoinducer production) carrying a LasR expression plasmid and a LasR-responsive reporter plasmid.

  • Culture Conditions: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture into fresh medium in a 96-well plate.

  • Compound Addition: Add a constant, sub-maximal concentration of the agonist (3-oxo-C12-HSL) to all wells. Add serial dilutions of the antagonist (this compound) to the test wells. Include appropriate controls (no agonist, agonist only).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP at Ex/Em 485/528 nm or absorbance for β-galactosidase using a chromogenic substrate like ONPG).

  • Data Analysis: Normalize the reporter signal to cell density (OD600). Plot the normalized signal against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Inhibition Assay

This assay measures the effect of a compound on the production of the QS-regulated virulence factor pyocyanin.

Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa under the control of the QS system. The amount of pyocyanin produced can be quantified spectrophotometrically.

Summarized Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa (e.g., PAO1 or PA14).

  • Culture Conditions: Grow the bacteria overnight in a suitable medium (e.g., King's A medium).

  • Assay Setup: Inoculate fresh medium with the overnight culture in the presence of various concentrations of this compound.

  • Incubation: Incubate at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform to extract the pyocyanin.

  • Back-extraction: Add 0.2 M HCl to the chloroform phase to back-extract the pyocyanin (which will turn the aqueous phase pink).

  • Quantification: Measure the absorbance of the acidified aqueous phase at 520 nm.

  • Data Analysis: Calculate the percentage inhibition of pyocyanin production relative to the untreated control.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Principle: P. aeruginosa forms biofilms on surfaces, which can be stained with crystal violet and quantified.

Summarized Protocol:

  • Bacterial Strain: Wild-type P. aeruginosa.

  • Assay Setup: In a 96-well microtiter plate, add a diluted overnight culture of P. aeruginosa to wells containing different concentrations of this compound.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

  • Staining: Add a crystal violet solution to each well and incubate at room temperature.

  • Destaining: Wash away the excess stain and allow the plate to dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition compared to the untreated control.

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a LasR antagonist like this compound.

Experimental_Workflow Workflow for Characterization of this compound cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Future Work) HTS High-Throughput Screen (e.g., using LasR reporter strain) Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (LasR Reporter Assay) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (Competitive Binding Assays) Dose_Response->Mechanism Virulence_Assays Virulence Factor Inhibition Assays (Pyocyanin, Elastase, Biofilm) Dose_Response->Virulence_Assays Animal_Model Animal Model of Infection (e.g., mouse lung infection) Virulence_Assays->Animal_Model Efficacy Efficacy Studies (Bacterial load, survival) Animal_Model->Efficacy Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: A typical workflow for the evaluation of a LasR antagonist.

Conclusion and Future Directions

This compound is a well-characterized antagonist of the P. aeruginosa LasR receptor, demonstrating the potential of anti-virulence strategies to combat bacterial infections. Its mechanism of action, centered on the competitive inhibition of a key QS regulator, leads to the downregulation of a suite of virulence factors. While this compound itself has served as a valuable chemical probe, the development of more potent analogs with nanomolar activity highlights the promise of this chemical scaffold for further therapeutic development.

Future research should focus on obtaining comprehensive in vivo efficacy data for this compound and its more potent analogs in relevant animal models of P. aeruginosa infection. Such studies are crucial to validate the therapeutic potential of LasR antagonism and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. A thorough evaluation of their safety and toxicity profiles will also be essential for their translation into clinical applications.

References

V-06-018: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor. This document details the experimental protocols for its synthesis and bioactivity assessment, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR receptor is a critical component of the QS hierarchy, regulating the expression of numerous genes involved in pathogenicity. The inhibition of LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This compound emerged from a high-throughput screen as a non-native, small molecule inhibitor of LasR.[1][2][3] Subsequent research has focused on elucidating its mechanism of action and developing more potent analogs through systematic structure-activity relationship (SAR) studies.[1][2][3] This guide synthesizes the available scientific information to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against the LasR receptor has been quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundDescriptionIC50 (µM) vs. 150 nM OdDHLIC50 (µM) vs. 1 µM OdDHLReference
This compound Parent Compound2.33.9[1]
Analog 40 Optimized Analog0.20.7[1]

Experimental Protocols

Synthesis of this compound

An efficient, scalable, and adaptable synthesis for this compound has been developed, improving upon the initial one-step synthesis which suffered from low yields.[1] The optimized protocol involves a two-step process:

Step 1: Synthesis of Ethyl 2-benzoyl-3-(nonylamino)acrylate

  • To a solution of ethyl benzoylacetate (1.0 eq) in toluene (B28343) is added nonylamine (B85610) (1.0 eq).

  • The mixture is refluxed with a Dean-Stark trap for 16 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enamine intermediate.

Step 2: Synthesis of this compound (N-nonyl-3-oxo-3-phenylpropanamide)

  • The purified enamine from Step 1 is dissolved in a 1:1 mixture of THF and 1 M HCl.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford this compound as a white solid.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in its native bacterial host.[1]

  • A single colony of P. aeruginosa PAO-JP2 (ΔlasIΔrhlI) containing a lasB-gfp reporter plasmid is inoculated into LB medium containing 300 µg/mL carbenicillin (B1668345) and grown overnight.

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotic.

  • The subculture is grown to an OD600 of 0.25–0.3.

  • In a 96-well plate, aliquots of the bacterial culture are treated with the native LasR agonist, OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), at a final concentration of 150 nM, and varying concentrations of the test compound (e.g., this compound).

  • The plate is incubated at 37°C with shaking for a defined period.

  • GFP fluorescence (excitation at 485 nm, emission at 535 nm) and OD600 are measured using a plate reader.

  • The fluorescence is normalized to cell density (GFP/OD600), and the data is analyzed to determine the IC50 values.

Visualizations

LasR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the LasR quorum sensing circuit and the mechanism of inhibition by this compound.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3OC12HSL_out 3OC12-HSL (Autoinducer) 3OC12HSL_in 3OC12-HSL 3OC12HSL_out->3OC12HSL_in Diffusion LasR_inactive Inactive LasR Monomer 3OC12HSL_in->LasR_inactive Binds LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization LasR_inhibited Stabilized Inactive LasR Monomer LasR_inactive->LasR_inhibited Stabilizes DNA las Target Genes (e.g., lasB) LasR_active->DNA Binds Promoter Virulence Virulence Factor Production DNA->Virulence Upregulates Transcription V06018 This compound V06018->LasR_inactive Binds to Ligand Pocket LasR_inhibited->LasR_active Inhibits Dimerization

Caption: LasR signaling pathway and its inhibition by this compound.

Experimental Workflow for LasR Antagonist Screening

The workflow for identifying and characterizing LasR antagonists like this compound is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start Design Analogs of This compound synthesis Synthesize Compound Library start->synthesis purification Purify and Characterize Compounds synthesis->purification treatment Treat Culture with OdDHL and Test Compound purification->treatment prep_culture Prepare P. aeruginosa Reporter Strain Culture prep_culture->treatment incubation Incubate at 37°C treatment->incubation measurement Measure GFP Fluorescence and OD600 incubation->measurement normalization Normalize Fluorescence to Cell Density measurement->normalization dose_response Generate Dose-Response Curves normalization->dose_response ic50 Calculate IC50 Values dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for synthesis and screening of LasR antagonists.

Mechanism of Action

Biochemical studies have provided insights into how this compound and its analogs antagonize LasR. These compounds are believed to function as competitive inhibitors, binding to the same ligand-binding site as the native autoinducer, 3OC12-HSL.[1][4] Upon binding, this compound stabilizes an inactive conformation of the LasR protein, which prevents the conformational changes necessary for dimerization and subsequent DNA binding.[1][4][5] This ultimately leads to the downregulation of LasR-controlled genes and a reduction in virulence factor production.

Conclusion

This compound represents a significant milestone in the development of non-native inhibitors of the P. aeruginosa LasR quorum sensing receptor. The optimized synthesis and detailed biological characterization of this compound and its more potent analogs provide a solid foundation for further research. These small molecules serve as valuable chemical probes to dissect the intricacies of LasR-mediated signaling and hold potential as scaffolds for the development of novel anti-virulence therapeutics. This guide provides the essential technical information for researchers to build upon this work in the ongoing effort to combat bacterial infections.

References

V-06-018: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor. This document details the experimental protocols for its synthesis and bioactivity assessment, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR receptor is a critical component of the QS hierarchy, regulating the expression of numerous genes involved in pathogenicity. The inhibition of LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

This compound emerged from a high-throughput screen as a non-native, small molecule inhibitor of LasR.[1][2][3] Subsequent research has focused on elucidating its mechanism of action and developing more potent analogs through systematic structure-activity relationship (SAR) studies.[1][2][3] This guide synthesizes the available scientific information to provide a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound and its analogs against the LasR receptor has been quantified using cell-based reporter assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundDescriptionIC50 (µM) vs. 150 nM OdDHLIC50 (µM) vs. 1 µM OdDHLReference
This compound Parent Compound2.33.9[1]
Analog 40 Optimized Analog0.20.7[1]

Experimental Protocols

Synthesis of this compound

An efficient, scalable, and adaptable synthesis for this compound has been developed, improving upon the initial one-step synthesis which suffered from low yields.[1] The optimized protocol involves a two-step process:

Step 1: Synthesis of Ethyl 2-benzoyl-3-(nonylamino)acrylate

  • To a solution of ethyl benzoylacetate (1.0 eq) in toluene is added nonylamine (1.0 eq).

  • The mixture is refluxed with a Dean-Stark trap for 16 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the enamine intermediate.

Step 2: Synthesis of this compound (N-nonyl-3-oxo-3-phenylpropanamide)

  • The purified enamine from Step 1 is dissolved in a 1:1 mixture of THF and 1 M HCl.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford this compound as a white solid.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in its native bacterial host.[1]

  • A single colony of P. aeruginosa PAO-JP2 (ΔlasIΔrhlI) containing a lasB-gfp reporter plasmid is inoculated into LB medium containing 300 µg/mL carbenicillin and grown overnight.

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotic.

  • The subculture is grown to an OD600 of 0.25–0.3.

  • In a 96-well plate, aliquots of the bacterial culture are treated with the native LasR agonist, OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), at a final concentration of 150 nM, and varying concentrations of the test compound (e.g., this compound).

  • The plate is incubated at 37°C with shaking for a defined period.

  • GFP fluorescence (excitation at 485 nm, emission at 535 nm) and OD600 are measured using a plate reader.

  • The fluorescence is normalized to cell density (GFP/OD600), and the data is analyzed to determine the IC50 values.

Visualizations

LasR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the LasR quorum sensing circuit and the mechanism of inhibition by this compound.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3OC12HSL_out 3OC12-HSL (Autoinducer) 3OC12HSL_in 3OC12-HSL 3OC12HSL_out->3OC12HSL_in Diffusion LasR_inactive Inactive LasR Monomer 3OC12HSL_in->LasR_inactive Binds LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization LasR_inhibited Stabilized Inactive LasR Monomer LasR_inactive->LasR_inhibited Stabilizes DNA las Target Genes (e.g., lasB) LasR_active->DNA Binds Promoter Virulence Virulence Factor Production DNA->Virulence Upregulates Transcription V06018 This compound V06018->LasR_inactive Binds to Ligand Pocket LasR_inhibited->LasR_active Inhibits Dimerization

Caption: LasR signaling pathway and its inhibition by this compound.

Experimental Workflow for LasR Antagonist Screening

The workflow for identifying and characterizing LasR antagonists like this compound is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Assay cluster_analysis Data Analysis start Design Analogs of This compound synthesis Synthesize Compound Library start->synthesis purification Purify and Characterize Compounds synthesis->purification treatment Treat Culture with OdDHL and Test Compound purification->treatment prep_culture Prepare P. aeruginosa Reporter Strain Culture prep_culture->treatment incubation Incubate at 37°C treatment->incubation measurement Measure GFP Fluorescence and OD600 incubation->measurement normalization Normalize Fluorescence to Cell Density measurement->normalization dose_response Generate Dose-Response Curves normalization->dose_response ic50 Calculate IC50 Values dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for synthesis and screening of LasR antagonists.

Mechanism of Action

Biochemical studies have provided insights into how this compound and its analogs antagonize LasR. These compounds are believed to function as competitive inhibitors, binding to the same ligand-binding site as the native autoinducer, 3OC12-HSL.[1][4] Upon binding, this compound stabilizes an inactive conformation of the LasR protein, which prevents the conformational changes necessary for dimerization and subsequent DNA binding.[1][4][5] This ultimately leads to the downregulation of LasR-controlled genes and a reduction in virulence factor production.

Conclusion

This compound represents a significant milestone in the development of non-native inhibitors of the P. aeruginosa LasR quorum sensing receptor. The optimized synthesis and detailed biological characterization of this compound and its more potent analogs provide a solid foundation for further research. These small molecules serve as valuable chemical probes to dissect the intricacies of LasR-mediated signaling and hold potential as scaffolds for the development of novel anti-virulence therapeutics. This guide provides the essential technical information for researchers to build upon this work in the ongoing effort to combat bacterial infections.

References

Biochemical Characterization of V-06-018: A Potent and Selective LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication, specifically targeting the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, focusing on its potent and selective antagonism of the LasR receptor, a key regulator of virulence in P. aeruginosa. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their scientific investigations.

Core Biochemical Properties of this compound

This compound is a synthetic, non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor, LasR.[1][2] Its primary mechanism of action involves interacting with the native ligand-binding site of LasR, thereby stabilizing an inactive conformation of the protein.[1][2][3] This prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), and subsequently inhibits the transcriptional activation of a cascade of virulence genes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a LasR antagonist.

Assay System Experimental Conditions IC50 Value (µM) Reference
P. aeruginosa PAO-JP2 (LasR reporter)Competition with 150 nM OdDHL2.3[1]
P. aeruginosa PAO-JP2 (LasR reporter)Competition with 1 µM OdDHL3.9[1]
E. coli (LasR reporter)-5.2

Table 1: Inhibitory Potency (IC50) of this compound against LasR

This compound exhibits notable selectivity for the LasR receptor over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR. In heterologous E. coli reporter assays, this compound was found to be a potent antagonist of LasR, while showing no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[1]

Signaling Pathway and Mechanism of Action

This compound directly interferes with the LasR-mediated quorum sensing pathway in P. aeruginosa. This signaling cascade is a hierarchical system that controls the expression of numerous virulence factors in a cell-density-dependent manner.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR-OdDHL (Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA Promoter DNA LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Binds & Stabilizes (Antagonism) Virulence_Genes Virulence Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription OdDHL_ext Extracellular OdDHL (from other cells) OdDHL_ext->OdDHL Enters Cell

Caption: LasR-mediated quorum sensing pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in a native bacterial background.

Workflow Diagram:

Pa_Reporter_Assay_Workflow start Start culture 1. Grow overnight culture of P. aeruginosa PAO-JP2 (pPCS1001) in LB with carbenicillin start->culture subculture 2. Dilute 1:100 in fresh LB and grow to OD600 = 0.25-0.3 culture->subculture plate_prep 3. Add 2 µL of this compound stock (in DMSO) to a 96-well plate subculture->plate_prep add_culture 4. Add 198 µL of bacterial subculture to each well plate_prep->add_culture add_agonist 5. For antagonism, treat subculture with OdDHL (e.g., 150 nM) prior to dispensing add_culture->add_agonist incubate 6. Incubate plates statically for 6 hours add_agonist->incubate read 7. Measure GFP fluorescence (Ex: 500 nm, Em: 540 nm) and normalize to cell growth (OD600) incubate->read analyze 8. Calculate % inhibition relative to OdDHL-only control read->analyze end End analyze->end

Caption: Workflow for the P. aeruginosa LasR reporter gene assay.

Detailed Protocol:

  • A single colony of P. aeruginosa PAO-JP2 containing the LasR reporter plasmid (e.g., pPCS1001, carrying a lasI-gfp fusion) is used to inoculate Luria-Bertani (LB) medium supplemented with 300 µg/mL carbenicillin. The culture is grown overnight with shaking.

  • The overnight culture is diluted 1:100 into fresh LB medium without antibiotics and grown to a mid-logarithmic phase (OD600 of 0.25–0.3).

  • In a black, clear-bottom 96-well plate, 2 µL of this compound stock solutions (in DMSO) at various concentrations are added to the wells.

  • To each well containing the compound, 198 µL of the bacterial subculture is added.

  • For antagonism assays, the subculture is treated with a fixed concentration of the agonist OdDHL (e.g., 150 nM, the approximate EC50) before being dispensed into the wells. Control wells contain bacteria with OdDHL only (100% activity) and bacteria with DMSO only (basal activity).

  • The plates are incubated without shaking (statically) for 6 hours at 37°C.

  • After incubation, the green fluorescent protein (GFP) production is measured using a plate reader with an excitation wavelength of 500 nm and an emission wavelength of 540 nm. Cell growth is measured by reading the optical density at 600 nm (OD600).

  • The GFP fluorescence is normalized to cell growth (GFP/OD600). The percentage of inhibition is calculated relative to the signal from the wells containing only OdDHL. IC50 values are determined by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[1]

E. coli LasR Reporter Gene Assay (β-Galactosidase-based)

This assay assesses the direct activity of compounds on the LasR receptor in a heterologous host, minimizing interference from other P. aeruginosa regulatory networks.

Workflow Diagram:

Ec_Reporter_Assay_Workflow start Start culture 1. Grow overnight culture of E. coli JLD271 (pJN105-L, pSC11-L) in LB with antibiotics start->culture subculture 2. Dilute 1:10 in fresh LB and grow to OD600 ≈ 0.5 culture->subculture induce 3. Induce LasR expression with 0.4% (w/v) arabinose subculture->induce plate_prep 4. Add this compound and OdDHL (for antagonism) to a 96-well plate induce->plate_prep add_culture 5. Add induced bacterial culture to wells plate_prep->add_culture incubate 6. Incubate plates for a defined period (e.g., 3-4 hours) add_culture->incubate lyse 7. Lyse cells and add ONPG substrate incubate->lyse measure 8. Measure absorbance at 420 nm over time lyse->measure analyze 9. Calculate Miller units to quantify β-galactosidase activity measure->analyze end End analyze->end

Caption: Workflow for the E. coli LasR β-galactosidase reporter assay.

Detailed Protocol:

  • A single colony of an E. coli reporter strain (e.g., JLD271) carrying two plasmids is used. One plasmid expresses LasR under an inducible promoter (e.g., pJN105-L with an arabinose-inducible promoter), and the second contains a LasR-responsive promoter fused to a reporter gene (e.g., pSC11-L with a lasI-lacZ fusion). The strain is grown overnight in LB medium with appropriate antibiotics (e.g., 100 µg/mL ampicillin (B1664943) and 10 µg/mL gentamicin).

  • The overnight culture is diluted 1:10 in fresh LB medium with antibiotics and grown to an OD600 of approximately 0.5.

  • LasR expression is induced by the addition of L-arabinose to a final concentration of 0.4% (w/v).

  • In a 96-well plate, this compound at various concentrations and a fixed concentration of OdDHL (for antagonism assays) are added to the wells.

  • The induced bacterial culture is then added to the wells.

  • The plates are incubated at 37°C with shaking for a specified period (e.g., 3-4 hours) to allow for reporter gene expression.

  • Following incubation, the cells are lysed (e.g., using a lysis buffer or chloroform/SDS), and the substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.

  • The development of the yellow product, o-nitrophenol, is measured by reading the absorbance at 420 nm over time.

  • The β-galactosidase activity is quantified in Miller units. The percentage of inhibition is calculated relative to the activity in the presence of OdDHL alone, and IC50 values are determined from dose-response curves.[1]

Conclusion

This compound is a well-characterized and valuable tool for studying LasR-mediated quorum sensing in Pseudomonas aeruginosa. Its potent and selective antagonistic activity, coupled with a defined mechanism of action, makes it an ideal probe for dissecting the role of LasR in virulence and for the development of novel anti-virulence strategies. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.

References

Biochemical Characterization of V-06-018: A Potent and Selective LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication, specifically targeting the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the biochemical characteristics of this compound, focusing on its potent and selective antagonism of the LasR receptor, a key regulator of virulence in P. aeruginosa. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their scientific investigations.

Core Biochemical Properties of this compound

This compound is a synthetic, non-native antagonist of the Pseudomonas aeruginosa quorum sensing receptor, LasR.[1][2] Its primary mechanism of action involves interacting with the native ligand-binding site of LasR, thereby stabilizing an inactive conformation of the protein.[1][2][3] This prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), and subsequently inhibits the transcriptional activation of a cascade of virulence genes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various cell-based reporter assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a LasR antagonist.

Assay System Experimental Conditions IC50 Value (µM) Reference
P. aeruginosa PAO-JP2 (LasR reporter)Competition with 150 nM OdDHL2.3[1]
P. aeruginosa PAO-JP2 (LasR reporter)Competition with 1 µM OdDHL3.9[1]
E. coli (LasR reporter)-5.2

Table 1: Inhibitory Potency (IC50) of this compound against LasR

This compound exhibits notable selectivity for the LasR receptor over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR. In heterologous E. coli reporter assays, this compound was found to be a potent antagonist of LasR, while showing no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[1]

Signaling Pathway and Mechanism of Action

This compound directly interferes with the LasR-mediated quorum sensing pathway in P. aeruginosa. This signaling cascade is a hierarchical system that controls the expression of numerous virulence factors in a cell-density-dependent manner.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR-OdDHL (Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA Promoter DNA LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Binds & Stabilizes (Antagonism) Virulence_Genes Virulence Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription OdDHL_ext Extracellular OdDHL (from other cells) OdDHL_ext->OdDHL Enters Cell

Caption: LasR-mediated quorum sensing pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the biochemical characterization of this compound.

P. aeruginosa LasR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds against LasR in a native bacterial background.

Workflow Diagram:

Pa_Reporter_Assay_Workflow start Start culture 1. Grow overnight culture of P. aeruginosa PAO-JP2 (pPCS1001) in LB with carbenicillin start->culture subculture 2. Dilute 1:100 in fresh LB and grow to OD600 = 0.25-0.3 culture->subculture plate_prep 3. Add 2 µL of this compound stock (in DMSO) to a 96-well plate subculture->plate_prep add_culture 4. Add 198 µL of bacterial subculture to each well plate_prep->add_culture add_agonist 5. For antagonism, treat subculture with OdDHL (e.g., 150 nM) prior to dispensing add_culture->add_agonist incubate 6. Incubate plates statically for 6 hours add_agonist->incubate read 7. Measure GFP fluorescence (Ex: 500 nm, Em: 540 nm) and normalize to cell growth (OD600) incubate->read analyze 8. Calculate % inhibition relative to OdDHL-only control read->analyze end End analyze->end

Caption: Workflow for the P. aeruginosa LasR reporter gene assay.

Detailed Protocol:

  • A single colony of P. aeruginosa PAO-JP2 containing the LasR reporter plasmid (e.g., pPCS1001, carrying a lasI-gfp fusion) is used to inoculate Luria-Bertani (LB) medium supplemented with 300 µg/mL carbenicillin. The culture is grown overnight with shaking.

  • The overnight culture is diluted 1:100 into fresh LB medium without antibiotics and grown to a mid-logarithmic phase (OD600 of 0.25–0.3).

  • In a black, clear-bottom 96-well plate, 2 µL of this compound stock solutions (in DMSO) at various concentrations are added to the wells.

  • To each well containing the compound, 198 µL of the bacterial subculture is added.

  • For antagonism assays, the subculture is treated with a fixed concentration of the agonist OdDHL (e.g., 150 nM, the approximate EC50) before being dispensed into the wells. Control wells contain bacteria with OdDHL only (100% activity) and bacteria with DMSO only (basal activity).

  • The plates are incubated without shaking (statically) for 6 hours at 37°C.

  • After incubation, the green fluorescent protein (GFP) production is measured using a plate reader with an excitation wavelength of 500 nm and an emission wavelength of 540 nm. Cell growth is measured by reading the optical density at 600 nm (OD600).

  • The GFP fluorescence is normalized to cell growth (GFP/OD600). The percentage of inhibition is calculated relative to the signal from the wells containing only OdDHL. IC50 values are determined by fitting the dose-response data to a suitable model using software such as GraphPad Prism.[1]

E. coli LasR Reporter Gene Assay (β-Galactosidase-based)

This assay assesses the direct activity of compounds on the LasR receptor in a heterologous host, minimizing interference from other P. aeruginosa regulatory networks.

Workflow Diagram:

Ec_Reporter_Assay_Workflow start Start culture 1. Grow overnight culture of E. coli JLD271 (pJN105-L, pSC11-L) in LB with antibiotics start->culture subculture 2. Dilute 1:10 in fresh LB and grow to OD600 ≈ 0.5 culture->subculture induce 3. Induce LasR expression with 0.4% (w/v) arabinose subculture->induce plate_prep 4. Add this compound and OdDHL (for antagonism) to a 96-well plate induce->plate_prep add_culture 5. Add induced bacterial culture to wells plate_prep->add_culture incubate 6. Incubate plates for a defined period (e.g., 3-4 hours) add_culture->incubate lyse 7. Lyse cells and add ONPG substrate incubate->lyse measure 8. Measure absorbance at 420 nm over time lyse->measure analyze 9. Calculate Miller units to quantify β-galactosidase activity measure->analyze end End analyze->end

Caption: Workflow for the E. coli LasR β-galactosidase reporter assay.

Detailed Protocol:

  • A single colony of an E. coli reporter strain (e.g., JLD271) carrying two plasmids is used. One plasmid expresses LasR under an inducible promoter (e.g., pJN105-L with an arabinose-inducible promoter), and the second contains a LasR-responsive promoter fused to a reporter gene (e.g., pSC11-L with a lasI-lacZ fusion). The strain is grown overnight in LB medium with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 10 µg/mL gentamicin).

  • The overnight culture is diluted 1:10 in fresh LB medium with antibiotics and grown to an OD600 of approximately 0.5.

  • LasR expression is induced by the addition of L-arabinose to a final concentration of 0.4% (w/v).

  • In a 96-well plate, this compound at various concentrations and a fixed concentration of OdDHL (for antagonism assays) are added to the wells.

  • The induced bacterial culture is then added to the wells.

  • The plates are incubated at 37°C with shaking for a specified period (e.g., 3-4 hours) to allow for reporter gene expression.

  • Following incubation, the cells are lysed (e.g., using a lysis buffer or chloroform/SDS), and the substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.

  • The development of the yellow product, o-nitrophenol, is measured by reading the absorbance at 420 nm over time.

  • The β-galactosidase activity is quantified in Miller units. The percentage of inhibition is calculated relative to the activity in the presence of OdDHL alone, and IC50 values are determined from dose-response curves.[1]

Conclusion

This compound is a well-characterized and valuable tool for studying LasR-mediated quorum sensing in Pseudomonas aeruginosa. Its potent and selective antagonistic activity, coupled with a defined mechanism of action, makes it an ideal probe for dissecting the role of LasR in virulence and for the development of novel anti-virulence strategies. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reproducible use of this compound in a research setting.

References

The V-06-018 Analog Saga: A Deep Dive into Structure-Activity Relationships for LasR Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of V-06-018 analogs as potent antagonists of the LasR receptor in Pseudomonas aeruginosa. This compound, a novel quorum sensing inhibitor, has emerged as a promising scaffold for the development of anti-virulence agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and LasR Antagonism

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system is a critical component of the P. aeruginosa QS hierarchy, regulating the expression of numerous virulence factors. The transcriptional regulator LasR, when activated by its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates a coordinated attack on the host.

This compound is a potent, non-native antagonist of LasR, inhibiting its activation and thereby disrupting the QS cascade.[1] A systematic investigation into the SAR of this compound analogs has led to the development of derivatives with significantly enhanced potency, offering valuable tools to probe LasR function and providing a promising avenue for novel therapeutics.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the antagonistic activity of key this compound analogs against the LasR receptor, as determined by cell-based reporter assays.

Table 1: Antagonistic Activity of this compound and Analogs in P. aeruginosa PAO-JP2 Reporter Strain

CompoundStructureIC50 (µM)
This compound Phenyl head groupNonanoyl tail5.2[1]
Analog 39 Modifications to the phenyl head group~0.5 (10-fold more potent than this compound)[2]
Analog 40 Further modifications to the phenyl head group~0.5 (10-fold more potent than this compound)[2]

Table 2: Antagonistic Activity of this compound and Analogs in an E. coli LasR Reporter Strain

CompoundStructureIC50 (µM)
This compound Phenyl head groupNonanoyl tailSingle-digit micromolar[2]
Analog 39 Modifications to the phenyl head groupNanomolar range[2]
Analog 40 Further modifications to the phenyl head groupNanomolar range[2]

Experimental Protocols

P. aeruginosa LasR Reporter Assay

This assay is utilized to determine the antagonistic activity of compounds against LasR in its native bacterial host.

Methodology:

  • A single colony of P. aeruginosa PAO-JP2, harboring a LasR-dependent reporter plasmid (e.g., pLVA-GFP), is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 300 µg/mL carbenicillin) and grown overnight at 37°C.

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an optical density at 600 nm (OD600) of 0.25–0.3.

  • In a 96-well plate, 2 µL of the test compound (at various concentrations) and the native ligand 3O-C12-HSL (at a fixed concentration, e.g., 150 nM) are added to the wells.

  • The subculture of P. aeruginosa PAO-JP2 is then added to the wells.

  • The plate is incubated at 37°C with shaking for a defined period.

  • The fluorescence (e.g., GFP) and OD600 are measured using a plate reader.

  • The IC50 values are calculated from dose-response curves.[3]

E. coli LasR Reporter Assay

This assay provides a simplified system to study the direct interaction of compounds with the LasR receptor without the complexities of the native P. aeruginosa regulatory network.

Methodology:

  • E. coli cells are co-transformed with two plasmids: one expressing LasR and another containing a LasR-inducible promoter fused to a reporter gene (e.g., lacZ).

  • Overnight cultures of the reporter strain are diluted in fresh LB medium with appropriate antibiotics.

  • In a 96-well plate, various concentrations of the test compounds are added along with a fixed concentration of 3O-C12-HSL.

  • The diluted E. coli culture is added to the wells.

  • The plate is incubated at 37°C with shaking.

  • Reporter gene expression (e.g., β-galactosidase activity) is measured using a suitable assay.

  • IC50 values are determined from the resulting dose-response curves.[2]

Visualizing the Molecular Landscape

Pseudomonas aeruginosa LasR Quorum Sensing Pathway

LasR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3O_C12_HSL_out 3O-C12-HSL LasR_inactive LasR (Inactive Monomer) 3O_C12_HSL_out->LasR_inactive Binding & Activation 3O_C12_HSL_out->LasR_inactive LasI LasI (Synthase) LasI->3O_C12_HSL_out Synthesis LasR_active LasR-3O-C12-HSL (Active Dimer) LasR_inactive->LasR_active las_genes las/rhl genes, Virulence Factors LasR_active->las_genes Transcriptional Activation V06018 This compound Analog V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing circuit in P. aeruginosa and the antagonistic action of this compound analogs.

Experimental Workflow for LasR Antagonist Screening

Antagonist_Screening_Workflow cluster_preparation Assay Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis culture Grow Reporter Strain (P. aeruginosa or E. coli) plate Add Compounds, Ligand, and Reporter Strain to Wells culture->plate compounds Prepare Serial Dilutions of this compound Analogs compounds->plate ligand Prepare Fixed Concentration of 3O-C12-HSL ligand->plate incubation Incubate at 37°C plate->incubation measurement Measure Reporter Signal (Fluorescence or Enzyme Activity) incubation->measurement dose_response Generate Dose-Response Curves measurement->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: A generalized workflow for the screening of this compound analogs as LasR antagonists.

Logical Relationship of SAR for this compound Analogs

SAR_Logic V06018 This compound Scaffold head_group Phenyl Head Group Modification V06018->head_group tail_group Acyl Tail Modification V06018->tail_group potency Increased Antagonist Potency (Lower IC50) head_group->potency tail_group->potency Variable Effect selectivity High Selectivity for LasR potency->selectivity

Caption: The logical relationship between structural modifications of this compound and its antagonistic activity.

Conclusion

The systematic exploration of the this compound scaffold has yielded a new generation of highly potent and selective LasR antagonists. The data and methodologies presented herein provide a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery. These novel compounds not only serve as powerful chemical probes to dissect the intricacies of P. aeruginosa quorum sensing but also represent a significant step forward in the development of novel anti-virulence strategies to combat this resilient pathogen. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs is warranted to translate these promising findings into clinical applications.

References

The V-06-018 Analog Saga: A Deep Dive into Structure-Activity Relationships for LasR Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of V-06-018 analogs as potent antagonists of the LasR receptor in Pseudomonas aeruginosa. This compound, a novel quorum sensing inhibitor, has emerged as a promising scaffold for the development of anti-virulence agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and LasR Antagonism

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its sophisticated cell-to-cell communication system known as quorum sensing (QS). The LasR-LasI system is a critical component of the P. aeruginosa QS hierarchy, regulating the expression of numerous virulence factors. The transcriptional regulator LasR, when activated by its native ligand N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), orchestrates a coordinated attack on the host.

This compound is a potent, non-native antagonist of LasR, inhibiting its activation and thereby disrupting the QS cascade.[1] A systematic investigation into the SAR of this compound analogs has led to the development of derivatives with significantly enhanced potency, offering valuable tools to probe LasR function and providing a promising avenue for novel therapeutics.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the antagonistic activity of key this compound analogs against the LasR receptor, as determined by cell-based reporter assays.

Table 1: Antagonistic Activity of this compound and Analogs in P. aeruginosa PAO-JP2 Reporter Strain

CompoundStructureIC50 (µM)
This compound Phenyl head groupNonanoyl tail5.2[1]
Analog 39 Modifications to the phenyl head group~0.5 (10-fold more potent than this compound)[2]
Analog 40 Further modifications to the phenyl head group~0.5 (10-fold more potent than this compound)[2]

Table 2: Antagonistic Activity of this compound and Analogs in an E. coli LasR Reporter Strain

CompoundStructureIC50 (µM)
This compound Phenyl head groupNonanoyl tailSingle-digit micromolar[2]
Analog 39 Modifications to the phenyl head groupNanomolar range[2]
Analog 40 Further modifications to the phenyl head groupNanomolar range[2]

Experimental Protocols

P. aeruginosa LasR Reporter Assay

This assay is utilized to determine the antagonistic activity of compounds against LasR in its native bacterial host.

Methodology:

  • A single colony of P. aeruginosa PAO-JP2, harboring a LasR-dependent reporter plasmid (e.g., pLVA-GFP), is inoculated into Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 300 µg/mL carbenicillin) and grown overnight at 37°C.

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an optical density at 600 nm (OD600) of 0.25–0.3.

  • In a 96-well plate, 2 µL of the test compound (at various concentrations) and the native ligand 3O-C12-HSL (at a fixed concentration, e.g., 150 nM) are added to the wells.

  • The subculture of P. aeruginosa PAO-JP2 is then added to the wells.

  • The plate is incubated at 37°C with shaking for a defined period.

  • The fluorescence (e.g., GFP) and OD600 are measured using a plate reader.

  • The IC50 values are calculated from dose-response curves.[3]

E. coli LasR Reporter Assay

This assay provides a simplified system to study the direct interaction of compounds with the LasR receptor without the complexities of the native P. aeruginosa regulatory network.

Methodology:

  • E. coli cells are co-transformed with two plasmids: one expressing LasR and another containing a LasR-inducible promoter fused to a reporter gene (e.g., lacZ).

  • Overnight cultures of the reporter strain are diluted in fresh LB medium with appropriate antibiotics.

  • In a 96-well plate, various concentrations of the test compounds are added along with a fixed concentration of 3O-C12-HSL.

  • The diluted E. coli culture is added to the wells.

  • The plate is incubated at 37°C with shaking.

  • Reporter gene expression (e.g., β-galactosidase activity) is measured using a suitable assay.

  • IC50 values are determined from the resulting dose-response curves.[2]

Visualizing the Molecular Landscape

Pseudomonas aeruginosa LasR Quorum Sensing Pathway

LasR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3O_C12_HSL_out 3O-C12-HSL LasR_inactive LasR (Inactive Monomer) 3O_C12_HSL_out->LasR_inactive Binding & Activation 3O_C12_HSL_out->LasR_inactive LasI LasI (Synthase) LasI->3O_C12_HSL_out Synthesis LasR_active LasR-3O-C12-HSL (Active Dimer) LasR_inactive->LasR_active las_genes las/rhl genes, Virulence Factors LasR_active->las_genes Transcriptional Activation V06018 This compound Analog V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing circuit in P. aeruginosa and the antagonistic action of this compound analogs.

Experimental Workflow for LasR Antagonist Screening

Antagonist_Screening_Workflow cluster_preparation Assay Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis culture Grow Reporter Strain (P. aeruginosa or E. coli) plate Add Compounds, Ligand, and Reporter Strain to Wells culture->plate compounds Prepare Serial Dilutions of this compound Analogs compounds->plate ligand Prepare Fixed Concentration of 3O-C12-HSL ligand->plate incubation Incubate at 37°C plate->incubation measurement Measure Reporter Signal (Fluorescence or Enzyme Activity) incubation->measurement dose_response Generate Dose-Response Curves measurement->dose_response ic50 Calculate IC50 Values dose_response->ic50

Caption: A generalized workflow for the screening of this compound analogs as LasR antagonists.

Logical Relationship of SAR for this compound Analogs

SAR_Logic V06018 This compound Scaffold head_group Phenyl Head Group Modification V06018->head_group tail_group Acyl Tail Modification V06018->tail_group potency Increased Antagonist Potency (Lower IC50) head_group->potency tail_group->potency Variable Effect selectivity High Selectivity for LasR potency->selectivity

Caption: The logical relationship between structural modifications of this compound and its antagonistic activity.

Conclusion

The systematic exploration of the this compound scaffold has yielded a new generation of highly potent and selective LasR antagonists. The data and methodologies presented herein provide a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug discovery. These novel compounds not only serve as powerful chemical probes to dissect the intricacies of P. aeruginosa quorum sensing but also represent a significant step forward in the development of novel anti-virulence strategies to combat this resilient pathogen. Further investigation into the in vivo efficacy and pharmacokinetic properties of these analogs is warranted to translate these promising findings into clinical applications.

References

V-06-018: A Technical Guide to a Potent Antagonist of Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of V-06-018, a small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing (QS) system. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental workflows, and describes relevant methodologies for its study.

Introduction to this compound and Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2][3][4]

Pseudomonas aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to orchestrate its virulence.[5] A key component of this network is the LasI/LasR system. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[3] The activated LasR:3O-C12-HSL complex then drives the expression of a large regulon of genes, including those responsible for the production of virulence factors like elastase and pyocyanin (B1662382), as well as genes involved in biofilm development.[2][3]

This compound is a synthetic, non-native small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[6][7] Its ability to selectively inhibit this key QS regulator without directly killing the bacteria makes it a valuable chemical probe for studying QS mechanisms and a promising scaffold for the development of anti-virulence therapeutics.[6][7]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[7][8][9] Biochemical and cell-based assays have demonstrated that it interacts with the native ligand-binding site of LasR, competing with the natural autoinducer, 3O-C12-HSL.[7][9] By occupying this site, this compound prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the transcription of QS-target genes.[7][10]

Studies have also suggested that the binding of this compound and its analogs can stabilize an inactive conformation of the LasR protein.[7][9] This mechanism effectively shuts down the LasR-dependent signaling cascade, leading to a significant reduction in the production of key virulence factors. This compound has shown selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR, highlighting its specificity.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Potency of this compound

Target/AssayMetricValueReference
LasR Receptor BindingIC505.2 µM[6]
Pyocyanin Production Inhibition in P. aeruginosa PA14IC5018 µM (±2)[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of bacterial communication and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the LasR signaling pathway and a general workflow for assessing QS inhibitors.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization 3O_C12_HSL_in->LasR_inactive Binds & Activates DNA Promoter DNA LasR_active->DNA Binds Transcription Gene Transcription DNA->Transcription Virulence Virulence Factors (e.g., Elastase, Pyocyanin) Transcription->Virulence V06018 This compound V06018->LasR_inactive Antagonizes

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

QSI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Strain Reporter Strain Growth (e.g., E. coli + LasR + Reporter) Incubation Incubate Strain with: 1. 3O-C12-HSL (Agonist) 2. This compound (Antagonist) Strain->Incubation Compound Prepare this compound Dilutions Compound->Incubation Measurement Measure Reporter Activity (e.g., β-galactosidase assay) Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: A generalized workflow for evaluating QS inhibitors like this compound using a reporter gene assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize this compound.

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the specific antagonistic activity of this compound against the LasR receptor in a controlled genetic background.

1. Materials and Strains:

  • E. coli host strain (e.g., DH5α) containing two plasmids:
  • A plasmid expressing LasR under an inducible promoter (e.g., PBAD).
  • A reporter plasmid with a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ).
  • Luria-Bertani (LB) broth, supplemented with appropriate antibiotics for plasmid maintenance.
  • L-arabinose for induction of LasR expression.
  • 3O-C12-HSL (the LasR agonist).
  • This compound stock solution in a suitable solvent (e.g., DMSO).
  • Reagents for β-galactosidase assay (e.g., ONPG).

2. Protocol:

  • Grow the E. coli reporter strain overnight in LB broth with antibiotics at 37°C.
  • Dilute the overnight culture into fresh LB broth containing antibiotics and L-arabinose to induce LasR expression. Grow to early- or mid-logarithmic phase.
  • In a 96-well plate, add a fixed, sub-maximal concentration of the agonist 3O-C12-HSL to all wells (except negative controls).
  • Add serial dilutions of this compound to the wells. Include solvent-only controls.
  • Add the prepared E. coli reporter culture to all wells.
  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
  • Measure the reporter gene activity. For lacZ, this involves lysing the cells and performing a β-galactosidase assay using ONPG as a substrate, measuring absorbance at 420 nm.
  • Normalize the reporter activity to cell density (OD600).
  • Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC50 value.

Pyocyanin Production Assay in P. aeruginosa

This assay measures the effect of this compound on the production of a key QS-controlled virulence factor directly in P. aeruginosa.

1. Materials:

  • P. aeruginosa strain (e.g., PA14).
  • LB broth or Pseudomonas Broth (PB).
  • This compound stock solution.
  • Chloroform (B151607).
  • 0.2 M HCl.

2. Protocol:

  • Grow P. aeruginosa overnight in the chosen broth at 37°C with shaking.
  • Dilute the overnight culture into fresh broth in culture tubes or flasks.
  • Add serial dilutions of this compound to the cultures. Include a solvent-only control.
  • Incubate the cultures for 18-24 hours at 37°C with vigorous shaking.
  • Measure the optical density at 600 nm (OD600) to assess bacterial growth and ensure the compound is not bactericidal at the tested concentrations.
  • Transfer a sample of the culture (e.g., 1 ml) to a microcentrifuge tube and pellet the cells.
  • Extract the pyocyanin from the supernatant by adding chloroform and vortexing. The pyocyanin will move to the blue-colored chloroform layer.
  • Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the pink/red-colored acidic aqueous layer.
  • Measure the absorbance of the top aqueous layer at 520 nm (A520).
  • Calculate the concentration of pyocyanin and normalize it to cell density.
  • Determine the IC50 for pyocyanin inhibition.

Conclusion

This compound is a well-characterized and potent antagonist of the P. aeruginosa LasR receptor.[6][7] Its specific mechanism of action and proven efficacy in downregulating key virulence phenotypes make it an indispensable tool for researchers investigating bacterial quorum sensing.[1][3] For drug development professionals, this compound serves as a critical chemical scaffold for the design and synthesis of next-generation anti-virulence agents that could circumvent the challenges of traditional antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for the continued study and application of this important QS inhibitor.

References

V-06-018: A Technical Guide to a Potent Antagonist of Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of V-06-018, a small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing (QS) system. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental workflows, and describes relevant methodologies for its study.

Introduction to this compound and Quorum Sensing

Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1][2] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation, making it an attractive target for novel antimicrobial therapies.[1][2][3][4]

Pseudomonas aeruginosa, a significant opportunistic human pathogen, utilizes a complex QS network to orchestrate its virulence.[5] A key component of this network is the LasI/LasR system. The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] At a critical concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR.[3] The activated LasR:3O-C12-HSL complex then drives the expression of a large regulon of genes, including those responsible for the production of virulence factors like elastase and pyocyanin, as well as genes involved in biofilm development.[2][3]

This compound is a synthetic, non-native small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[6][7] Its ability to selectively inhibit this key QS regulator without directly killing the bacteria makes it a valuable chemical probe for studying QS mechanisms and a promising scaffold for the development of anti-virulence therapeutics.[6][7]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[7][8][9] Biochemical and cell-based assays have demonstrated that it interacts with the native ligand-binding site of LasR, competing with the natural autoinducer, 3O-C12-HSL.[7][9] By occupying this site, this compound prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the transcription of QS-target genes.[7][10]

Studies have also suggested that the binding of this compound and its analogs can stabilize an inactive conformation of the LasR protein.[7][9] This mechanism effectively shuts down the LasR-dependent signaling cascade, leading to a significant reduction in the production of key virulence factors. This compound has shown selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR, highlighting its specificity.[7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key potency data.

Table 1: In Vitro Inhibitory Potency of this compound

Target/AssayMetricValueReference
LasR Receptor BindingIC505.2 µM[6]
Pyocyanin Production Inhibition in P. aeruginosa PA14IC5018 µM (±2)[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

Visualizing the intricate processes of bacterial communication and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz, illustrate the LasR signaling pathway and a general workflow for assessing QS inhibitors.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization 3O_C12_HSL_in->LasR_inactive Binds & Activates DNA Promoter DNA LasR_active->DNA Binds Transcription Gene Transcription DNA->Transcription Virulence Virulence Factors (e.g., Elastase, Pyocyanin) Transcription->Virulence V06018 This compound V06018->LasR_inactive Antagonizes

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

QSI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Strain Reporter Strain Growth (e.g., E. coli + LasR + Reporter) Incubation Incubate Strain with: 1. 3O-C12-HSL (Agonist) 2. This compound (Antagonist) Strain->Incubation Compound Prepare this compound Dilutions Compound->Incubation Measurement Measure Reporter Activity (e.g., β-galactosidase assay) Incubation->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: A generalized workflow for evaluating QS inhibitors like this compound using a reporter gene assay.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for assays commonly used to characterize this compound.

LasR Reporter Gene Assay in E. coli

This assay is used to quantify the specific antagonistic activity of this compound against the LasR receptor in a controlled genetic background.

1. Materials and Strains:

  • E. coli host strain (e.g., DH5α) containing two plasmids:
  • A plasmid expressing LasR under an inducible promoter (e.g., PBAD).
  • A reporter plasmid with a LasR-dependent promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ).
  • Luria-Bertani (LB) broth, supplemented with appropriate antibiotics for plasmid maintenance.
  • L-arabinose for induction of LasR expression.
  • 3O-C12-HSL (the LasR agonist).
  • This compound stock solution in a suitable solvent (e.g., DMSO).
  • Reagents for β-galactosidase assay (e.g., ONPG).

2. Protocol:

  • Grow the E. coli reporter strain overnight in LB broth with antibiotics at 37°C.
  • Dilute the overnight culture into fresh LB broth containing antibiotics and L-arabinose to induce LasR expression. Grow to early- or mid-logarithmic phase.
  • In a 96-well plate, add a fixed, sub-maximal concentration of the agonist 3O-C12-HSL to all wells (except negative controls).
  • Add serial dilutions of this compound to the wells. Include solvent-only controls.
  • Add the prepared E. coli reporter culture to all wells.
  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
  • Measure the reporter gene activity. For lacZ, this involves lysing the cells and performing a β-galactosidase assay using ONPG as a substrate, measuring absorbance at 420 nm.
  • Normalize the reporter activity to cell density (OD600).
  • Calculate the percent inhibition for each this compound concentration relative to the agonist-only control and determine the IC50 value.

Pyocyanin Production Assay in P. aeruginosa

This assay measures the effect of this compound on the production of a key QS-controlled virulence factor directly in P. aeruginosa.

1. Materials:

  • P. aeruginosa strain (e.g., PA14).
  • LB broth or Pseudomonas Broth (PB).
  • This compound stock solution.
  • Chloroform.
  • 0.2 M HCl.

2. Protocol:

  • Grow P. aeruginosa overnight in the chosen broth at 37°C with shaking.
  • Dilute the overnight culture into fresh broth in culture tubes or flasks.
  • Add serial dilutions of this compound to the cultures. Include a solvent-only control.
  • Incubate the cultures for 18-24 hours at 37°C with vigorous shaking.
  • Measure the optical density at 600 nm (OD600) to assess bacterial growth and ensure the compound is not bactericidal at the tested concentrations.
  • Transfer a sample of the culture (e.g., 1 ml) to a microcentrifuge tube and pellet the cells.
  • Extract the pyocyanin from the supernatant by adding chloroform and vortexing. The pyocyanin will move to the blue-colored chloroform layer.
  • Transfer the chloroform layer to a new tube and add 0.2 M HCl. Vortex thoroughly. The pyocyanin will move to the pink/red-colored acidic aqueous layer.
  • Measure the absorbance of the top aqueous layer at 520 nm (A520).
  • Calculate the concentration of pyocyanin and normalize it to cell density.
  • Determine the IC50 for pyocyanin inhibition.

Conclusion

This compound is a well-characterized and potent antagonist of the P. aeruginosa LasR receptor.[6][7] Its specific mechanism of action and proven efficacy in downregulating key virulence phenotypes make it an indispensable tool for researchers investigating bacterial quorum sensing.[1][3] For drug development professionals, this compound serves as a critical chemical scaffold for the design and synthesis of next-generation anti-virulence agents that could circumvent the challenges of traditional antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for the continued study and application of this important QS inhibitor.

References

Unveiling the Target: A Technical Guide to the Biological Target Identification of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication. This in-depth technical guide details the identification and characterization of its biological target, providing a comprehensive resource for researchers in microbiology, infectious diseases, and drug development. By understanding the mechanism of action of this compound, scientists can leverage this molecule to further investigate bacterial pathogenesis and develop novel anti-virulence strategies. This document outlines the key quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.

Biological Target of this compound

The primary biological target of this compound is the LasR protein , a key transcriptional regulator in the quorum sensing (QS) circuit of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] this compound functions as a potent LasR antagonist , effectively inhibiting its regulatory activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various assays. The following table summarizes the key data points for easy comparison.

ParameterValueTarget/PhenotypeOrganism/SystemReference
IC505.2 µMLasR AntagonismE. coli reporter strain
IC5018 µMPyocyanin (B1662382) Production InhibitionPseudomonas aeruginosa PA14[3][4]

Mechanism of Action

This compound exerts its antagonistic effect by directly interacting with the native ligand-binding site within the LasR protein.[2] This interaction stabilizes an inactive conformation of LasR, thereby preventing it from binding to its target DNA sequences.[2] Consequently, the transcription of numerous virulence genes regulated by the LasR system is downregulated. This mechanism has been elucidated through structure-activity relationship studies and reporter gene assays.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the biological target of this compound.

LasR-Dependent Reporter Gene Assay for Antagonist Identification

This assay is fundamental for identifying and quantifying the antagonistic activity of compounds like this compound against the LasR receptor. It utilizes a heterologous E. coli host expressing the LasR protein and a reporter gene (e.g., lacZ or lux) under the control of a LasR-dependent promoter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Transform E. coli with LasR expression plasmid and reporter plasmid prep2 Grow overnight culture of the reporter strain prep1->prep2 prep3 Subculture into fresh medium and grow to mid-log phase prep2->prep3 assay1 Aliquot cell culture into a 96-well plate prep3->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Add a fixed concentration of the native LasR ligand (3O-C12-HSL) assay2->assay3 assay4 Incubate at 37°C with shaking assay3->assay4 readout1 Measure reporter gene expression (e.g., luminescence or β-galactosidase activity) assay4->readout1 readout2 Measure optical density (OD600) for normalization readout1->readout2 readout3 Calculate IC50 value readout2->readout3 G cluster_culture Culturing cluster_extraction Extraction cluster_quantification Quantification culture1 Grow P. aeruginosa (e.g., PA14) overnight culture2 Inoculate fresh medium with the overnight culture culture1->culture2 culture3 Add varying concentrations of this compound culture2->culture3 culture4 Incubate at 37°C with shaking for 18-24 hours culture3->culture4 extraction1 Centrifuge cultures to pellet cells culture4->extraction1 extraction2 Collect the supernatant extraction1->extraction2 extraction3 Extract pyocyanin from the supernatant with chloroform extraction2->extraction3 extraction4 Back-extract pyocyanin into an acidic aqueous solution (0.2 N HCl) extraction3->extraction4 quant1 Measure the absorbance of the pink/red solution at 520 nm extraction4->quant1 quant2 Normalize to cell density (OD600) of the original culture quant1->quant2 quant3 Calculate the percent inhibition quant2->quant3 G cluster_las Las System cluster_target_genes Target Gene Expression lasI LasI autoinducer 3O-C12-HSL (Autoinducer) lasI->autoinducer synthesizes lasR_inactive Inactive LasR autoinducer->lasR_inactive binds to lasR_active Active LasR Dimer lasR_inactive->lasR_active dimerization dna las box DNA lasR_active->dna binds to virulence Virulence Factors (e.g., elastase, pyocyanin) dna->virulence transcription rhlR rhlR gene dna->rhlR transcription V06018 This compound V06018->lasR_inactive binds and stabilizes

References

Unveiling the Target: A Technical Guide to the Biological Target Identification of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 has emerged as a significant chemical probe in the study of bacterial communication. This in-depth technical guide details the identification and characterization of its biological target, providing a comprehensive resource for researchers in microbiology, infectious diseases, and drug development. By understanding the mechanism of action of this compound, scientists can leverage this molecule to further investigate bacterial pathogenesis and develop novel anti-virulence strategies. This document outlines the key quantitative data, experimental methodologies, and signaling pathways associated with this compound's activity.

Biological Target of this compound

The primary biological target of this compound is the LasR protein , a key transcriptional regulator in the quorum sensing (QS) circuit of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2] this compound functions as a potent LasR antagonist , effectively inhibiting its regulatory activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various assays. The following table summarizes the key data points for easy comparison.

ParameterValueTarget/PhenotypeOrganism/SystemReference
IC505.2 µMLasR AntagonismE. coli reporter strain
IC5018 µMPyocyanin Production InhibitionPseudomonas aeruginosa PA14[3][4]

Mechanism of Action

This compound exerts its antagonistic effect by directly interacting with the native ligand-binding site within the LasR protein.[2] This interaction stabilizes an inactive conformation of LasR, thereby preventing it from binding to its target DNA sequences.[2] Consequently, the transcription of numerous virulence genes regulated by the LasR system is downregulated. This mechanism has been elucidated through structure-activity relationship studies and reporter gene assays.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the biological target of this compound.

LasR-Dependent Reporter Gene Assay for Antagonist Identification

This assay is fundamental for identifying and quantifying the antagonistic activity of compounds like this compound against the LasR receptor. It utilizes a heterologous E. coli host expressing the LasR protein and a reporter gene (e.g., lacZ or lux) under the control of a LasR-dependent promoter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Transform E. coli with LasR expression plasmid and reporter plasmid prep2 Grow overnight culture of the reporter strain prep1->prep2 prep3 Subculture into fresh medium and grow to mid-log phase prep2->prep3 assay1 Aliquot cell culture into a 96-well plate prep3->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Add a fixed concentration of the native LasR ligand (3O-C12-HSL) assay2->assay3 assay4 Incubate at 37°C with shaking assay3->assay4 readout1 Measure reporter gene expression (e.g., luminescence or β-galactosidase activity) assay4->readout1 readout2 Measure optical density (OD600) for normalization readout1->readout2 readout3 Calculate IC50 value readout2->readout3 G cluster_culture Culturing cluster_extraction Extraction cluster_quantification Quantification culture1 Grow P. aeruginosa (e.g., PA14) overnight culture2 Inoculate fresh medium with the overnight culture culture1->culture2 culture3 Add varying concentrations of this compound culture2->culture3 culture4 Incubate at 37°C with shaking for 18-24 hours culture3->culture4 extraction1 Centrifuge cultures to pellet cells culture4->extraction1 extraction2 Collect the supernatant extraction1->extraction2 extraction3 Extract pyocyanin from the supernatant with chloroform extraction2->extraction3 extraction4 Back-extract pyocyanin into an acidic aqueous solution (0.2 N HCl) extraction3->extraction4 quant1 Measure the absorbance of the pink/red solution at 520 nm extraction4->quant1 quant2 Normalize to cell density (OD600) of the original culture quant1->quant2 quant3 Calculate the percent inhibition quant2->quant3 G cluster_las Las System cluster_target_genes Target Gene Expression lasI LasI autoinducer 3O-C12-HSL (Autoinducer) lasI->autoinducer synthesizes lasR_inactive Inactive LasR autoinducer->lasR_inactive binds to lasR_active Active LasR Dimer lasR_inactive->lasR_active dimerization dna las box DNA lasR_active->dna binds to virulence Virulence Factors (e.g., elastase, pyocyanin) dna->virulence transcription rhlR rhlR gene dna->rhlR transcription V06018 This compound V06018->lasR_inactive binds and stabilizes

References

V-06-018: A Technical Guide to a Potent Chemical Probe for Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. This document details its mechanism of action, quantitative activity data, and detailed experimental protocols for its use in quorum sensing research, positioning this compound as a critical tool for investigating bacterial communication and developing novel anti-virulence strategies.

Introduction to this compound

This compound is a non-native, small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing receptor.[1] Discovered through high-throughput screening, it serves as a valuable chemical probe to dissect the role of the LasR-mediated signaling pathway in virulence factor production, biofilm formation, and pathogenesis.[1] Unlike native N-acyl homoserine lactone (AHL) signals, this compound possesses a distinct chemical scaffold, offering advantages in terms of metabolic stability and specificity.

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[2] It binds to the same ligand-binding site as the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby preventing the activation of LasR and the subsequent transcription of target genes.[2] Biochemical studies suggest that this compound and its analogs stabilize an inactive conformation of the LasR protein.[2]

cluster_las_system Las Quorum Sensing System in P. aeruginosa LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (Inactive) OdDHL->LasR_inactive Binds to LasR_inactive->LasR_inactive Stabilizes Inactive State LasR_active LasR-OdDHL Complex (Active Dimer) LasR_inactive->LasR_active Activation & Dimerization Target_Genes Virulence Factor Genes (e.g., lasB, rhlR) LasR_active->Target_Genes Activates Transcription Virulence Virulence Factor Production (Elastase, Pyocyanin, Biofilm) Target_Genes->Virulence Leads to V06018 This compound V06018->LasR_inactive Competitively Binds to cluster_workflow LasR Reporter Assay Workflow start Start culture Overnight culture of E. coli reporter strain start->culture dilute Dilute culture and add to 96-well plate culture->dilute add_compounds Add this compound (or analogs) and 3-oxo-C12-HSL dilute->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure reporter signal (e.g., GFP fluorescence) incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

V-06-018: A Technical Guide to a Potent Chemical Probe for Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa. This document details its mechanism of action, quantitative activity data, and detailed experimental protocols for its use in quorum sensing research, positioning this compound as a critical tool for investigating bacterial communication and developing novel anti-virulence strategies.

Introduction to this compound

This compound is a non-native, small molecule inhibitor of the Pseudomonas aeruginosa LasR quorum sensing receptor.[1] Discovered through high-throughput screening, it serves as a valuable chemical probe to dissect the role of the LasR-mediated signaling pathway in virulence factor production, biofilm formation, and pathogenesis.[1] Unlike native N-acyl homoserine lactone (AHL) signals, this compound possesses a distinct chemical scaffold, offering advantages in terms of metabolic stability and specificity.

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[2] It binds to the same ligand-binding site as the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), thereby preventing the activation of LasR and the subsequent transcription of target genes.[2] Biochemical studies suggest that this compound and its analogs stabilize an inactive conformation of the LasR protein.[2]

cluster_las_system Las Quorum Sensing System in P. aeruginosa LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (Inactive) OdDHL->LasR_inactive Binds to LasR_inactive->LasR_inactive Stabilizes Inactive State LasR_active LasR-OdDHL Complex (Active Dimer) LasR_inactive->LasR_active Activation & Dimerization Target_Genes Virulence Factor Genes (e.g., lasB, rhlR) LasR_active->Target_Genes Activates Transcription Virulence Virulence Factor Production (Elastase, Pyocyanin, Biofilm) Target_Genes->Virulence Leads to V06018 This compound V06018->LasR_inactive Competitively Binds to cluster_workflow LasR Reporter Assay Workflow start Start culture Overnight culture of E. coli reporter strain start->culture dilute Dilute culture and add to 96-well plate culture->dilute add_compounds Add this compound (or analogs) and 3-oxo-C12-HSL dilute->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure reporter signal (e.g., GFP fluorescence) incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

In Vitro Activity of V-06-018 Against Pseudomonas aeruginosa: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-06-018 is a synthetic small molecule identified as a potent antagonist of the LasR receptor, a key component of the quorum sensing (QS) system in Pseudomonas aeruginosa. By interfering with the LasR-mediated signaling cascade, this compound effectively inhibits the expression of numerous virulence factors and demonstrates potential as an anti-virulence agent. This technical guide provides a comprehensive overview of the in vitro activity of this compound against P. aeruginosa, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of acute and chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is hierarchical, with the Las system, orchestrated by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), at the apex. The LasR/3-oxo-C12-HSL complex activates the transcription of a large regulon of genes encoding virulence factors, including elastase, alkaline protease, and pyocyanin (B1662382), and plays a crucial role in biofilm formation.

Targeting the QS system, and specifically the LasR receptor, represents a promising anti-virulence strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This compound has emerged as a significant chemical probe for studying LasR-mediated QS and as a potential lead compound for the development of novel anti-P. aeruginosa therapeutics.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized by its ability to antagonize the LasR receptor and inhibit the production of QS-controlled virulence factors. The following tables summarize the available quantitative data from published studies.

Table 1: LasR Antagonism Activity of this compound

Assay TypeReporter StrainAgonist (Concentration)IC50 (µM)Reference
LasR Reporter Gene AssayE. coli-5.2
LasR Reporter Gene AssayP. aeruginosa PAO-JP2150 nM OdDHL2.3
LasR Reporter Gene AssayP. aeruginosa PAO-JP21 µM OdDHL3.9

Table 2: Inhibition of Virulence Factor Production by this compound

Virulence FactorP. aeruginosa StrainIC50 (µM)Reference
PyocyaninPA1418 (±2)

Mechanism of Action: LasR Antagonism

This compound functions as a competitive antagonist of the LasR receptor. It is believed to bind to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This binding prevents the conformational changes in LasR necessary for dimerization and subsequent binding to promoter DNA of target genes. Consequently, the transcription of a cascade of virulence genes is repressed. This compound has demonstrated selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR.

Caption: this compound competitively antagonizes the LasR receptor, preventing its activation by the native autoinducer 3-oxo-C12-HSL and subsequent transcription of virulence genes.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of compounds like this compound against P. aeruginosa.

LasR Reporter Gene Assay

This assay quantitatively measures the antagonistic activity of a compound against the LasR receptor in a heterologous E. coli or a P. aeruginosa reporter strain.

  • Materials:

    • Reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a LasR-responsive promoter fused to a reporter gene like lacZ or gfp).

    • Luria-Bertani (LB) broth and agar.

    • Appropriate antibiotics for plasmid maintenance.

    • 3-oxo-C12-HSL (agonist).

    • This compound (or test compound).

    • 96-well microtiter plates.

    • Plate reader for measuring absorbance or fluorescence.

  • Protocol:

    • Grow the reporter strain overnight in LB broth with appropriate antibiotics.

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.

    • In a 96-well plate, add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

    • Add serial dilutions of this compound to the wells. Include controls with no compound and no agonist.

    • Add the diluted reporter strain culture to each well.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

    • Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or GFP fluorescence).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Pyocyanin Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the QS-regulated virulence factor, pyocyanin.

  • Materials:

    • P. aeruginosa strain (e.g., PA14 or PAO1).

    • LB broth.

    • This compound (or test compound).

    • Culture tubes or 96-well plates.

    • Chloroform (B151607).

    • 0.2 M HCl.

    • Spectrophotometer.

  • Protocol:

    • Grow P. aeruginosa overnight in LB broth.

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.

    • Add serial dilutions of this compound to culture tubes or wells of a 96-well plate.

    • Inoculate with the diluted P. aeruginosa culture.

    • Incubate at 37°C with shaking for 18-24 hours.

    • Measure the OD600 to assess bacterial growth.

    • To quantify pyocyanin, extract the culture supernatant with chloroform.

    • Transfer the chloroform layer to a new tube and add 0.2 M HCl to extract the pyocyanin (which will turn the aqueous phase pink).

    • Measure the absorbance of the top aqueous layer at 520 nm.

    • Calculate the percentage of pyocyanin inhibition relative to the untreated control.

Elastase Activity Assay

This assay quantifies the inhibition of elastase, another key QS-controlled virulence factor.

  • Materials:

    • P. aeruginosa strain.

    • LB broth.

    • This compound (or test compound).

    • Elastin-Congo Red (ECR) substrate.

    • Tris buffer (pH 7.5).

  • Protocol:

    • Grow P. aeruginosa in the presence of varying concentrations of this compound as described for the pyocyanin assay.

    • After incubation, centrifuge the cultures to pellet the cells and collect the supernatant.

    • Add the supernatant to a reaction mixture containing ECR in Tris buffer.

    • Incubate the reaction at 37°C for several hours (e.g., 4-18 hours) with shaking.

    • Stop the reaction by adding a phosphate (B84403) buffer and pellet the unhydrolyzed ECR by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red dye.

    • Calculate the percentage of elastase inhibition.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

  • Materials:

    • P. aeruginosa strain.

    • Biofilm growth medium (e.g., LB or M63 minimal medium).

    • This compound (or test compound).

    • 96-well flat-bottom microtiter plates.

    • 0.1% crystal violet solution.

    • 30% acetic acid or 95% ethanol.

    • Plate reader.

  • Protocol:

    • Grow P. aeruginosa overnight.

    • Dilute the culture in fresh biofilm growth medium.

    • Add serial dilutions of this compound to the wells of a 96-well plate.

    • Add the diluted bacterial culture to the wells.

    • Incubate the plate statically at 37°C for 24-48 hours.

    • Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water.

    • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

    • Measure the absorbance at 550-595 nm to quantify the biofilm biomass.

    • Calculate the percentage of biofilm inhibition.

Cytotoxicity Assay

This assay determines the toxicity of a compound to mammalian cells, which is crucial for assessing its therapeutic potential.

  • Materials:

    • Mammalian cell line (e.g., A549 human lung adenocarcinoma cells).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • This compound (or test compound).

    • 96-well cell culture plates.

    • MTT or resazurin (B115843) reagent.

    • DMSO.

    • Plate reader.

  • Protocol:

    • Seed the A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Add MTT or resazurin reagent to each well and incubate for a further 2-4 hours.

    • If using MTT, solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the in vitro activity of a QS inhibitor and the logical relationship of the P. aeruginosa QS system.

Experimental_Workflow Figure 2. General Experimental Workflow for In Vitro Evaluation of this compound cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Phenotypic Assays cluster_characterization Further Characterization QS_Inhibition Quorum Sensing Inhibition (LasR Reporter Assay) Virulence_Factor_Inhibition Virulence Factor Inhibition (Pyocyanin, Elastase) QS_Inhibition->Virulence_Factor_Inhibition Biofilm_Inhibition Biofilm Inhibition Assay QS_Inhibition->Biofilm_Inhibition Growth_Kinetics Effect on Bacterial Growth (Growth Curve) Virulence_Factor_Inhibition->Growth_Kinetics Biofilm_Inhibition->Growth_Kinetics Time_Kill Time-Kill Kinetics Assay (If applicable) Growth_Kinetics->Time_Kill Cytotoxicity Cytotoxicity Assay (e.g., A549 cells) Growth_Kinetics->Cytotoxicity

Caption: A stepwise approach to characterizing the in vitro activity of a quorum sensing inhibitor like this compound.

Quorum_Sensing_Hierarchy Figure 3. Simplified Hierarchy of P. aeruginosa Quorum Sensing LasR LasR/3-oxo-C12-HSL RhlR RhlR/C4-HSL LasR->RhlR Activates PQS PQS System LasR->PQS Activates Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) LasR->Virulence Regulates RhlR->Virulence Regulates PQS->Virulence Regulates

Caption: The LasR system sits (B43327) at the top of the quorum sensing hierarchy in P. aeruginosa, controlling other QS systems and a broad range of virulence factors.

Conclusion

This compound is a well-characterized antagonist of the LasR receptor in P. aeruginosa. Its ability to inhibit LasR-mediated quorum sensing translates to a reduction in the production of key virulence factors like pyocyanin. The provided experimental protocols offer a robust framework for the continued investigation of this compound and other potential QS inhibitors. While the currently available public data on the in vitro activity of this compound is focused on its primary mechanism of action, further studies quantifying its effects on biofilm formation, additional virulence factors, and its cytotoxicity are warranted to fully elucidate its potential as a therapeutic agent. This technical guide serves as a foundational resource for researchers in the field of antimicrobial drug discovery and development, providing the necessary details to design and execute further investigations into this promising anti-virulence compound.

In Vitro Activity of V-06-018 Against Pseudomonas aeruginosa: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

V-06-018 is a synthetic small molecule identified as a potent antagonist of the LasR receptor, a key component of the quorum sensing (QS) system in Pseudomonas aeruginosa. By interfering with the LasR-mediated signaling cascade, this compound effectively inhibits the expression of numerous virulence factors and demonstrates potential as an anti-virulence agent. This technical guide provides a comprehensive overview of the in vitro activity of this compound against P. aeruginosa, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for a wide range of acute and chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is hierarchical, with the Las system, orchestrated by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), at the apex. The LasR/3-oxo-C12-HSL complex activates the transcription of a large regulon of genes encoding virulence factors, including elastase, alkaline protease, and pyocyanin, and plays a crucial role in biofilm formation.

Targeting the QS system, and specifically the LasR receptor, represents a promising anti-virulence strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This compound has emerged as a significant chemical probe for studying LasR-mediated QS and as a potential lead compound for the development of novel anti-P. aeruginosa therapeutics.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized by its ability to antagonize the LasR receptor and inhibit the production of QS-controlled virulence factors. The following tables summarize the available quantitative data from published studies.

Table 1: LasR Antagonism Activity of this compound

Assay TypeReporter StrainAgonist (Concentration)IC50 (µM)Reference
LasR Reporter Gene AssayE. coli-5.2
LasR Reporter Gene AssayP. aeruginosa PAO-JP2150 nM OdDHL2.3
LasR Reporter Gene AssayP. aeruginosa PAO-JP21 µM OdDHL3.9

Table 2: Inhibition of Virulence Factor Production by this compound

Virulence FactorP. aeruginosa StrainIC50 (µM)Reference
PyocyaninPA1418 (±2)

Mechanism of Action: LasR Antagonism

This compound functions as a competitive antagonist of the LasR receptor. It is believed to bind to the same ligand-binding domain as the native autoinducer, 3-oxo-C12-HSL. This binding prevents the conformational changes in LasR necessary for dimerization and subsequent binding to promoter DNA of target genes. Consequently, the transcription of a cascade of virulence genes is repressed. This compound has demonstrated selectivity for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR.

Caption: this compound competitively antagonizes the LasR receptor, preventing its activation by the native autoinducer 3-oxo-C12-HSL and subsequent transcription of virulence genes.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of compounds like this compound against P. aeruginosa.

LasR Reporter Gene Assay

This assay quantitatively measures the antagonistic activity of a compound against the LasR receptor in a heterologous E. coli or a P. aeruginosa reporter strain.

  • Materials:

    • Reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a LasR-responsive promoter fused to a reporter gene like lacZ or gfp).

    • Luria-Bertani (LB) broth and agar.

    • Appropriate antibiotics for plasmid maintenance.

    • 3-oxo-C12-HSL (agonist).

    • This compound (or test compound).

    • 96-well microtiter plates.

    • Plate reader for measuring absorbance or fluorescence.

  • Protocol:

    • Grow the reporter strain overnight in LB broth with appropriate antibiotics.

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.

    • In a 96-well plate, add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

    • Add serial dilutions of this compound to the wells. Include controls with no compound and no agonist.

    • Add the diluted reporter strain culture to each well.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

    • Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or GFP fluorescence).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Pyocyanin Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the QS-regulated virulence factor, pyocyanin.

  • Materials:

    • P. aeruginosa strain (e.g., PA14 or PAO1).

    • LB broth.

    • This compound (or test compound).

    • Culture tubes or 96-well plates.

    • Chloroform.

    • 0.2 M HCl.

    • Spectrophotometer.

  • Protocol:

    • Grow P. aeruginosa overnight in LB broth.

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh LB broth.

    • Add serial dilutions of this compound to culture tubes or wells of a 96-well plate.

    • Inoculate with the diluted P. aeruginosa culture.

    • Incubate at 37°C with shaking for 18-24 hours.

    • Measure the OD600 to assess bacterial growth.

    • To quantify pyocyanin, extract the culture supernatant with chloroform.

    • Transfer the chloroform layer to a new tube and add 0.2 M HCl to extract the pyocyanin (which will turn the aqueous phase pink).

    • Measure the absorbance of the top aqueous layer at 520 nm.

    • Calculate the percentage of pyocyanin inhibition relative to the untreated control.

Elastase Activity Assay

This assay quantifies the inhibition of elastase, another key QS-controlled virulence factor.

  • Materials:

    • P. aeruginosa strain.

    • LB broth.

    • This compound (or test compound).

    • Elastin-Congo Red (ECR) substrate.

    • Tris buffer (pH 7.5).

  • Protocol:

    • Grow P. aeruginosa in the presence of varying concentrations of this compound as described for the pyocyanin assay.

    • After incubation, centrifuge the cultures to pellet the cells and collect the supernatant.

    • Add the supernatant to a reaction mixture containing ECR in Tris buffer.

    • Incubate the reaction at 37°C for several hours (e.g., 4-18 hours) with shaking.

    • Stop the reaction by adding a phosphate buffer and pellet the unhydrolyzed ECR by centrifugation.

    • Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of released Congo Red dye.

    • Calculate the percentage of elastase inhibition.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

  • Materials:

    • P. aeruginosa strain.

    • Biofilm growth medium (e.g., LB or M63 minimal medium).

    • This compound (or test compound).

    • 96-well flat-bottom microtiter plates.

    • 0.1% crystal violet solution.

    • 30% acetic acid or 95% ethanol.

    • Plate reader.

  • Protocol:

    • Grow P. aeruginosa overnight.

    • Dilute the culture in fresh biofilm growth medium.

    • Add serial dilutions of this compound to the wells of a 96-well plate.

    • Add the diluted bacterial culture to the wells.

    • Incubate the plate statically at 37°C for 24-48 hours.

    • Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

    • Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

    • Wash away the excess stain with water.

    • Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.

    • Measure the absorbance at 550-595 nm to quantify the biofilm biomass.

    • Calculate the percentage of biofilm inhibition.

Cytotoxicity Assay

This assay determines the toxicity of a compound to mammalian cells, which is crucial for assessing its therapeutic potential.

  • Materials:

    • Mammalian cell line (e.g., A549 human lung adenocarcinoma cells).

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • This compound (or test compound).

    • 96-well cell culture plates.

    • MTT or resazurin reagent.

    • DMSO.

    • Plate reader.

  • Protocol:

    • Seed the A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Add MTT or resazurin reagent to each well and incubate for a further 2-4 hours.

    • If using MTT, solubilize the formazan crystals with DMSO.

    • Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the in vitro activity of a QS inhibitor and the logical relationship of the P. aeruginosa QS system.

Experimental_Workflow Figure 2. General Experimental Workflow for In Vitro Evaluation of this compound cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Phenotypic Assays cluster_characterization Further Characterization QS_Inhibition Quorum Sensing Inhibition (LasR Reporter Assay) Virulence_Factor_Inhibition Virulence Factor Inhibition (Pyocyanin, Elastase) QS_Inhibition->Virulence_Factor_Inhibition Biofilm_Inhibition Biofilm Inhibition Assay QS_Inhibition->Biofilm_Inhibition Growth_Kinetics Effect on Bacterial Growth (Growth Curve) Virulence_Factor_Inhibition->Growth_Kinetics Biofilm_Inhibition->Growth_Kinetics Time_Kill Time-Kill Kinetics Assay (If applicable) Growth_Kinetics->Time_Kill Cytotoxicity Cytotoxicity Assay (e.g., A549 cells) Growth_Kinetics->Cytotoxicity

Caption: A stepwise approach to characterizing the in vitro activity of a quorum sensing inhibitor like this compound.

Quorum_Sensing_Hierarchy Figure 3. Simplified Hierarchy of P. aeruginosa Quorum Sensing LasR LasR/3-oxo-C12-HSL RhlR RhlR/C4-HSL LasR->RhlR Activates PQS PQS System LasR->PQS Activates Virulence Virulence Factors (Elastase, Pyocyanin, Biofilm) LasR->Virulence Regulates RhlR->Virulence Regulates PQS->Virulence Regulates

Caption: The LasR system sits at the top of the quorum sensing hierarchy in P. aeruginosa, controlling other QS systems and a broad range of virulence factors.

Conclusion

This compound is a well-characterized antagonist of the LasR receptor in P. aeruginosa. Its ability to inhibit LasR-mediated quorum sensing translates to a reduction in the production of key virulence factors like pyocyanin. The provided experimental protocols offer a robust framework for the continued investigation of this compound and other potential QS inhibitors. While the currently available public data on the in vitro activity of this compound is focused on its primary mechanism of action, further studies quantifying its effects on biofilm formation, additional virulence factors, and its cytotoxicity are warranted to fully elucidate its potential as a therapeutic agent. This technical guide serves as a foundational resource for researchers in the field of antimicrobial drug discovery and development, providing the necessary details to design and execute further investigations into this promising anti-virulence compound.

V-06-018: A Technical Guide to its Attenuation of Pseudomonas aeruginosa Virulence Factor Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of the quorum sensing (QS) system. By inhibiting the LasR signaling cascade, this compound effectively curtails the production of critical virulence factors, notably pyocyanin (B1662382) and elastase (LasB). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents quantitative data on its inhibitory effects, details the experimental protocols for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-virulence strategies against P. aeruginosa.

Introduction to this compound and Quorum Sensing

The Role of Quorum Sensing in Pseudomonas aeruginosa Virulence

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is largely attributed to the coordinated expression of a vast arsenal (B13267) of virulence factors, a process governed by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is hierarchical, with the las system, controlled by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), at the apex. Upon binding of 3-oxo-C12-HSL at high cell densities, LasR activates the transcription of a suite of genes encoding virulence factors, including the elastase LasB, alkaline protease, and exotoxin A. Furthermore, the las system positively regulates a second QS system, the rhl system, which in turn controls the production of other virulence factors such as pyocyanin and rhamnolipids.

This compound: A LasR Antagonist

This compound has been identified as a potent, small-molecule antagonist of the LasR receptor. It functions by competitively inhibiting the binding of the native autoinducer, 3-oxo-C12-HSL, to LasR. This antagonism prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby repressing the transcription of QS-regulated genes.

Mechanism of Action of this compound

Targeting the LasR Receptor

The primary molecular target of this compound is the LasR protein. Biochemical and genetic studies have demonstrated that this compound directly interacts with the ligand-binding domain of LasR. This interaction is thought to stabilize an inactive conformation of the receptor, preventing it from activating the transcription of its target genes.

Inhibition of Quorum Sensing Signaling Cascade

By antagonizing LasR, this compound effectively disrupts the entire QS signaling cascade. This leads to a significant reduction in the expression of genes regulated by both the las and rhl systems. The downstream effect is a marked decrease in the production and secretion of numerous virulence factors that are critical for the pathogenesis of P. aeruginosa infections.

Effect of this compound on Virulence Factor Production

The inhibitory activity of this compound on the production of key P. aeruginosa virulence factors has been quantified in several studies. The following tables summarize the available quantitative data.

Quantitative Analysis of Pyocyanin Inhibition

Pyocyanin is a blue, redox-active pigment that contributes to the pathophysiology of P. aeruginosa infections through the generation of reactive oxygen species.

Bacterial StrainThis compound ConcentrationEffect on Pyocyanin ProductionReference
P. aeruginosa PA14IC₅₀ = 18 µM (± 2 µM)50% inhibition of pyocyanin production[1]
Quantitative Analysis of Elastase (LasB) Inhibition

Elastase (LasB) is a zinc metalloprotease that degrades host tissues, including elastin, collagen, and immunoglobulins, contributing to tissue damage and immune evasion.

Bacterial StrainThis compound ConcentrationEffect on Elastase ProductionReference
P. aeruginosa PAO1100 µMSignificant reduction in elastase activity[2][3]

Note: While the precise percentage of inhibition for elastase at 100 µM this compound is not explicitly stated in the primary literature, graphical data indicates a substantial decrease in elastolytic activity compared to the untreated control.

Experimental Protocols

The following are detailed methodologies for the quantification of pyocyanin and elastase production, adapted from standard protocols used in the evaluation of QS inhibitors.

Pyocyanin Quantification Assay

This protocol is based on the chloroform-acid extraction method.

Materials:

  • P. aeruginosa culture grown in a suitable medium (e.g., Luria-Bertani broth)

  • Chloroform (B151607)

  • 0.2 N Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of this compound for a specified period (e.g., 18-24 hours).

  • Centrifuge 5 mL of the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a fresh tube and add 3 mL of chloroform.

  • Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully remove the upper aqueous layer.

  • Add 1 mL of 0.2 N HCl to the chloroform layer and vortex for 30 seconds. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper (pink) aqueous phase to a clean cuvette.

  • Measure the absorbance at 520 nm using a spectrophotometer.

  • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

Elastase Activity Assay

This protocol utilizes Elastin-Congo Red as a substrate.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

  • Elastin-Congo Red substrate

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of this compound.

  • Centrifuge the cultures to obtain cell-free supernatants.

  • Prepare a 10 mg/mL solution of Elastin-Congo Red in ECR buffer.

  • In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the ECR solution.

  • Incubate the mixture at 37°C with shaking for 3-6 hours.

  • Stop the reaction by adding 100 µL of 0.1 M phosphate buffer (pH 6.0).

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance at 495 nm. The absorbance is proportional to the elastase activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a general experimental workflow are provided below using the DOT language for Graphviz.

Quorum_Sensing_Pathway P. aeruginosa Quorum Sensing Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL synthesizes LasR LasR Three_oxo_C12_HSL->LasR binds to LasR_active Active LasR Complex LasR->LasR_active activates RhlR RhlR LasR_active->RhlR activates transcription Virulence_Factors_Las Virulence Factors (e.g., Elastase) LasR_active->Virulence_Factors_Las activates transcription RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds to RhlR_active Active RhlR Complex RhlR->RhlR_active activates Virulence_Factors_Rhl Virulence Factors (e.g., Pyocyanin) RhlR_active->Virulence_Factors_Rhl activates transcription V06018 This compound V06018->LasR antagonizes

Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy start Start culture Culture P. aeruginosa with and without this compound start->culture supernatant Separate Supernatant from Bacterial Cells culture->supernatant pyocyanin_assay Pyocyanin Quantification Assay supernatant->pyocyanin_assay elastase_assay Elastase Activity Assay supernatant->elastase_assay data_analysis Data Analysis and Comparison pyocyanin_assay->data_analysis elastase_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the effect of this compound.

Conclusion

This compound represents a promising lead compound in the development of anti-virulence therapies targeting Pseudomonas aeruginosa. Its well-defined mechanism of action, centered on the antagonism of the master QS regulator LasR, translates into a significant reduction in the production of key virulence factors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering research into this compound and other QS inhibitors. The continued investigation of such compounds holds the potential to provide novel therapeutic strategies to combat infections caused by this resilient and clinically important pathogen.

References

V-06-018: A Technical Guide to its Attenuation of Pseudomonas aeruginosa Virulence Factor Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-06-018 is a potent antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of the quorum sensing (QS) system. By inhibiting the LasR signaling cascade, this compound effectively curtails the production of critical virulence factors, notably pyocyanin and elastase (LasB). This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents quantitative data on its inhibitory effects, details the experimental protocols for assessing its efficacy, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-virulence strategies against P. aeruginosa.

Introduction to this compound and Quorum Sensing

The Role of Quorum Sensing in Pseudomonas aeruginosa Virulence

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its pathogenicity is largely attributed to the coordinated expression of a vast arsenal of virulence factors, a process governed by a sophisticated cell-to-cell communication system known as quorum sensing (QS). The QS network in P. aeruginosa is hierarchical, with the las system, controlled by the transcriptional regulator LasR and its autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), at the apex. Upon binding of 3-oxo-C12-HSL at high cell densities, LasR activates the transcription of a suite of genes encoding virulence factors, including the elastase LasB, alkaline protease, and exotoxin A. Furthermore, the las system positively regulates a second QS system, the rhl system, which in turn controls the production of other virulence factors such as pyocyanin and rhamnolipids.

This compound: A LasR Antagonist

This compound has been identified as a potent, small-molecule antagonist of the LasR receptor. It functions by competitively inhibiting the binding of the native autoinducer, 3-oxo-C12-HSL, to LasR. This antagonism prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby repressing the transcription of QS-regulated genes.

Mechanism of Action of this compound

Targeting the LasR Receptor

The primary molecular target of this compound is the LasR protein. Biochemical and genetic studies have demonstrated that this compound directly interacts with the ligand-binding domain of LasR. This interaction is thought to stabilize an inactive conformation of the receptor, preventing it from activating the transcription of its target genes.

Inhibition of Quorum Sensing Signaling Cascade

By antagonizing LasR, this compound effectively disrupts the entire QS signaling cascade. This leads to a significant reduction in the expression of genes regulated by both the las and rhl systems. The downstream effect is a marked decrease in the production and secretion of numerous virulence factors that are critical for the pathogenesis of P. aeruginosa infections.

Effect of this compound on Virulence Factor Production

The inhibitory activity of this compound on the production of key P. aeruginosa virulence factors has been quantified in several studies. The following tables summarize the available quantitative data.

Quantitative Analysis of Pyocyanin Inhibition

Pyocyanin is a blue, redox-active pigment that contributes to the pathophysiology of P. aeruginosa infections through the generation of reactive oxygen species.

Bacterial StrainThis compound ConcentrationEffect on Pyocyanin ProductionReference
P. aeruginosa PA14IC₅₀ = 18 µM (± 2 µM)50% inhibition of pyocyanin production[1]
Quantitative Analysis of Elastase (LasB) Inhibition

Elastase (LasB) is a zinc metalloprotease that degrades host tissues, including elastin, collagen, and immunoglobulins, contributing to tissue damage and immune evasion.

Bacterial StrainThis compound ConcentrationEffect on Elastase ProductionReference
P. aeruginosa PAO1100 µMSignificant reduction in elastase activity[2][3]

Note: While the precise percentage of inhibition for elastase at 100 µM this compound is not explicitly stated in the primary literature, graphical data indicates a substantial decrease in elastolytic activity compared to the untreated control.

Experimental Protocols

The following are detailed methodologies for the quantification of pyocyanin and elastase production, adapted from standard protocols used in the evaluation of QS inhibitors.

Pyocyanin Quantification Assay

This protocol is based on the chloroform-acid extraction method.

Materials:

  • P. aeruginosa culture grown in a suitable medium (e.g., Luria-Bertani broth)

  • Chloroform

  • 0.2 N Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of this compound for a specified period (e.g., 18-24 hours).

  • Centrifuge 5 mL of the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Transfer the supernatant to a fresh tube and add 3 mL of chloroform.

  • Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully remove the upper aqueous layer.

  • Add 1 mL of 0.2 N HCl to the chloroform layer and vortex for 30 seconds. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Transfer the upper (pink) aqueous phase to a clean cuvette.

  • Measure the absorbance at 520 nm using a spectrophotometer.

  • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

Elastase Activity Assay

This protocol utilizes Elastin-Congo Red as a substrate.

Materials:

  • P. aeruginosa culture supernatant

  • Elastin-Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5)

  • Elastin-Congo Red substrate

  • 0.1 M Phosphate buffer (pH 6.0)

  • Spectrophotometer

Procedure:

  • Grow P. aeruginosa in the presence and absence of this compound.

  • Centrifuge the cultures to obtain cell-free supernatants.

  • Prepare a 10 mg/mL solution of Elastin-Congo Red in ECR buffer.

  • In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the ECR solution.

  • Incubate the mixture at 37°C with shaking for 3-6 hours.

  • Stop the reaction by adding 100 µL of 0.1 M phosphate buffer (pH 6.0).

  • Centrifuge at 10,000 x g for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance at 495 nm. The absorbance is proportional to the elastase activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a general experimental workflow are provided below using the DOT language for Graphviz.

Quorum_Sensing_Pathway P. aeruginosa Quorum Sensing Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL synthesizes LasR LasR Three_oxo_C12_HSL->LasR binds to LasR_active Active LasR Complex LasR->LasR_active activates RhlR RhlR LasR_active->RhlR activates transcription Virulence_Factors_Las Virulence Factors (e.g., Elastase) LasR_active->Virulence_Factors_Las activates transcription RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR binds to RhlR_active Active RhlR Complex RhlR->RhlR_active activates Virulence_Factors_Rhl Virulence Factors (e.g., Pyocyanin) RhlR_active->Virulence_Factors_Rhl activates transcription V06018 This compound V06018->LasR antagonizes

Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy start Start culture Culture P. aeruginosa with and without this compound start->culture supernatant Separate Supernatant from Bacterial Cells culture->supernatant pyocyanin_assay Pyocyanin Quantification Assay supernatant->pyocyanin_assay elastase_assay Elastase Activity Assay supernatant->elastase_assay data_analysis Data Analysis and Comparison pyocyanin_assay->data_analysis elastase_assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the effect of this compound.

Conclusion

This compound represents a promising lead compound in the development of anti-virulence therapies targeting Pseudomonas aeruginosa. Its well-defined mechanism of action, centered on the antagonism of the master QS regulator LasR, translates into a significant reduction in the production of key virulence factors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering research into this compound and other QS inhibitors. The continued investigation of such compounds holds the potential to provide novel therapeutic strategies to combat infections caused by this resilient and clinically important pathogen.

References

Methodological & Application

Application Notes and Protocols for V-06-018 in a LasR Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 is a non-native, abiotic small molecule identified as a potent antagonist of the Pseudomonas aeruginosa LasR receptor, a key transcriptional regulator in the quorum sensing (QS) signaling pathway.[1][2][3] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density, often regulating virulence factor production and biofilm formation.[4] The LasR receptor, in concert with its native autoinducer N-3-oxododecanoyl-L-homoserine lactone (3O-C12-HSL), activates the transcription of numerous virulence genes.[5][6] By inhibiting LasR, this compound can effectively attenuate these virulence phenotypes, making it a valuable tool for studying QS and a potential lead compound for developing anti-virulence therapies.[2][7] These application notes provide a detailed protocol for utilizing this compound in a LasR reporter assay, a common method for screening and characterizing LasR inhibitors.

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[2] It is believed to interact with the native ligand-binding site on LasR, stabilizing an inactive conformation of the protein and preventing it from binding to its target DNA sequences.[3][7] Unlike the native N-acyl-L-homoserine lactone (AHL) autoinducers, this compound lacks a lactone moiety, rendering it resistant to enzymatic degradation by AHL lactonases.[2] Studies have shown that this compound is selective for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR.[2]

Quantitative Data Summary

The inhibitory potency of this compound on LasR activity has been quantified in several studies, primarily through LasR reporter assays. The half-maximal inhibitory concentration (IC50) values are dependent on the concentration of the native agonist, 3O-C12-HSL, against which it is competed.

CompoundAssay SystemAgonist ConcentrationIC50 (µM)Reference
This compoundE. coli LasR ReporterNot Specified5.2[1]
This compoundP. aeruginosa LasR Reporter150 nM 3O-C12-HSL2.3[2]
This compoundP. aeruginosa LasR Reporter1 µM 3O-C12-HSL3.9[2]
This compoundP. aeruginosa (Pyocyanin Production)Not Applicable18 (±2)[5]

Signaling Pathway and Experimental Workflow

LasR Quorum Sensing Signaling Pathway

The following diagram illustrates the simplified LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound. Under normal conditions, LasI synthesizes the autoinducer 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the LasR receptor. This complex then dimerizes and binds to specific DNA sequences (las boxes) to activate the transcription of target genes, including those for virulence factors and the rhlR gene, which is part of a secondary QS system. This compound competes with 3O-C12-HSL for binding to LasR, thereby preventing the activation of gene expression.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular LasI LasI HSL 3O-C12-HSL LasI->HSL synthesizes LasR_inactive LasR (inactive) LasR_active LasR-3O-C12-HSL (active dimer) LasR_inactive->LasR_active activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes activates transcription V06018 This compound V06018->LasR_inactive inhibits HSL->LasR_inactive binds HSL_out 3O-C12-HSL HSL->HSL_out HSL_out->HSL diffusion

Caption: The LasR quorum sensing pathway and the inhibitory role of this compound.

Experimental Workflow for LasR Reporter Assay

This diagram outlines the key steps for performing a LasR reporter assay to evaluate the antagonist activity of this compound. The assay typically utilizes a reporter strain, often E. coli, that is engineered to express LasR and a reporter gene (e.g., lacZ or luciferase) under the control of a LasR-dependent promoter.

LasR_Reporter_Assay_Workflow start Start prep_strain Prepare LasR Reporter Strain (e.g., E. coli expressing LasR and a reporter gene) start->prep_strain culture Culture reporter strain to logarithmic phase prep_strain->culture add_cells Add cultured reporter strain to each well culture->add_cells prepare_plate Prepare 96-well plate with: - this compound dilutions - 3O-C12-HSL (agonist) - Control wells (DMSO, no agonist) prepare_plate->add_cells incubate Incubate plate (e.g., 37°C with shaking) add_cells->incubate measure Measure reporter gene activity (e.g., luminescence, β-galactosidase activity) incubate->measure analyze Analyze data: - Normalize to controls - Calculate IC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for a this compound LasR reporter assay.

Experimental Protocol: LasR Luciferase Reporter Assay

This protocol is adapted from methodologies described for testing LasR antagonists and is suitable for determining the IC50 of this compound.[2][5]

Materials
  • Reporter Strain: E. coli strain carrying two plasmids:

    • A plasmid constitutively expressing LasR.

    • A reporter plasmid with a LasR-inducible promoter (e.g., plasB) driving the expression of a luciferase gene.

  • This compound: Stock solution in DMSO.

  • 3O-C12-HSL: Stock solution in DMSO.

  • Growth Medium: Luria-Bertani (LB) broth supplemented with appropriate antibiotics for plasmid maintenance.

  • Assay Plate: White, clear-bottom 96-well microtiter plates suitable for luminescence readings.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega Bright-Glo™).

  • Luminometer: Plate reader capable of measuring luminescence.

  • DMSO: For control wells and dilutions.

Reagent Preparation
  • Reporter Strain Culture: Inoculate a single colony of the LasR reporter strain into LB broth with appropriate antibiotics. Grow overnight at 37°C with shaking. The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO or the appropriate assay buffer. It is crucial to maintain a consistent final concentration of DMSO across all wells to avoid solvent effects.

  • 3O-C12-HSL Solution: Prepare a working solution of 3O-C12-HSL in LB broth at a concentration that elicits a submaximal (e.g., EC80) response in the reporter assay. This concentration needs to be determined empirically in preliminary experiments. A common starting point is around 100-200 nM.[2][5]

Assay Procedure
  • Plate Setup:

    • In a 96-well plate, add the serially diluted this compound to the appropriate wells.

    • Add the 3O-C12-HSL working solution to all wells except the negative controls.

    • Controls:

      • Negative Control: Wells containing only the reporter strain and DMSO (no 3O-C12-HSL or this compound).

      • Positive Control: Wells containing the reporter strain, 3O-C12-HSL, and DMSO (no this compound).

      • Vehicle Control: Ensure the final DMSO concentration is consistent across all wells.

  • Inoculation: Dilute the mid-log phase reporter strain culture in fresh LB broth to the desired starting OD600. Add the diluted cell suspension to each well of the 96-well plate.

  • Incubation: Cover the plate and incubate at 37°C with shaking for a predetermined amount of time (e.g., 3-6 hours) to allow for induction of the reporter gene.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence reading from the negative control wells (no 3O-C12-HSL) from all other readings.

  • Normalization: Normalize the data by setting the average luminescence of the positive control wells (3O-C12-HSL with DMSO) to 100% activation.

  • IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the reporter signal.[8]

Conclusion

This compound is a well-characterized and potent antagonist of the LasR quorum sensing receptor. The provided protocol for a LasR reporter assay offers a robust method for quantifying the inhibitory activity of this compound and similar compounds. This assay is a critical tool for researchers in the fields of microbiology and drug development who are investigating mechanisms of bacterial communication and developing novel anti-virulence strategies.

References

Application Notes and Protocols for V-06-018 in a LasR Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-06-018 is a non-native, abiotic small molecule identified as a potent antagonist of the Pseudomonas aeruginosa LasR receptor, a key transcriptional regulator in the quorum sensing (QS) signaling pathway.[1][2][3] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression with population density, often regulating virulence factor production and biofilm formation.[4] The LasR receptor, in concert with its native autoinducer N-3-oxododecanoyl-L-homoserine lactone (3O-C12-HSL), activates the transcription of numerous virulence genes.[5][6] By inhibiting LasR, this compound can effectively attenuate these virulence phenotypes, making it a valuable tool for studying QS and a potential lead compound for developing anti-virulence therapies.[2][7] These application notes provide a detailed protocol for utilizing this compound in a LasR reporter assay, a common method for screening and characterizing LasR inhibitors.

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor.[2] It is believed to interact with the native ligand-binding site on LasR, stabilizing an inactive conformation of the protein and preventing it from binding to its target DNA sequences.[3][7] Unlike the native N-acyl-L-homoserine lactone (AHL) autoinducers, this compound lacks a lactone moiety, rendering it resistant to enzymatic degradation by AHL lactonases.[2] Studies have shown that this compound is selective for LasR over other LuxR-type receptors in P. aeruginosa, such as RhlR and QscR.[2]

Quantitative Data Summary

The inhibitory potency of this compound on LasR activity has been quantified in several studies, primarily through LasR reporter assays. The half-maximal inhibitory concentration (IC50) values are dependent on the concentration of the native agonist, 3O-C12-HSL, against which it is competed.

CompoundAssay SystemAgonist ConcentrationIC50 (µM)Reference
This compoundE. coli LasR ReporterNot Specified5.2[1]
This compoundP. aeruginosa LasR Reporter150 nM 3O-C12-HSL2.3[2]
This compoundP. aeruginosa LasR Reporter1 µM 3O-C12-HSL3.9[2]
This compoundP. aeruginosa (Pyocyanin Production)Not Applicable18 (±2)[5]

Signaling Pathway and Experimental Workflow

LasR Quorum Sensing Signaling Pathway

The following diagram illustrates the simplified LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound. Under normal conditions, LasI synthesizes the autoinducer 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the LasR receptor. This complex then dimerizes and binds to specific DNA sequences (las boxes) to activate the transcription of target genes, including those for virulence factors and the rhlR gene, which is part of a secondary QS system. This compound competes with 3O-C12-HSL for binding to LasR, thereby preventing the activation of gene expression.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular LasI LasI HSL 3O-C12-HSL LasI->HSL synthesizes LasR_inactive LasR (inactive) LasR_active LasR-3O-C12-HSL (active dimer) LasR_inactive->LasR_active activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes activates transcription V06018 This compound V06018->LasR_inactive inhibits HSL->LasR_inactive binds HSL_out 3O-C12-HSL HSL->HSL_out HSL_out->HSL diffusion

Caption: The LasR quorum sensing pathway and the inhibitory role of this compound.

Experimental Workflow for LasR Reporter Assay

This diagram outlines the key steps for performing a LasR reporter assay to evaluate the antagonist activity of this compound. The assay typically utilizes a reporter strain, often E. coli, that is engineered to express LasR and a reporter gene (e.g., lacZ or luciferase) under the control of a LasR-dependent promoter.

LasR_Reporter_Assay_Workflow start Start prep_strain Prepare LasR Reporter Strain (e.g., E. coli expressing LasR and a reporter gene) start->prep_strain culture Culture reporter strain to logarithmic phase prep_strain->culture add_cells Add cultured reporter strain to each well culture->add_cells prepare_plate Prepare 96-well plate with: - this compound dilutions - 3O-C12-HSL (agonist) - Control wells (DMSO, no agonist) prepare_plate->add_cells incubate Incubate plate (e.g., 37°C with shaking) add_cells->incubate measure Measure reporter gene activity (e.g., luminescence, β-galactosidase activity) incubate->measure analyze Analyze data: - Normalize to controls - Calculate IC50 values measure->analyze end End analyze->end

Caption: Experimental workflow for a this compound LasR reporter assay.

Experimental Protocol: LasR Luciferase Reporter Assay

This protocol is adapted from methodologies described for testing LasR antagonists and is suitable for determining the IC50 of this compound.[2][5]

Materials
  • Reporter Strain: E. coli strain carrying two plasmids:

    • A plasmid constitutively expressing LasR.

    • A reporter plasmid with a LasR-inducible promoter (e.g., plasB) driving the expression of a luciferase gene.

  • This compound: Stock solution in DMSO.

  • 3O-C12-HSL: Stock solution in DMSO.

  • Growth Medium: Luria-Bertani (LB) broth supplemented with appropriate antibiotics for plasmid maintenance.

  • Assay Plate: White, clear-bottom 96-well microtiter plates suitable for luminescence readings.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega Bright-Glo™).

  • Luminometer: Plate reader capable of measuring luminescence.

  • DMSO: For control wells and dilutions.

Reagent Preparation
  • Reporter Strain Culture: Inoculate a single colony of the LasR reporter strain into LB broth with appropriate antibiotics. Grow overnight at 37°C with shaking. The following day, subculture the overnight culture into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO or the appropriate assay buffer. It is crucial to maintain a consistent final concentration of DMSO across all wells to avoid solvent effects.

  • 3O-C12-HSL Solution: Prepare a working solution of 3O-C12-HSL in LB broth at a concentration that elicits a submaximal (e.g., EC80) response in the reporter assay. This concentration needs to be determined empirically in preliminary experiments. A common starting point is around 100-200 nM.[2][5]

Assay Procedure
  • Plate Setup:

    • In a 96-well plate, add the serially diluted this compound to the appropriate wells.

    • Add the 3O-C12-HSL working solution to all wells except the negative controls.

    • Controls:

      • Negative Control: Wells containing only the reporter strain and DMSO (no 3O-C12-HSL or this compound).

      • Positive Control: Wells containing the reporter strain, 3O-C12-HSL, and DMSO (no this compound).

      • Vehicle Control: Ensure the final DMSO concentration is consistent across all wells.

  • Inoculation: Dilute the mid-log phase reporter strain culture in fresh LB broth to the desired starting OD600. Add the diluted cell suspension to each well of the 96-well plate.

  • Incubation: Cover the plate and incubate at 37°C with shaking for a predetermined amount of time (e.g., 3-6 hours) to allow for induction of the reporter gene.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate luminometer.

Data Analysis
  • Background Subtraction: Subtract the average luminescence reading from the negative control wells (no 3O-C12-HSL) from all other readings.

  • Normalization: Normalize the data by setting the average luminescence of the positive control wells (3O-C12-HSL with DMSO) to 100% activation.

  • IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the reporter signal.[8]

Conclusion

This compound is a well-characterized and potent antagonist of the LasR quorum sensing receptor. The provided protocol for a LasR reporter assay offers a robust method for quantifying the inhibitory activity of this compound and similar compounds. This assay is a critical tool for researchers in the fields of microbiology and drug development who are investigating mechanisms of bacterial communication and developing novel anti-virulence strategies.

References

Application Notes and Protocols for Studying Gene Regulation in Pseudomonas aeruginosa using V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor, to investigate gene regulation in the opportunistic pathogen Pseudomonas aeruginosa. The protocols outlined below are based on established methodologies and provide a framework for studying the impact of this compound on virulence factor production, biofilm formation, and gene expression.

Introduction to this compound and Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa employs a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of genes involved in virulence and biofilm formation. The QS network in P. aeruginosa is hierarchical and comprises at least three interconnected systems: las, rhl, and pqs. The las system, regulated by the transcriptional activator LasR and its autoinducer 3-oxo-C12-HSL, sits (B43327) at the top of this hierarchy and controls the expression of numerous virulence factors and the activation of the rhl and pqs systems.

This compound is a small molecule that acts as a potent antagonist of the LasR receptor, with a reported IC50 value of 5.2 µM[1]. By inhibiting LasR, this compound serves as a valuable chemical probe to dissect the role of the las system in P. aeruginosa gene regulation and to explore the potential of QS inhibition as an anti-virulence strategy.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on LasR activity and downstream virulence factor production in P. aeruginosa.

Table 1: Inhibitory Activity of this compound on LasR

ParameterValueReference StrainReference
IC50 for LasR antagonism5.2 µMNot specified[1]
IC50 for pyocyanin (B1662382) inhibition18 µM (±2)P. aeruginosa PA14[2]

Table 2: Dose-Response of this compound on LasR Antagonism in P. aeruginosa PAO-JP2

Concentration of OdDHLIC50 of this compound
150 nM2.3 µM
1 µM3.9 µM
10 µMIC50 could not be calculated

Data adapted from Manson DE, et al. ACS Infect Dis. 2020.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on P. aeruginosa gene regulation are provided below.

Protocol 1: Quantification of Pyocyanin Production

This protocol is adapted from the methods described by O'Loughlin et al., 2013[3][4][5].

Materials:

  • P. aeruginosa strain (e.g., PAO1, PA14)

  • Luria-Bertani (LB) broth

  • This compound (dissolved in DMSO)

  • Chloroform (B151607)

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Inoculate overnight cultures of P. aeruginosa into fresh LB broth.

  • Add this compound at desired concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only control.

  • Incubate cultures at 37°C with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) of each culture to assess bacterial growth.

  • Centrifuge 1 mL of each culture at 13,000 rpm for 2 minutes to pellet the cells.

  • Transfer 800 µL of the supernatant to a new microfuge tube.

  • Add 400 µL of chloroform and vortex vigorously to extract the pyocyanin (blue pigment) into the chloroform layer.

  • Centrifuge at 13,000 rpm for 2 minutes to separate the phases.

  • Carefully transfer 300 µL of the lower chloroform layer to a new tube.

  • Add 300 µL of 0.2 M HCl and vortex to convert the pyocyanin to a pink/red color.

  • Centrifuge at 13,000 rpm for 2 minutes.

  • Transfer 200 µL of the upper (pink) aqueous phase to a 96-well plate.

  • Measure the absorbance at 520 nm (A520).

  • Calculate the pyocyanin concentration by multiplying the A520 by 17.072 and normalize to cell density (OD600).

Protocol 2: Elastase Activity Assay

This protocol is based on the Elastin-Congo Red (ECR) assay.

Materials:

  • P. aeruginosa culture supernatants (prepared as in Protocol 1)

  • Elastin-Congo Red (ECR)

  • 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5 buffer

  • Spectrophotometer

Procedure:

  • Prepare a 10 mg/mL stock solution of ECR in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5.

  • In a microfuge tube, mix 100 µL of bacterial supernatant with 900 µL of the ECR solution.

  • Incubate the mixture at 37°C for 3-6 hours with gentle agitation.

  • Centrifuge the tubes at 3,000 rpm for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • A blank control containing only the ECR solution and LB broth should be included.

  • Elastase activity is proportional to the A495 reading.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation[6].

Materials:

  • P. aeruginosa strain

  • LB broth

  • 96-well polystyrene microtiter plates

  • This compound

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Plate reader

Procedure:

  • Dilute an overnight culture of P. aeruginosa 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Add this compound at desired concentrations to the wells. Include a DMSO-only control.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells three times with 200 µL of sterile distilled water to remove any remaining planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells four times with distilled water.

  • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550 nm.

  • The A550 reading is proportional to the amount of biofilm formed.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the effect of this compound on the expression of target genes.

Materials:

  • P. aeruginosa cultures treated with this compound (as in Protocol 1)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target genes (e.g., lasA, lasB, rhlA, rhlR) and a housekeeping gene (e.g., rpoD, gyrB)

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Grow P. aeruginosa cultures with and without this compound to the desired growth phase (e.g., mid-logarithmic or stationary).

  • Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

Quorum_Sensing_Inhibition cluster_P_aeruginosa P. aeruginosa cell LasI LasI Active_LasR Active LasR (3-oxo-C12-HSL bound) LasI->Active_LasR 3-oxo-C12-HSL LasR LasR (inactive) Virulence_Genes Virulence Genes (lasB, rhlA, etc.) Active_LasR->Virulence_Genes Activates Transcription Rhl_Pqs_systems rhl and pqs Systems Active_LasR->Rhl_Pqs_systems Activates V06018 This compound V06018->LasR Antagonizes

Caption: this compound inhibits the LasR quorum sensing receptor in P. aeruginosa.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis cluster_assays Phenotypic and Genotypic Assays start P. aeruginosa Culture treatment Treatment with this compound (and DMSO control) start->treatment incubation Incubation (37°C) treatment->incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase biofilm Biofilm Assay incubation->biofilm qpcr qPCR for Gene Expression incubation->qpcr

Caption: Workflow for assessing this compound's effects on P. aeruginosa.

Logical_Relationship cluster_logic Logical Relationship of this compound Action V06018 This compound LasR_Inhibition LasR Inhibition V06018->LasR_Inhibition QS_Disruption Quorum Sensing Disruption LasR_Inhibition->QS_Disruption Gene_Downregulation Downregulation of Virulence Genes QS_Disruption->Gene_Downregulation Phenotype_Reduction Reduced Virulence & Biofilm Formation Gene_Downregulation->Phenotype_Reduction

Caption: The mechanism of action of this compound in P. aeruginosa.

References

Application Notes and Protocols for Studying Gene Regulation in Pseudomonas aeruginosa using V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor, to investigate gene regulation in the opportunistic pathogen Pseudomonas aeruginosa. The protocols outlined below are based on established methodologies and provide a framework for studying the impact of this compound on virulence factor production, biofilm formation, and gene expression.

Introduction to this compound and Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa employs a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of genes involved in virulence and biofilm formation. The QS network in P. aeruginosa is hierarchical and comprises at least three interconnected systems: las, rhl, and pqs. The las system, regulated by the transcriptional activator LasR and its autoinducer 3-oxo-C12-HSL, sits at the top of this hierarchy and controls the expression of numerous virulence factors and the activation of the rhl and pqs systems.

This compound is a small molecule that acts as a potent antagonist of the LasR receptor, with a reported IC50 value of 5.2 µM[1]. By inhibiting LasR, this compound serves as a valuable chemical probe to dissect the role of the las system in P. aeruginosa gene regulation and to explore the potential of QS inhibition as an anti-virulence strategy.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on LasR activity and downstream virulence factor production in P. aeruginosa.

Table 1: Inhibitory Activity of this compound on LasR

ParameterValueReference StrainReference
IC50 for LasR antagonism5.2 µMNot specified[1]
IC50 for pyocyanin inhibition18 µM (±2)P. aeruginosa PA14[2]

Table 2: Dose-Response of this compound on LasR Antagonism in P. aeruginosa PAO-JP2

Concentration of OdDHLIC50 of this compound
150 nM2.3 µM
1 µM3.9 µM
10 µMIC50 could not be calculated

Data adapted from Manson DE, et al. ACS Infect Dis. 2020.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on P. aeruginosa gene regulation are provided below.

Protocol 1: Quantification of Pyocyanin Production

This protocol is adapted from the methods described by O'Loughlin et al., 2013[3][4][5].

Materials:

  • P. aeruginosa strain (e.g., PAO1, PA14)

  • Luria-Bertani (LB) broth

  • This compound (dissolved in DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Inoculate overnight cultures of P. aeruginosa into fresh LB broth.

  • Add this compound at desired concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only control.

  • Incubate cultures at 37°C with shaking for 18-24 hours.

  • Measure the optical density at 600 nm (OD600) of each culture to assess bacterial growth.

  • Centrifuge 1 mL of each culture at 13,000 rpm for 2 minutes to pellet the cells.

  • Transfer 800 µL of the supernatant to a new microfuge tube.

  • Add 400 µL of chloroform and vortex vigorously to extract the pyocyanin (blue pigment) into the chloroform layer.

  • Centrifuge at 13,000 rpm for 2 minutes to separate the phases.

  • Carefully transfer 300 µL of the lower chloroform layer to a new tube.

  • Add 300 µL of 0.2 M HCl and vortex to convert the pyocyanin to a pink/red color.

  • Centrifuge at 13,000 rpm for 2 minutes.

  • Transfer 200 µL of the upper (pink) aqueous phase to a 96-well plate.

  • Measure the absorbance at 520 nm (A520).

  • Calculate the pyocyanin concentration by multiplying the A520 by 17.072 and normalize to cell density (OD600).

Protocol 2: Elastase Activity Assay

This protocol is based on the Elastin-Congo Red (ECR) assay.

Materials:

  • P. aeruginosa culture supernatants (prepared as in Protocol 1)

  • Elastin-Congo Red (ECR)

  • 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5 buffer

  • Spectrophotometer

Procedure:

  • Prepare a 10 mg/mL stock solution of ECR in 100 mM Tris-HCl, 1 mM CaCl2, pH 7.5.

  • In a microfuge tube, mix 100 µL of bacterial supernatant with 900 µL of the ECR solution.

  • Incubate the mixture at 37°C for 3-6 hours with gentle agitation.

  • Centrifuge the tubes at 3,000 rpm for 10 minutes to pellet the insoluble ECR.

  • Transfer the supernatant to a new tube and measure the absorbance at 495 nm.

  • A blank control containing only the ECR solution and LB broth should be included.

  • Elastase activity is proportional to the A495 reading.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation[6].

Materials:

  • P. aeruginosa strain

  • LB broth

  • 96-well polystyrene microtiter plates

  • This compound

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Plate reader

Procedure:

  • Dilute an overnight culture of P. aeruginosa 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Add this compound at desired concentrations to the wells. Include a DMSO-only control.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.

  • Wash the wells three times with 200 µL of sterile distilled water to remove any remaining planktonic cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells four times with distilled water.

  • Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Incubate for 15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 550 nm.

  • The A550 reading is proportional to the amount of biofilm formed.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the effect of this compound on the expression of target genes.

Materials:

  • P. aeruginosa cultures treated with this compound (as in Protocol 1)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR primers for target genes (e.g., lasA, lasB, rhlA, rhlR) and a housekeeping gene (e.g., rpoD, gyrB)

  • SYBR Green or other qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Grow P. aeruginosa cultures with and without this compound to the desired growth phase (e.g., mid-logarithmic or stationary).

  • Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Set up qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

Quorum_Sensing_Inhibition cluster_P_aeruginosa P. aeruginosa cell LasI LasI Active_LasR Active LasR (3-oxo-C12-HSL bound) LasI->Active_LasR 3-oxo-C12-HSL LasR LasR (inactive) Virulence_Genes Virulence Genes (lasB, rhlA, etc.) Active_LasR->Virulence_Genes Activates Transcription Rhl_Pqs_systems rhl and pqs Systems Active_LasR->Rhl_Pqs_systems Activates V06018 This compound V06018->LasR Antagonizes

Caption: this compound inhibits the LasR quorum sensing receptor in P. aeruginosa.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Analysis cluster_assays Phenotypic and Genotypic Assays start P. aeruginosa Culture treatment Treatment with this compound (and DMSO control) start->treatment incubation Incubation (37°C) treatment->incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase biofilm Biofilm Assay incubation->biofilm qpcr qPCR for Gene Expression incubation->qpcr

Caption: Workflow for assessing this compound's effects on P. aeruginosa.

Logical_Relationship cluster_logic Logical Relationship of this compound Action V06018 This compound LasR_Inhibition LasR Inhibition V06018->LasR_Inhibition QS_Disruption Quorum Sensing Disruption LasR_Inhibition->QS_Disruption Gene_Downregulation Downregulation of Virulence Genes QS_Disruption->Gene_Downregulation Phenotype_Reduction Reduced Virulence & Biofilm Formation Gene_Downregulation->Phenotype_Reduction

Caption: The mechanism of action of this compound in P. aeruginosa.

References

Application Notes and Protocols: In Vivo Efficacy of V-06-018, a LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for conducting in vivo efficacy studies of V-06-018 in relevant animal models of P. aeruginosa infection. The protocols detailed below are based on established models for evaluating quorum sensing inhibitors.[5][6][7]

Data Presentation

As no specific in vivo quantitative data for this compound was identified, the following table serves as a template for researchers to summarize their findings from efficacy studies.

Table 1: Template for Summarizing In Vivo Efficacy Data of this compound

Animal Model Infection Route P. aeruginosa Strain Treatment Group Dose & Regimen Primary Endpoint Quantitative Results (Mean ± SD) Statistical Significance (p-value)
Murine Lung InfectionIntratracheal/IntranasalPAO1 / PA14 / Clinical IsolateVehicle Controle.g., Saline, daily IPSurvival Rate (%)
This compounde.g., 10 mg/kg, daily IP
Antibiotic Controle.g., Tobramycin, 5 mg/kg, daily IP
This compound + AntibioticCombination Doses
Bacterial Load (CFU/lung)
Histopathology Score
Murine Burn WoundSubeschar injectionPAO1 / PA14 / Clinical IsolateVehicle Controle.g., Topical cream, dailyWound Size (mm²)
This compounde.g., 1% w/w cream, daily
Antibiotic Controle.g., Silver sulfadiazine, daily
Bacterial Load (CFU/gram of tissue)
Systemic Dissemination (CFU/spleen)
C. elegans Survival AssayLiquid or solid mediaPA14Vehicle Controle.g., DMSO in mediaPercent Survival
This compounde.g., 50 µM in media

Signaling Pathway

The quorum sensing cascade in P. aeruginosa is a hierarchical system where the Las system generally regulates the Rhl and PQS systems. This compound acts by antagonizing the LasR receptor, thereby preventing the activation of downstream virulence gene expression.

V06018_Mechanism_of_Action This compound Mechanism of Action in P. aeruginosa Quorum Sensing cluster_las Las System cluster_downstream Downstream Effects LasI LasI Synthase Autoinducer_3OC12HSL 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer_3OC12HSL Synthesizes LasR LasR Receptor Autoinducer_3OC12HSL->LasR Binds to LasR_Complex LasR:3-oxo-C12-HSL Complex Virulence_Genes Virulence Gene Expression (e.g., elastase, exotoxin A) LasR_Complex->Virulence_Genes Activates Biofilm_Formation Biofilm Formation LasR_Complex->Biofilm_Formation Promotes Rhl_System Rhl System Activation LasR_Complex->Rhl_System Activates V06018 This compound V06018->LasR Antagonizes

Caption: this compound inhibits the LasR receptor in P. aeruginosa.

Experimental Protocols

The following are detailed protocols for animal models commonly used to assess the in vivo efficacy of anti-quorum sensing agents against P. aeruginosa.

Murine Acute Pneumonia Model

This model is relevant for assessing the efficacy of therapeutics against acute lung infections.[5][7]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate), grown to mid-log phase.

  • This compound, formulated for in vivo administration (e.g., in a solution with a biocompatible solvent like DMSO, further diluted in saline).

  • Vehicle control solution.

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Intratracheal or intranasal administration equipment.

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Bacterial Preparation: Culture P. aeruginosa in a suitable broth (e.g., LB or TSB) overnight. Dilute the culture and grow to an OD600 of approximately 0.5-0.6 (mid-log phase). Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 to 5 x 10^7 CFU/ml).

  • Infection: Anesthetize the mice. For intratracheal infection, make a small incision to expose the trachea and inject 20-50 µL of the bacterial suspension. For intranasal infection, apply 20-50 µL of the bacterial suspension to the nares.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral). The dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring: Monitor the animals at least twice daily for signs of illness (e.g., ruffled fur, lethargy, labored breathing) and record survival.

  • Endpoint Analysis: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group. Harvest the lungs and spleen aseptically. Homogenize the tissues and perform serial dilutions to determine the bacterial load (CFU/gram of tissue). Lungs can also be processed for histopathological analysis.

Murine_Lung_Infection_Workflow Workflow for Murine Acute Pneumonia Model A Animal Acclimatization (1 week) B P. aeruginosa Culture (Mid-log phase) C Anesthesia and Infection (Intratracheal/Intranasal) A->C B->C D Treatment Administration (this compound or Vehicle) C->D E Animal Monitoring (Survival, Clinical Signs) D->E F Endpoint Analysis (Bacterial Load, Histopathology) E->F

Caption: Experimental workflow for the murine acute pneumonia model.

Murine Burn Wound Infection Model

This model simulates infections in burn wounds, a common site for P. aeruginosa infections.[5]

Materials:

  • Specific pathogen-free mice.

  • P. aeruginosa strain.

  • This compound, formulated for topical or systemic administration.

  • Anesthetic and analgesic agents.

  • Burn creation device (e.g., brass block heated in boiling water).

Procedure:

  • Animal Preparation: Anesthetize the mice and provide analgesia. Shave a section of the dorsal surface.

  • Burn Injury: Create a non-lethal full-thickness burn on the shaved area.

  • Infection: Immediately after the burn, inject a suspension of P. aeruginosa (e.g., 1 x 10^4 CFU in 100 µL of PBS) subcutaneously under the eschar.

  • Treatment: Begin treatment shortly after infection. Apply topical formulations of this compound directly to the burn wound or administer systemically.

  • Monitoring: Monitor the animals for survival and signs of systemic infection. Measure the wound size daily.

  • Endpoint Analysis: At a defined time point, euthanize the animals. Excise the burn wound and underlying tissue to determine the bacterial load. The spleen can also be harvested to assess systemic dissemination.

Caenorhabditis elegans Survival Assay

C. elegans is a simple and high-throughput invertebrate model for screening the efficacy of anti-virulence compounds.[3]

Materials:

  • Wild-type C. elegans (e.g., N2 strain).

  • P. aeruginosa strain (e.g., PA14).

  • Slow-killing assay plates (e.g., peptone-glucose-sorbitol agar).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Bacterial Lawn Preparation: Spread a culture of P. aeruginosa on the assay plates. If testing the compound's effect on the host, this compound can be added to the media. If testing the effect on the bacteria, the bacteria can be pre-incubated with the compound.

  • Worm Synchronization: Prepare a population of age-synchronized L4-stage worms.

  • Infection: Place the synchronized worms on the bacterial lawns.

  • Incubation and Monitoring: Incubate the plates at 25°C. Count the number of live and dead worms daily. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis: Plot survival curves and analyze for statistically significant differences between treatment and control groups.

C_elegans_Assay_Logic Logical Flow of C. elegans Survival Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synchronize C. elegans (L4 stage) C Transfer worms to lawns A->C B Prepare P. aeruginosa lawns (with/without this compound) B->C D Incubate at 25°C C->D E Monitor and count survival daily D->E F Generate Survival Curves E->F G Statistical Analysis F->G

Caption: Logical workflow for the C. elegans survival assay.

Conclusion

The protocols and templates provided offer a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound. While direct in vivo data for this specific compound is currently lacking in the public domain, its known mechanism as a LasR antagonist suggests it is a strong candidate for anti-virulence therapy against P. aeruginosa. The successful application of these models will be crucial in transitioning this compound from a laboratory tool to a potential therapeutic agent.

References

Application Notes and Protocols: In Vivo Efficacy of V-06-018, a LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a framework for conducting in vivo efficacy studies of V-06-018 in relevant animal models of P. aeruginosa infection. The protocols detailed below are based on established models for evaluating quorum sensing inhibitors.[5][6][7]

Data Presentation

As no specific in vivo quantitative data for this compound was identified, the following table serves as a template for researchers to summarize their findings from efficacy studies.

Table 1: Template for Summarizing In Vivo Efficacy Data of this compound

Animal Model Infection Route P. aeruginosa Strain Treatment Group Dose & Regimen Primary Endpoint Quantitative Results (Mean ± SD) Statistical Significance (p-value)
Murine Lung InfectionIntratracheal/IntranasalPAO1 / PA14 / Clinical IsolateVehicle Controle.g., Saline, daily IPSurvival Rate (%)
This compounde.g., 10 mg/kg, daily IP
Antibiotic Controle.g., Tobramycin, 5 mg/kg, daily IP
This compound + AntibioticCombination Doses
Bacterial Load (CFU/lung)
Histopathology Score
Murine Burn WoundSubeschar injectionPAO1 / PA14 / Clinical IsolateVehicle Controle.g., Topical cream, dailyWound Size (mm²)
This compounde.g., 1% w/w cream, daily
Antibiotic Controle.g., Silver sulfadiazine, daily
Bacterial Load (CFU/gram of tissue)
Systemic Dissemination (CFU/spleen)
C. elegans Survival AssayLiquid or solid mediaPA14Vehicle Controle.g., DMSO in mediaPercent Survival
This compounde.g., 50 µM in media

Signaling Pathway

The quorum sensing cascade in P. aeruginosa is a hierarchical system where the Las system generally regulates the Rhl and PQS systems. This compound acts by antagonizing the LasR receptor, thereby preventing the activation of downstream virulence gene expression.

V06018_Mechanism_of_Action This compound Mechanism of Action in P. aeruginosa Quorum Sensing cluster_las Las System cluster_downstream Downstream Effects LasI LasI Synthase Autoinducer_3OC12HSL 3-oxo-C12-HSL (Autoinducer) LasI->Autoinducer_3OC12HSL Synthesizes LasR LasR Receptor Autoinducer_3OC12HSL->LasR Binds to LasR_Complex LasR:3-oxo-C12-HSL Complex Virulence_Genes Virulence Gene Expression (e.g., elastase, exotoxin A) LasR_Complex->Virulence_Genes Activates Biofilm_Formation Biofilm Formation LasR_Complex->Biofilm_Formation Promotes Rhl_System Rhl System Activation LasR_Complex->Rhl_System Activates V06018 This compound V06018->LasR Antagonizes

Caption: this compound inhibits the LasR receptor in P. aeruginosa.

Experimental Protocols

The following are detailed protocols for animal models commonly used to assess the in vivo efficacy of anti-quorum sensing agents against P. aeruginosa.

Murine Acute Pneumonia Model

This model is relevant for assessing the efficacy of therapeutics against acute lung infections.[5][7]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate), grown to mid-log phase.

  • This compound, formulated for in vivo administration (e.g., in a solution with a biocompatible solvent like DMSO, further diluted in saline).

  • Vehicle control solution.

  • Anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Intratracheal or intranasal administration equipment.

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Bacterial Preparation: Culture P. aeruginosa in a suitable broth (e.g., LB or TSB) overnight. Dilute the culture and grow to an OD600 of approximately 0.5-0.6 (mid-log phase). Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 to 5 x 10^7 CFU/ml).

  • Infection: Anesthetize the mice. For intratracheal infection, make a small incision to expose the trachea and inject 20-50 µL of the bacterial suspension. For intranasal infection, apply 20-50 µL of the bacterial suspension to the nares.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin treatment. Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral). The dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Monitoring: Monitor the animals at least twice daily for signs of illness (e.g., ruffled fur, lethargy, labored breathing) and record survival.

  • Endpoint Analysis: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of animals from each group. Harvest the lungs and spleen aseptically. Homogenize the tissues and perform serial dilutions to determine the bacterial load (CFU/gram of tissue). Lungs can also be processed for histopathological analysis.

Murine_Lung_Infection_Workflow Workflow for Murine Acute Pneumonia Model A Animal Acclimatization (1 week) B P. aeruginosa Culture (Mid-log phase) C Anesthesia and Infection (Intratracheal/Intranasal) A->C B->C D Treatment Administration (this compound or Vehicle) C->D E Animal Monitoring (Survival, Clinical Signs) D->E F Endpoint Analysis (Bacterial Load, Histopathology) E->F

Caption: Experimental workflow for the murine acute pneumonia model.

Murine Burn Wound Infection Model

This model simulates infections in burn wounds, a common site for P. aeruginosa infections.[5]

Materials:

  • Specific pathogen-free mice.

  • P. aeruginosa strain.

  • This compound, formulated for topical or systemic administration.

  • Anesthetic and analgesic agents.

  • Burn creation device (e.g., brass block heated in boiling water).

Procedure:

  • Animal Preparation: Anesthetize the mice and provide analgesia. Shave a section of the dorsal surface.

  • Burn Injury: Create a non-lethal full-thickness burn on the shaved area.

  • Infection: Immediately after the burn, inject a suspension of P. aeruginosa (e.g., 1 x 10^4 CFU in 100 µL of PBS) subcutaneously under the eschar.

  • Treatment: Begin treatment shortly after infection. Apply topical formulations of this compound directly to the burn wound or administer systemically.

  • Monitoring: Monitor the animals for survival and signs of systemic infection. Measure the wound size daily.

  • Endpoint Analysis: At a defined time point, euthanize the animals. Excise the burn wound and underlying tissue to determine the bacterial load. The spleen can also be harvested to assess systemic dissemination.

Caenorhabditis elegans Survival Assay

C. elegans is a simple and high-throughput invertebrate model for screening the efficacy of anti-virulence compounds.[3]

Materials:

  • Wild-type C. elegans (e.g., N2 strain).

  • P. aeruginosa strain (e.g., PA14).

  • Slow-killing assay plates (e.g., peptone-glucose-sorbitol agar).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Bacterial Lawn Preparation: Spread a culture of P. aeruginosa on the assay plates. If testing the compound's effect on the host, this compound can be added to the media. If testing the effect on the bacteria, the bacteria can be pre-incubated with the compound.

  • Worm Synchronization: Prepare a population of age-synchronized L4-stage worms.

  • Infection: Place the synchronized worms on the bacterial lawns.

  • Incubation and Monitoring: Incubate the plates at 25°C. Count the number of live and dead worms daily. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis: Plot survival curves and analyze for statistically significant differences between treatment and control groups.

C_elegans_Assay_Logic Logical Flow of C. elegans Survival Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synchronize C. elegans (L4 stage) C Transfer worms to lawns A->C B Prepare P. aeruginosa lawns (with/without this compound) B->C D Incubate at 25°C C->D E Monitor and count survival daily D->E F Generate Survival Curves E->F G Statistical Analysis F->G

Caption: Logical workflow for the C. elegans survival assay.

Conclusion

The protocols and templates provided offer a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound. While direct in vivo data for this specific compound is currently lacking in the public domain, its known mechanism as a LasR antagonist suggests it is a strong candidate for anti-virulence therapy against P. aeruginosa. The successful application of these models will be crucial in transitioning this compound from a laboratory tool to a potential therapeutic agent.

References

Application Notes and Protocols for V-06-018 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR receptor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Compound Information

This compound is a small molecule inhibitor of the LasR quorum-sensing system in Pseudomonas aeruginosa. It is a valuable tool for studying bacterial communication and its role in virulence and biofilm formation.

PropertyValue
Molecular Formula C₁₈H₂₇NO₂
Molecular Weight 289.41 g/mol [1]
Mechanism of Action LasR antagonist[1]
Typical IC₅₀ ~5.2 µM (in bacterial systems)[1]

Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is critical to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Table 1: this compound Solubility and Stock Solution Recommendations

SolventSolubilityRecommended Stock ConcentrationStorage
DMSO High10 mM - 50 mM-20°C or -80°C, protected from light
Ethanol LimitedNot RecommendedN/A
Water InsolubleNot RecommendedN/A
Cell Culture Media Very LowDirect dissolution not recommendedN/A
Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 2.89 mg of this compound powder. To ensure accuracy, use a calibrated analytical balance.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): For highly sensitive cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Use in Cell Culture Experiments

The following protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be empirically determined for each specific cell line and experimental design.

Protocol for Treating Cells in Culture:

Materials:

  • Plated cells in culture medium

  • This compound stock solution (in DMSO)

  • Sterile, complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • CRITICAL: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a general recommendation to keep it below 0.1% to avoid solvent-induced cytotoxicity.

    • Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Carefully add the prepared working solutions of this compound or the vehicle control to the respective wells of your cell culture plate.

  • Incubation: Incubate the cells for the desired period as determined by your experimental protocol.

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cytotoxicity assays, gene expression analysis, etc.).

Cytotoxicity Considerations for Mammalian Cells:

While this compound is primarily used to target bacterial systems, it is crucial to assess its potential cytotoxic effects on any mammalian cell lines used in co-culture experiments or for toxicity screening.

Recommended Assay: A standard MTT or similar cell viability assay should be performed to determine the cytotoxic concentration (CC₅₀) of this compound for your specific cell line. This will help in selecting appropriate, non-toxic concentrations for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: this compound Mechanism of Action in Pseudomonas aeruginosa

V06018_Mechanism This compound Inhibition of LasR Signaling Pathway cluster_cell Pseudomonas aeruginosa cluster_phenotype Phenotypic Outcomes LasI LasI Synthase Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR Receptor Autoinducer->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes Promotes Transcription Biofilm Biofilm Formation Virulence_Genes->Biofilm Protease Protease Production Virulence_Genes->Protease Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Rhamnolipid Rhamnolipid Production Virulence_Genes->Rhamnolipid V06018 This compound V06018->LasR_inactive Competitively Binds and Inhibits

Caption: this compound competitively inhibits the LasR receptor in P. aeruginosa.

Diagram 2: Experimental Workflow for this compound Preparation and Cell Treatment

V06018_Workflow This compound Experimental Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Culture Treatment A Weigh this compound Powder B Dissolve in Sterile DMSO A->B C Vortex to Solubilize B->C D Aliquot and Store at -20°C / -80°C C->D E Prepare Serial Dilutions in Culture Medium D->E Use Stock for Working Solutions F Add to Cultured Cells (Include Vehicle Control) E->F G Incubate for Desired Time F->G H Perform Downstream Assays G->H

References

Application Notes and Protocols for V-06-018 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of V-06-018, a potent antagonist of the Pseudomonas aeruginosa LasR receptor, in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Compound Information

This compound is a small molecule inhibitor of the LasR quorum-sensing system in Pseudomonas aeruginosa. It is a valuable tool for studying bacterial communication and its role in virulence and biofilm formation.

PropertyValue
Molecular Formula C₁₈H₂₇NO₂
Molecular Weight 289.41 g/mol [1]
Mechanism of Action LasR antagonist[1]
Typical IC₅₀ ~5.2 µM (in bacterial systems)[1]

Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). It is critical to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.

Table 1: this compound Solubility and Stock Solution Recommendations

SolventSolubilityRecommended Stock ConcentrationStorage
DMSO High10 mM - 50 mM-20°C or -80°C, protected from light
Ethanol LimitedNot RecommendedN/A
Water InsolubleNot RecommendedN/A
Cell Culture Media Very LowDirect dissolution not recommendedN/A
Protocol for Preparing a 10 mM Stock Solution in DMSO:

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 2.89 mg of this compound powder. To ensure accuracy, use a calibrated analytical balance.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): For highly sensitive cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Use in Cell Culture Experiments

The following protocol provides a general guideline for treating adherent or suspension cells with this compound. The optimal concentration and incubation time should be empirically determined for each specific cell line and experimental design.

Protocol for Treating Cells in Culture:

Materials:

  • Plated cells in culture medium

  • This compound stock solution (in DMSO)

  • Sterile, complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • CRITICAL: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with a general recommendation to keep it below 0.1% to avoid solvent-induced cytotoxicity.

    • Always include a "vehicle control" in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Carefully add the prepared working solutions of this compound or the vehicle control to the respective wells of your cell culture plate.

  • Incubation: Incubate the cells for the desired period as determined by your experimental protocol.

  • Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cytotoxicity assays, gene expression analysis, etc.).

Cytotoxicity Considerations for Mammalian Cells:

While this compound is primarily used to target bacterial systems, it is crucial to assess its potential cytotoxic effects on any mammalian cell lines used in co-culture experiments or for toxicity screening.

Recommended Assay: A standard MTT or similar cell viability assay should be performed to determine the cytotoxic concentration (CC₅₀) of this compound for your specific cell line. This will help in selecting appropriate, non-toxic concentrations for your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: this compound Mechanism of Action in Pseudomonas aeruginosa

V06018_Mechanism This compound Inhibition of LasR Signaling Pathway cluster_cell Pseudomonas aeruginosa cluster_phenotype Phenotypic Outcomes LasI LasI Synthase Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR Receptor Autoinducer->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Gene Expression LasR_active->Virulence_Genes Promotes Transcription Biofilm Biofilm Formation Virulence_Genes->Biofilm Protease Protease Production Virulence_Genes->Protease Pyocyanin Pyocyanin Production Virulence_Genes->Pyocyanin Rhamnolipid Rhamnolipid Production Virulence_Genes->Rhamnolipid V06018 This compound V06018->LasR_inactive Competitively Binds and Inhibits

Caption: this compound competitively inhibits the LasR receptor in P. aeruginosa.

Diagram 2: Experimental Workflow for this compound Preparation and Cell Treatment

V06018_Workflow This compound Experimental Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Culture Treatment A Weigh this compound Powder B Dissolve in Sterile DMSO A->B C Vortex to Solubilize B->C D Aliquot and Store at -20°C / -80°C C->D E Prepare Serial Dilutions in Culture Medium D->E Use Stock for Working Solutions F Add to Cultured Cells (Include Vehicle Control) E->F G Incubate for Desired Time F->G H Perform Downstream Assays G->H

References

Application Notes and Protocols for V-06-018: A Potent LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the generation of a dose-response curve for V-06-018, a potent antagonist of the LasR receptor in Pseudomonas aeruginosa. This document includes comprehensive experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule that acts as a potent antagonist of the LasR receptor, a key transcriptional regulator in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling virulence factor production and biofilm formation.[3][4][5] this compound has been identified as a valuable chemical probe for studying and inhibiting the LasR-dependent QS pathway, with a reported IC50 value of 5.2 µM.[1] Its mechanism of action involves binding to the ligand-binding site of LasR, thereby stabilizing an inactive conformation of the receptor.[6][7]

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueTarget ReceptorOrganismReference
IC505.2 µMLasRPseudomonas aeruginosa[1]
IC502.3 µMLasRP. aeruginosa PAO-JP2 (in competition with 150 nM OdDHL)[7]
IC503.9 µMLasRP. aeruginosa PAO-JP2 (in competition with 1 µM OdDHL)[7]

Signaling Pathway

The LasR receptor is a central component of the las quorum sensing system in P. aeruginosa. The pathway is initiated by the synthesis of the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) by the enzyme LasI. As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR receptor. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as "las boxes" in the promoter regions of target genes. This, in turn, activates the transcription of a wide range of virulence factors and genes involved in biofilm formation. This compound acts as a competitive antagonist by binding to LasR and preventing the binding of the native autoinducer, thus inhibiting the activation of the entire cascade.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR (Monomer) Autoinducer->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las box DNA LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Activates Transcription V06018 This compound V06018->LasR_inactive Antagonizes

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the antagonistic action of this compound.

Experimental Protocol: Dose-Response Curve Generation for this compound

This protocol describes a reporter gene assay using a heterologous Escherichia coli host to determine the dose-response curve and IC50 value of this compound. This system allows for the specific assessment of LasR antagonism without interference from other P. aeruginosa QS systems.

1. Materials and Reagents

  • Bacterial Strain: E. coli strain carrying two plasmids:

    • A plasmid with an arabinose-inducible LasR expression cassette.

    • A reporter plasmid with a LasR-dependent promoter (e.g., lasI promoter) fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL): Stock solution in a suitable solvent (e.g., ethyl acetate, acidified).

  • Luria-Bertani (LB) Broth: For bacterial culture.

  • Appropriate Antibiotics: For plasmid maintenance.

  • L-Arabinose: For inducing LasR expression.

  • 96-well microtiter plates: For conducting the assay.

  • Plate reader: For measuring absorbance (for growth) and fluorescence or colorimetric signal.

  • Reagents for reporter assay: (e.g., ONPG for β-galactosidase assay).

2. Experimental Procedure

  • Prepare Bacterial Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

  • Induce LasR Expression: Add L-arabinose to a final concentration that provides sub-maximal activation of the reporter by the native ligand (to be determined empirically, e.g., 0.02%).

  • Prepare Assay Plate:

    • In a 96-well plate, add a fixed, sub-saturating concentration of the agonist, 3O-C12-HSL. The concentration should be at or near the EC50 value to ensure a sensitive assay for antagonism.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

  • Inoculate Plate: Add the diluted and induced bacterial culture to each well.

  • Incubation: Cover the plate and incubate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression. Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Measure Reporter Activity:

    • For GFP reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • For β-galactosidase reporter: Lyse the cells and perform a colorimetric assay using ONPG. Measure the absorbance at 420 nm.

  • Data Analysis:

    • Normalize the reporter signal to cell density (e.g., Fluorescence/OD600 or Miller Units for β-galactosidase).

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for generating a dose-response curve for this compound.

Dose_Response_Workflow start Start culture Overnight Culture of E. coli Reporter Strain start->culture subculture Subculture and Induce LasR Expression culture->subculture inoculate Inoculate Plate with Induced Culture subculture->inoculate plate_prep Prepare 96-well Plate: - Fixed 3O-C12-HSL - Serial Dilutions of this compound plate_prep->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure OD600 and Reporter Signal incubate->measure analyze Data Analysis: - Normalize Signal - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the dose-response curve of this compound.

Conclusion

This compound is a well-characterized and potent antagonist of the LasR quorum sensing receptor in P. aeruginosa. The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately determine its inhibitory activity. The use of a heterologous reporter system provides a robust and specific method for generating reliable dose-response data, which is crucial for further investigation into its potential as an anti-virulence agent and for the development of novel quorum sensing inhibitors.

References

Application Notes and Protocols for V-06-018: A Potent LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the generation of a dose-response curve for V-06-018, a potent antagonist of the LasR receptor in Pseudomonas aeruginosa. This document includes comprehensive experimental protocols, data presentation tables, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule that acts as a potent antagonist of the LasR receptor, a key transcriptional regulator in the quorum sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling virulence factor production and biofilm formation.[3][4][5] this compound has been identified as a valuable chemical probe for studying and inhibiting the LasR-dependent QS pathway, with a reported IC50 value of 5.2 µM.[1] Its mechanism of action involves binding to the ligand-binding site of LasR, thereby stabilizing an inactive conformation of the receptor.[6][7]

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueTarget ReceptorOrganismReference
IC505.2 µMLasRPseudomonas aeruginosa[1]
IC502.3 µMLasRP. aeruginosa PAO-JP2 (in competition with 150 nM OdDHL)[7]
IC503.9 µMLasRP. aeruginosa PAO-JP2 (in competition with 1 µM OdDHL)[7]

Signaling Pathway

The LasR receptor is a central component of the las quorum sensing system in P. aeruginosa. The pathway is initiated by the synthesis of the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) by the enzyme LasI. As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR receptor. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as "las boxes" in the promoter regions of target genes. This, in turn, activates the transcription of a wide range of virulence factors and genes involved in biofilm formation. This compound acts as a competitive antagonist by binding to LasR and preventing the binding of the native autoinducer, thus inhibiting the activation of the entire cascade.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR_inactive Inactive LasR (Monomer) Autoinducer->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las box DNA LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Activates Transcription V06018 This compound V06018->LasR_inactive Antagonizes

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the antagonistic action of this compound.

Experimental Protocol: Dose-Response Curve Generation for this compound

This protocol describes a reporter gene assay using a heterologous Escherichia coli host to determine the dose-response curve and IC50 value of this compound. This system allows for the specific assessment of LasR antagonism without interference from other P. aeruginosa QS systems.

1. Materials and Reagents

  • Bacterial Strain: E. coli strain carrying two plasmids:

    • A plasmid with an arabinose-inducible LasR expression cassette.

    • A reporter plasmid with a LasR-dependent promoter (e.g., lasI promoter) fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL): Stock solution in a suitable solvent (e.g., ethyl acetate, acidified).

  • Luria-Bertani (LB) Broth: For bacterial culture.

  • Appropriate Antibiotics: For plasmid maintenance.

  • L-Arabinose: For inducing LasR expression.

  • 96-well microtiter plates: For conducting the assay.

  • Plate reader: For measuring absorbance (for growth) and fluorescence or colorimetric signal.

  • Reagents for reporter assay: (e.g., ONPG for β-galactosidase assay).

2. Experimental Procedure

  • Prepare Bacterial Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

  • Induce LasR Expression: Add L-arabinose to a final concentration that provides sub-maximal activation of the reporter by the native ligand (to be determined empirically, e.g., 0.02%).

  • Prepare Assay Plate:

    • In a 96-well plate, add a fixed, sub-saturating concentration of the agonist, 3O-C12-HSL. The concentration should be at or near the EC50 value to ensure a sensitive assay for antagonism.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

  • Inoculate Plate: Add the diluted and induced bacterial culture to each well.

  • Incubation: Cover the plate and incubate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for gene expression. Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Measure Reporter Activity:

    • For GFP reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • For β-galactosidase reporter: Lyse the cells and perform a colorimetric assay using ONPG. Measure the absorbance at 420 nm.

  • Data Analysis:

    • Normalize the reporter signal to cell density (e.g., Fluorescence/OD600 or Miller Units for β-galactosidase).

    • Plot the normalized reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for generating a dose-response curve for this compound.

Dose_Response_Workflow start Start culture Overnight Culture of E. coli Reporter Strain start->culture subculture Subculture and Induce LasR Expression culture->subculture inoculate Inoculate Plate with Induced Culture subculture->inoculate plate_prep Prepare 96-well Plate: - Fixed 3O-C12-HSL - Serial Dilutions of this compound plate_prep->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure OD600 and Reporter Signal incubate->measure analyze Data Analysis: - Normalize Signal - Plot Dose-Response Curve - Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the dose-response curve of this compound.

Conclusion

This compound is a well-characterized and potent antagonist of the LasR quorum sensing receptor in P. aeruginosa. The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately determine its inhibitory activity. The use of a heterologous reporter system provides a robust and specific method for generating reliable dose-response data, which is crucial for further investigation into its potential as an anti-virulence agent and for the development of novel quorum sensing inhibitors.

References

Application Notes and Protocols: Quantifying the IC50 Value of V-06-018 for LasR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key regulator of its virulence and biofilm formation is the LasR protein, a transcription factor at the heart of the quorum-sensing (QS) signaling network. The LasR system is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). Upon binding to 3O-C12-HSL, LasR dimerizes and activates the transcription of numerous virulence genes. Consequently, inhibiting LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

V-06-018 is a potent, non-native antagonist of the LasR receptor.[1][2][3][4] It acts as a competitive inhibitor, binding to the same site as the native ligand 3O-C12-HSL, thereby preventing the activation of the LasR-dependent signaling cascade.[1][3][4] This application note provides detailed protocols for quantifying the half-maximal inhibitory concentration (IC50) of this compound for LasR inhibition using bacterial reporter gene assays.

Quantitative Data Summary

The inhibitory potency of this compound against LasR has been consistently determined using various reporter systems. The accepted IC50 value is approximately 5.2 µM.[1][2]

CompoundTargetAssay SystemReported IC50 (µM)Reference
This compoundLasRE. coli or P. aeruginosa reporter strain5.2[1][2]
This compoundPyocyanin Production (P. aeruginosa PA14)In vivo virulence factor assay18 (±2)[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated.

LasR_Signaling_Pathway LasR Quorum Sensing Signaling Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR (Monomer) HSL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl box (Promoter Region) LasR_active->DNA Binds to Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Transcription V06018 This compound (Antagonist) V06018->LasR_inactive Competitively Binds

Caption: The LasR quorum-sensing pathway in P. aeruginosa.

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reporter Prepare LasR Reporter Strain culture_reporter Culture Reporter Strain with 3O-C12-HSL (agonist) prep_reporter->culture_reporter prep_compounds Prepare Serial Dilutions of this compound add_inhibitor Add this compound Dilutions prep_compounds->add_inhibitor culture_reporter->add_inhibitor incubate Incubate add_inhibitor->incubate measure_reporter Measure Reporter Signal (e.g., Luminescence, Fluorescence) incubate->measure_reporter plot_curve Plot Dose-Response Curve measure_reporter->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a LasR inhibitor.

Experimental Protocols

The following protocols describe the use of an E. coli-based reporter system, which allows for the specific assessment of LasR inhibition without interference from other P. aeruginosa quorum-sensing systems.

Protocol 1: Construction of an E. coli LasR Reporter Strain

This protocol outlines the creation of a reporter strain where LasR activity can be monitored through a quantifiable output like luminescence or fluorescence.

Materials:

  • E. coli host strain (e.g., DH5α or a strain lacking the SdiA QS regulator like JLD271)

  • Plasmid for LasR expression (e.g., pBAD30 containing the lasR gene under an arabinose-inducible promoter)

  • Reporter plasmid (e.g., pET28a or similar, containing a LasR-dependent promoter like PlasB fused to a reporter gene cassette such as luxCDABE or gfp)

  • Competent E. coli cells

  • Appropriate antibiotics for plasmid selection

  • Luria-Bertani (LB) agar (B569324) and broth

Procedure:

  • Transformation of LasR Expression Plasmid: Transform the competent E. coli host strain with the LasR expression plasmid. Select for transformants on LB agar plates containing the appropriate antibiotic.

  • Preparation of Competent Cells: Prepare competent cells from the resulting E. coli strain harboring the LasR expression plasmid.

  • Transformation of Reporter Plasmid: Transform these competent cells with the reporter plasmid.

  • Selection of Dual-Plasmid Strain: Select for transformants on LB agar plates containing both antibiotics corresponding to the two plasmids.

  • Verification: Confirm the presence of both plasmids in the final reporter strain by plasmid isolation and restriction digest or PCR.

Protocol 2: IC50 Determination using a Luciferase-Based Reporter Assay

This protocol details the steps to measure the inhibitory effect of this compound on LasR-mediated gene expression.

Materials:

  • E. coli LasR reporter strain (from Protocol 1)

  • LB broth with appropriate antibiotics

  • L-arabinose solution (for induction of LasR expression)

  • 3O-C12-HSL (agonist) solution in a suitable solvent (e.g., DMSO)

  • This compound (antagonist) stock solution in DMSO

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth with the required antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

  • Induction and Agonist Addition: Induce the expression of LasR by adding L-arabinose to a final concentration of 0.1% (w/v). Add the agonist, 3O-C12-HSL, to a final concentration that elicits a sub-maximal response (e.g., the EC50 concentration, which is typically around 100-150 nM).

  • Plate Setup:

    • In a 96-well plate, add a fixed volume (e.g., 150 µL) of the induced and agonist-treated reporter strain culture to each well.

    • Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include control wells with no inhibitor (agonist only) and wells with no agonist or inhibitor (basal control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measurement: Measure the luminescence of each well using a plate reader. It is also advisable to measure the OD600 of each well to normalize for any effects of the compound on bacterial growth.

  • Data Analysis:

    • Subtract the background luminescence (from the basal control wells) from all other readings.

    • Normalize the luminescence readings to the cell density (OD600) if necessary.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the "agonist only" control (which represents 0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[6][7][8]

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative assessment of LasR inhibitors like this compound. The use of a heterologous E. coli reporter system offers a specific and sensitive method to determine the IC50 value, a critical parameter in the preclinical evaluation of potential anti-virulence therapeutics. Accurate and reproducible quantification of inhibitor potency is essential for the continued development of novel strategies to combat the growing threat of antibiotic-resistant Pseudomonas aeruginosa.

References

Application Notes and Protocols: Quantifying the IC50 Value of V-06-018 for LasR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key regulator of its virulence and biofilm formation is the LasR protein, a transcription factor at the heart of the quorum-sensing (QS) signaling network. The LasR system is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). Upon binding to 3O-C12-HSL, LasR dimerizes and activates the transcription of numerous virulence genes. Consequently, inhibiting LasR presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.

V-06-018 is a potent, non-native antagonist of the LasR receptor.[1][2][3][4] It acts as a competitive inhibitor, binding to the same site as the native ligand 3O-C12-HSL, thereby preventing the activation of the LasR-dependent signaling cascade.[1][3][4] This application note provides detailed protocols for quantifying the half-maximal inhibitory concentration (IC50) of this compound for LasR inhibition using bacterial reporter gene assays.

Quantitative Data Summary

The inhibitory potency of this compound against LasR has been consistently determined using various reporter systems. The accepted IC50 value is approximately 5.2 µM.[1][2]

CompoundTargetAssay SystemReported IC50 (µM)Reference
This compoundLasRE. coli or P. aeruginosa reporter strain5.2[1][2]
This compoundPyocyanin Production (P. aeruginosa PA14)In vivo virulence factor assay18 (±2)[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental approach, the following diagrams have been generated.

LasR_Signaling_Pathway LasR Quorum Sensing Signaling Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) HSL 3O-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR (Monomer) HSL->LasR_inactive Binds to LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl box (Promoter Region) LasR_active->DNA Binds to Virulence_Genes Virulence Gene Expression DNA->Virulence_Genes Activates Transcription V06018 This compound (Antagonist) V06018->LasR_inactive Competitively Binds

Caption: The LasR quorum-sensing pathway in P. aeruginosa.

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reporter Prepare LasR Reporter Strain culture_reporter Culture Reporter Strain with 3O-C12-HSL (agonist) prep_reporter->culture_reporter prep_compounds Prepare Serial Dilutions of this compound add_inhibitor Add this compound Dilutions prep_compounds->add_inhibitor culture_reporter->add_inhibitor incubate Incubate add_inhibitor->incubate measure_reporter Measure Reporter Signal (e.g., Luminescence, Fluorescence) incubate->measure_reporter plot_curve Plot Dose-Response Curve measure_reporter->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a LasR inhibitor.

Experimental Protocols

The following protocols describe the use of an E. coli-based reporter system, which allows for the specific assessment of LasR inhibition without interference from other P. aeruginosa quorum-sensing systems.

Protocol 1: Construction of an E. coli LasR Reporter Strain

This protocol outlines the creation of a reporter strain where LasR activity can be monitored through a quantifiable output like luminescence or fluorescence.

Materials:

  • E. coli host strain (e.g., DH5α or a strain lacking the SdiA QS regulator like JLD271)

  • Plasmid for LasR expression (e.g., pBAD30 containing the lasR gene under an arabinose-inducible promoter)

  • Reporter plasmid (e.g., pET28a or similar, containing a LasR-dependent promoter like PlasB fused to a reporter gene cassette such as luxCDABE or gfp)

  • Competent E. coli cells

  • Appropriate antibiotics for plasmid selection

  • Luria-Bertani (LB) agar and broth

Procedure:

  • Transformation of LasR Expression Plasmid: Transform the competent E. coli host strain with the LasR expression plasmid. Select for transformants on LB agar plates containing the appropriate antibiotic.

  • Preparation of Competent Cells: Prepare competent cells from the resulting E. coli strain harboring the LasR expression plasmid.

  • Transformation of Reporter Plasmid: Transform these competent cells with the reporter plasmid.

  • Selection of Dual-Plasmid Strain: Select for transformants on LB agar plates containing both antibiotics corresponding to the two plasmids.

  • Verification: Confirm the presence of both plasmids in the final reporter strain by plasmid isolation and restriction digest or PCR.

Protocol 2: IC50 Determination using a Luciferase-Based Reporter Assay

This protocol details the steps to measure the inhibitory effect of this compound on LasR-mediated gene expression.

Materials:

  • E. coli LasR reporter strain (from Protocol 1)

  • LB broth with appropriate antibiotics

  • L-arabinose solution (for induction of LasR expression)

  • 3O-C12-HSL (agonist) solution in a suitable solvent (e.g., DMSO)

  • This compound (antagonist) stock solution in DMSO

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Overnight Culture: Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth with the required antibiotics and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

  • Induction and Agonist Addition: Induce the expression of LasR by adding L-arabinose to a final concentration of 0.1% (w/v). Add the agonist, 3O-C12-HSL, to a final concentration that elicits a sub-maximal response (e.g., the EC50 concentration, which is typically around 100-150 nM).

  • Plate Setup:

    • In a 96-well plate, add a fixed volume (e.g., 150 µL) of the induced and agonist-treated reporter strain culture to each well.

    • Add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). Include control wells with no inhibitor (agonist only) and wells with no agonist or inhibitor (basal control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measurement: Measure the luminescence of each well using a plate reader. It is also advisable to measure the OD600 of each well to normalize for any effects of the compound on bacterial growth.

  • Data Analysis:

    • Subtract the background luminescence (from the basal control wells) from all other readings.

    • Normalize the luminescence readings to the cell density (OD600) if necessary.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the "agonist only" control (which represents 0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[6][7][8]

Conclusion

The protocols outlined in this application note provide a robust framework for the quantitative assessment of LasR inhibitors like this compound. The use of a heterologous E. coli reporter system offers a specific and sensitive method to determine the IC50 value, a critical parameter in the preclinical evaluation of potential anti-virulence therapeutics. Accurate and reproducible quantification of inhibitor potency is essential for the continued development of novel strategies to combat the growing threat of antibiotic-resistant Pseudomonas aeruginosa.

References

Application Note & Protocols: Evaluating V-06-018 as an Antibiotic Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. A promising strategy to combat this threat is the development of antibiotic potentiators—compounds that can restore the efficacy of existing antibiotics against resistant bacterial strains.[1][2] V-06-018 is a novel investigational compound designed as an adjuvant to antibiotic therapy.

This document provides a detailed experimental framework for testing the synergistic potential of this compound in combination with conventional antibiotics. It is hypothesized that this compound functions as an efflux pump inhibitor (EPI) , a mechanism known to counteract a common form of bacterial resistance where antibiotics are actively expelled from the cell.[3][4][5] By blocking these pumps, this compound is expected to increase the intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.

The following protocols outline key in vitro assays: Minimum Inhibitory Concentration (MIC) determination, the checkerboard assay for synergy quantification, and the time-kill curve assay to assess bactericidal dynamics.

Hypothesized Mechanism of Action

Multidrug efflux pumps are transport proteins that bacteria use to expel a wide range of toxic substances, including many clinically relevant antibiotics.[3] This process lowers the intracellular drug concentration to sub-therapeutic levels, rendering the bacteria resistant. This compound is designed to competitively bind to these efflux pumps, thereby preventing the antibiotic from being ejected. This inhibition allows the antibiotic to accumulate within the bacterial cell and reach its target, leading to cell death.

Hypothesized Mechanism of this compound Action cluster_0 Resistant Bacterium PUMP Efflux Pump ANTIBIOTIC_OUT Antibiotic (Expelled) PUMP->ANTIBIOTIC_OUT Expulsion (Resistance) TARGET Bacterial Target (e.g., Ribosome, DNA Gyrase) DEATH Bacterial Cell Death TARGET->DEATH Leads to ANTIBIOTIC_IN Antibiotic ANTIBIOTIC_IN->PUMP Enters Cell ANTIBIOTIC_IN->TARGET Reaches Target (In presence of this compound) V06018 This compound V06018->PUMP Inhibition

Caption: this compound inhibits efflux pumps, restoring antibiotic efficacy.

Experimental Workflow

The evaluation of this compound's synergistic potential follows a structured, multi-step process. The workflow begins with determining the baseline activity of each compound individually. This is followed by a matrix-based screen to detect and quantify synergy. Finally, a dynamic assay confirms the nature of the interaction over time.

References

Application Note & Protocols: Evaluating V-06-018 as an Antibiotic Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. A promising strategy to combat this threat is the development of antibiotic potentiators—compounds that can restore the efficacy of existing antibiotics against resistant bacterial strains.[1][2] V-06-018 is a novel investigational compound designed as an adjuvant to antibiotic therapy.

This document provides a detailed experimental framework for testing the synergistic potential of this compound in combination with conventional antibiotics. It is hypothesized that this compound functions as an efflux pump inhibitor (EPI) , a mechanism known to counteract a common form of bacterial resistance where antibiotics are actively expelled from the cell.[3][4][5] By blocking these pumps, this compound is expected to increase the intracellular concentration of co-administered antibiotics, thereby restoring their antibacterial activity.

The following protocols outline key in vitro assays: Minimum Inhibitory Concentration (MIC) determination, the checkerboard assay for synergy quantification, and the time-kill curve assay to assess bactericidal dynamics.

Hypothesized Mechanism of Action

Multidrug efflux pumps are transport proteins that bacteria use to expel a wide range of toxic substances, including many clinically relevant antibiotics.[3] This process lowers the intracellular drug concentration to sub-therapeutic levels, rendering the bacteria resistant. This compound is designed to competitively bind to these efflux pumps, thereby preventing the antibiotic from being ejected. This inhibition allows the antibiotic to accumulate within the bacterial cell and reach its target, leading to cell death.

Hypothesized Mechanism of this compound Action cluster_0 Resistant Bacterium PUMP Efflux Pump ANTIBIOTIC_OUT Antibiotic (Expelled) PUMP->ANTIBIOTIC_OUT Expulsion (Resistance) TARGET Bacterial Target (e.g., Ribosome, DNA Gyrase) DEATH Bacterial Cell Death TARGET->DEATH Leads to ANTIBIOTIC_IN Antibiotic ANTIBIOTIC_IN->PUMP Enters Cell ANTIBIOTIC_IN->TARGET Reaches Target (In presence of this compound) V06018 This compound V06018->PUMP Inhibition

Caption: this compound inhibits efflux pumps, restoring antibiotic efficacy.

Experimental Workflow

The evaluation of this compound's synergistic potential follows a structured, multi-step process. The workflow begins with determining the baseline activity of each compound individually. This is followed by a matrix-based screen to detect and quantify synergy. Finally, a dynamic assay confirms the nature of the interaction over time.

References

Application Notes and Protocols: V-06-018 as a Tool Compound in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

V-06-018 is a potent and selective antagonist of the Pseudomonas aeruginosa LasR receptor, a key transcriptional regulator in the quorum sensing (QS) signaling pathway.[1][2] Discovered through high-throughput screening, this compound serves as a valuable chemical probe for studying the role of the LasR-mediated QS system in bacterial communication, virulence factor production, and biofilm formation.[1][3] These application notes provide detailed information on the use of this compound as a tool compound, including its mechanism of action, quantitative data, and protocols for relevant assays.

Mechanism of Action

The P. aeruginosa LasR protein is a cytoplasmic receptor that, upon binding to its native autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the transcription of numerous virulence genes.[4][5] this compound functions as a competitive antagonist by binding to the ligand-binding site of LasR.[1][6] This interaction is thought to stabilize an inactive conformation of the protein, preventing its dimerization and subsequent binding to DNA, thereby inhibiting the expression of downstream target genes.[6] Structure-activity relationship (SAR) studies have been conducted on this compound to develop analogs with even greater potency.[1]

Data Presentation

The inhibitory activity of this compound and its more potent analog, compound 40, against the LasR receptor is summarized in the tables below. The data highlights the potency of these compounds in cell-based reporter assays.

Table 1: Inhibitory Activity of this compound against LasR

Assay SystemIC50 (µM)Reference
P. aeruginosa LasR Reporter Strain5.2[2]
In competition with 150 nM 3O-C12-HSL2.3[1]
In competition with 1 µM 3O-C12-HSL3.9[1]

Table 2: Inhibitory Activity of this compound Analog (Compound 40) against LasR

Assay SystemIC50 (µM)Reference
In competition with 150 nM 3O-C12-HSL0.2[1]
In competition with 1 µM 3O-C12-HSL0.7[1]

Signaling Pathway and Experimental Workflow Visualizations

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase 3O-C12-HSL_out 3O-C12-HSL (Autoinducer) LasI->3O-C12-HSL_out Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization las_box las Box (DNA) LasR_active->las_box Binds to DNA Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Translation 3O-C12-HSL_in 3O-C12-HSL 3O-C12-HSL_out->3O-C12-HSL_in Diffusion into cell 3O-C12-HSL_in->LasR_inactive Binding & Activation V06018 This compound V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

HTS_Workflow cluster_workflow High-Throughput Screening for LasR Antagonists start Start plate_prep Prepare 384-well plates with P. aeruginosa LasR reporter strain start->plate_prep compound_add Add compounds from library (e.g., 10 µM final concentration) plate_prep->compound_add inducer_add Add 3O-C12-HSL to induce reporter gene expression compound_add->inducer_add incubation Incubate plates at 37°C inducer_add->incubation readout Measure reporter signal (e.g., luminescence or fluorescence) incubation->readout hit_id Identify 'hits' with significantly reduced signal readout->hit_id dose_response Perform dose-response analysis on hits to determine IC50 hit_id->dose_response secondary_assays Validate hits in secondary assays (e.g., virulence factor inhibition) dose_response->secondary_assays end End secondary_assays->end

Caption: A generalized workflow for a high-throughput screen to identify LasR antagonists.

Experimental Protocols

High-Throughput Screening for LasR Antagonists (Conceptual Protocol)

This protocol outlines a general procedure for a cell-based high-throughput screen to identify inhibitors of the LasR-dependent gene expression.

Materials:

  • P. aeruginosa or E. coli strain carrying a LasR-dependent reporter plasmid (e.g., lasB-gfp or lasI-lacZ).[1][7][8]

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).

  • Compound library dissolved in DMSO.

  • 384-well microplates.

  • Plate reader for detecting the reporter signal (fluorescence or luminescence).

Procedure:

  • Grow the reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture into fresh LB medium and grow to early to mid-logarithmic phase.

  • Dispense the bacterial culture into 384-well microplates.

  • Add compounds from the library to the wells to a final concentration (e.g., 10-20 µM).[9] Include DMSO-only wells as a negative control.

  • Add 3O-C12-HSL to all wells (except for negative controls for induction) to a final concentration that gives a robust reporter signal (e.g., EC50 or EC80).

  • Incubate the plates at 37°C for a specified period to allow for gene expression.

  • Measure the reporter signal using a plate reader.

  • Primary "hits" are identified as compounds that significantly reduce the reporter signal without significantly inhibiting bacterial growth (which should be monitored concurrently, e.g., by measuring OD600).

P. aeruginosa LasR Reporter Gene Assay

This assay is used to quantify the antagonistic activity of a compound against LasR in a bacterial host.

Materials:

  • P. aeruginosa PAO-JP2 or a similar strain with a LasR-responsive reporter.[1][3]

  • LB broth and carbenicillin (B1668345) (300 µg/mL).[3]

  • 3O-C12-HSL.

  • This compound or other test compounds dissolved in DMSO.

  • 96-well, black, clear-bottom microplates.

  • Plate reader.

Procedure:

  • Inoculate a single colony of the reporter strain into LB with carbenicillin and grow overnight.

  • Dilute the culture 1:100 in fresh LB without antibiotic and grow to an OD600 of 0.25-0.3.[3]

  • In a 96-well plate, add 2 µL of the test compound at various concentrations.

  • Add a constant concentration of 3O-C12-HSL to induce the reporter.

  • Add the bacterial culture to a final volume of 200 µL per well.

  • Incubate the plate at 37°C with shaking for a defined period.

  • Measure the reporter signal (e.g., GFP fluorescence) and OD600.

  • Normalize the reporter signal to cell density and calculate the IC50 value of the antagonist.

Elastase Activity Assay

This assay measures the production of LasB elastase, a key virulence factor regulated by LasR.

Materials:

  • P. aeruginosa PAO1 or other wild-type strain.

  • LB broth.

  • This compound.

  • Elastin-Congo Red (ECR) or a fluorogenic elastase substrate (e.g., EnzChek® Elastase Assay Kit).[10][11]

  • Tris buffer (e.g., 50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5).[7]

  • Microcentrifuge.

  • Spectrophotometer or fluorometer.

Procedure (using ECR):

  • Grow P. aeruginosa in LB broth with and without this compound for 18-24 hours at 37°C.[12][13]

  • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Add a defined volume of supernatant to a reaction buffer containing ECR.

  • Incubate the mixture at 37°C for several hours with shaking.

  • Stop the reaction by adding a phosphate (B84403) buffer.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates less elastase activity.

Pyocyanin (B1662382) Production Assay

This assay quantifies the production of pyocyanin, a blue-green pigment and virulence factor under QS control.

Materials:

  • P. aeruginosa PAO1.

  • LB broth.

  • This compound.

  • Chloroform (B151607).

  • 0.2 M HCl.

  • Microcentrifuge.

  • Spectrophotometer.

Procedure:

  • Culture P. aeruginosa in LB broth in the presence of varying concentrations of this compound for 24-48 hours at 37°C.[12][14]

  • Collect a sample of the culture and centrifuge to obtain the supernatant.

  • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.[12][13] A lower absorbance indicates reduced pyocyanin production.

Conclusion

This compound is a well-characterized LasR antagonist that serves as an essential tool for researchers studying quorum sensing in P. aeruginosa. Its utility in high-throughput screening has not only led to its own discovery but also provides a benchmark for the development of new anti-virulence agents. The protocols provided herein offer a starting point for researchers to utilize this compound to investigate the intricacies of the LasR signaling pathway and its role in bacterial pathogenesis.

References

Application Notes and Protocols: V-06-018 as a Tool Compound in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

V-06-018 is a potent and selective antagonist of the Pseudomonas aeruginosa LasR receptor, a key transcriptional regulator in the quorum sensing (QS) signaling pathway.[1][2] Discovered through high-throughput screening, this compound serves as a valuable chemical probe for studying the role of the LasR-mediated QS system in bacterial communication, virulence factor production, and biofilm formation.[1][3] These application notes provide detailed information on the use of this compound as a tool compound, including its mechanism of action, quantitative data, and protocols for relevant assays.

Mechanism of Action

The P. aeruginosa LasR protein is a cytoplasmic receptor that, upon binding to its native autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates the transcription of numerous virulence genes.[4][5] this compound functions as a competitive antagonist by binding to the ligand-binding site of LasR.[1][6] This interaction is thought to stabilize an inactive conformation of the protein, preventing its dimerization and subsequent binding to DNA, thereby inhibiting the expression of downstream target genes.[6] Structure-activity relationship (SAR) studies have been conducted on this compound to develop analogs with even greater potency.[1]

Data Presentation

The inhibitory activity of this compound and its more potent analog, compound 40, against the LasR receptor is summarized in the tables below. The data highlights the potency of these compounds in cell-based reporter assays.

Table 1: Inhibitory Activity of this compound against LasR

Assay SystemIC50 (µM)Reference
P. aeruginosa LasR Reporter Strain5.2[2]
In competition with 150 nM 3O-C12-HSL2.3[1]
In competition with 1 µM 3O-C12-HSL3.9[1]

Table 2: Inhibitory Activity of this compound Analog (Compound 40) against LasR

Assay SystemIC50 (µM)Reference
In competition with 150 nM 3O-C12-HSL0.2[1]
In competition with 1 µM 3O-C12-HSL0.7[1]

Signaling Pathway and Experimental Workflow Visualizations

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase 3O-C12-HSL_out 3O-C12-HSL (Autoinducer) LasI->3O-C12-HSL_out Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization las_box las Box (DNA) LasR_active->las_box Binds to DNA Virulence_Genes Virulence Genes (e.g., lasB) las_box->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., Elastase) Virulence_Genes->Virulence_Factors Translation 3O-C12-HSL_in 3O-C12-HSL 3O-C12-HSL_out->3O-C12-HSL_in Diffusion into cell 3O-C12-HSL_in->LasR_inactive Binding & Activation V06018 This compound V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.

HTS_Workflow cluster_workflow High-Throughput Screening for LasR Antagonists start Start plate_prep Prepare 384-well plates with P. aeruginosa LasR reporter strain start->plate_prep compound_add Add compounds from library (e.g., 10 µM final concentration) plate_prep->compound_add inducer_add Add 3O-C12-HSL to induce reporter gene expression compound_add->inducer_add incubation Incubate plates at 37°C inducer_add->incubation readout Measure reporter signal (e.g., luminescence or fluorescence) incubation->readout hit_id Identify 'hits' with significantly reduced signal readout->hit_id dose_response Perform dose-response analysis on hits to determine IC50 hit_id->dose_response secondary_assays Validate hits in secondary assays (e.g., virulence factor inhibition) dose_response->secondary_assays end End secondary_assays->end

Caption: A generalized workflow for a high-throughput screen to identify LasR antagonists.

Experimental Protocols

High-Throughput Screening for LasR Antagonists (Conceptual Protocol)

This protocol outlines a general procedure for a cell-based high-throughput screen to identify inhibitors of the LasR-dependent gene expression.

Materials:

  • P. aeruginosa or E. coli strain carrying a LasR-dependent reporter plasmid (e.g., lasB-gfp or lasI-lacZ).[1][7][8]

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).

  • Compound library dissolved in DMSO.

  • 384-well microplates.

  • Plate reader for detecting the reporter signal (fluorescence or luminescence).

Procedure:

  • Grow the reporter strain overnight in LB broth with appropriate antibiotics.

  • Dilute the overnight culture into fresh LB medium and grow to early to mid-logarithmic phase.

  • Dispense the bacterial culture into 384-well microplates.

  • Add compounds from the library to the wells to a final concentration (e.g., 10-20 µM).[9] Include DMSO-only wells as a negative control.

  • Add 3O-C12-HSL to all wells (except for negative controls for induction) to a final concentration that gives a robust reporter signal (e.g., EC50 or EC80).

  • Incubate the plates at 37°C for a specified period to allow for gene expression.

  • Measure the reporter signal using a plate reader.

  • Primary "hits" are identified as compounds that significantly reduce the reporter signal without significantly inhibiting bacterial growth (which should be monitored concurrently, e.g., by measuring OD600).

P. aeruginosa LasR Reporter Gene Assay

This assay is used to quantify the antagonistic activity of a compound against LasR in a bacterial host.

Materials:

  • P. aeruginosa PAO-JP2 or a similar strain with a LasR-responsive reporter.[1][3]

  • LB broth and carbenicillin (300 µg/mL).[3]

  • 3O-C12-HSL.

  • This compound or other test compounds dissolved in DMSO.

  • 96-well, black, clear-bottom microplates.

  • Plate reader.

Procedure:

  • Inoculate a single colony of the reporter strain into LB with carbenicillin and grow overnight.

  • Dilute the culture 1:100 in fresh LB without antibiotic and grow to an OD600 of 0.25-0.3.[3]

  • In a 96-well plate, add 2 µL of the test compound at various concentrations.

  • Add a constant concentration of 3O-C12-HSL to induce the reporter.

  • Add the bacterial culture to a final volume of 200 µL per well.

  • Incubate the plate at 37°C with shaking for a defined period.

  • Measure the reporter signal (e.g., GFP fluorescence) and OD600.

  • Normalize the reporter signal to cell density and calculate the IC50 value of the antagonist.

Elastase Activity Assay

This assay measures the production of LasB elastase, a key virulence factor regulated by LasR.

Materials:

  • P. aeruginosa PAO1 or other wild-type strain.

  • LB broth.

  • This compound.

  • Elastin-Congo Red (ECR) or a fluorogenic elastase substrate (e.g., EnzChek® Elastase Assay Kit).[10][11]

  • Tris buffer (e.g., 50 mM Tris-HCl, 0.5 mM CaCl2, pH 7.5).[7]

  • Microcentrifuge.

  • Spectrophotometer or fluorometer.

Procedure (using ECR):

  • Grow P. aeruginosa in LB broth with and without this compound for 18-24 hours at 37°C.[12][13]

  • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Add a defined volume of supernatant to a reaction buffer containing ECR.

  • Incubate the mixture at 37°C for several hours with shaking.

  • Stop the reaction by adding a phosphate buffer.

  • Centrifuge to pellet the insoluble ECR.

  • Measure the absorbance of the supernatant at 495 nm. A lower absorbance indicates less elastase activity.

Pyocyanin Production Assay

This assay quantifies the production of pyocyanin, a blue-green pigment and virulence factor under QS control.

Materials:

  • P. aeruginosa PAO1.

  • LB broth.

  • This compound.

  • Chloroform.

  • 0.2 M HCl.

  • Microcentrifuge.

  • Spectrophotometer.

Procedure:

  • Culture P. aeruginosa in LB broth in the presence of varying concentrations of this compound for 24-48 hours at 37°C.[12][14]

  • Collect a sample of the culture and centrifuge to obtain the supernatant.

  • Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.

  • Separate the chloroform layer (which will be blue) and re-extract it with 0.2 M HCl. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Measure the absorbance of the pink aqueous phase at 520 nm.[12][13] A lower absorbance indicates reduced pyocyanin production.

Conclusion

This compound is a well-characterized LasR antagonist that serves as an essential tool for researchers studying quorum sensing in P. aeruginosa. Its utility in high-throughput screening has not only led to its own discovery but also provides a benchmark for the development of new anti-virulence agents. The protocols provided herein offer a starting point for researchers to utilize this compound to investigate the intricacies of the LasR signaling pathway and its role in bacterial pathogenesis.

References

Troubleshooting & Optimization

troubleshooting V-06-018 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V-06-018, a potent LasR antagonist used in Pseudomonas aeruginosa quorum sensing research. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a potent antagonist of the LasR protein in Pseudomonas aeruginosa.[1] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) circuit, a cell-to-cell communication system that controls the expression of numerous virulence factors and biofilm formation.[2][3][4][5] this compound functions by binding to the LasR receptor, likely in the same site as the native ligand, and stabilizing an inactive conformation of the protein.[6] This prevents LasR from activating the transcription of its target genes.[7]

Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. Why is this happening?

A2: this compound is a lipophilic (hydrophobic) molecule, meaning it has poor solubility in water-based solutions like most biological buffers.[8][9] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, and it is crucial to perform a vehicle control (assay medium with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.

Q4: Are there alternative organic solvents I can use to prepare my this compound stock solution?

A4: While DMSO is the most common solvent for preparing stock solutions of lipophilic compounds, other water-miscible organic solvents such as ethanol (B145695) or methanol (B129727) can also be used. It is important to note that these solvents can also exhibit toxicity in biological assays. The choice of solvent and its final concentration in the assay should be carefully validated for compatibility with your experimental setup.

Troubleshooting Guide: Insolubility of this compound in Aqueous Media

This guide provides systematic steps to address the challenge of this compound insolubility during your experiments.

Initial Assessment of Solubility

Before proceeding with your main experiments, it is highly recommended to perform a preliminary assessment of this compound's solubility in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock solution in your final aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period that mimics your experiment's incubation time.

  • To quantify the soluble fraction, centrifuge the solutions at high speed (e.g., >14,000 x g) for 20-30 minutes.

  • Carefully collect the supernatant and determine the concentration of soluble this compound using an appropriate analytical method, such as HPLC-UV.

  • The highest concentration that remains in solution is the approximate kinetic solubility of this compound in your specific buffer.

Strategies to Enhance this compound Solubility

If the required concentration of this compound for your experiment exceeds its measured kinetic solubility, consider the following strategies.

Table 1: Comparison of Solubilization Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Maintaining a low percentage of an organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.Simple to implement.Limited by the tolerance of the biological system to the solvent. May not be sufficient for highly insoluble compounds.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.Can significantly increase solubility for compounds with acidic or basic functional groups.This compound is not expected to be significantly ionizable within a physiological pH range. The pH must be compatible with the biological assay.
Use of Excipients Incorporating solubilizing agents like Pluronic® F-127.[10][11]Can significantly increase the apparent solubility of hydrophobic compounds.[12][13][14]May interfere with some biological assays. Requires careful validation and control experiments.

Experimental Protocol: Solubilization using Pluronic® F-127

Pluronic® F-127 is a non-ionic surfactant that can form micelles in aqueous solutions, encapsulating hydrophobic molecules and increasing their apparent solubility.[10][11]

  • Prepare a stock solution of Pluronic® F-127 (e.g., 10% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the polymer.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • In a separate tube, mix the this compound DMSO stock with the Pluronic® F-127 solution. The ratio will need to be optimized, but a good starting point is a 1:1 (v/v) ratio.

  • Vortex the mixture thoroughly.

  • Add this mixture dropwise to your pre-warmed assay buffer while vortexing to achieve the final desired concentration of this compound and Pluronic® F-127. The final concentration of Pluronic® F-127 should be kept as low as possible, typically below 0.1% (w/v).

  • Visually inspect the final solution for any signs of precipitation.

  • Crucially, run a vehicle control containing the same final concentration of DMSO and Pluronic® F-127 to assess any effects of the excipients on your assay.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.

Troubleshooting workflow for this compound insolubility.

Pseudomonas aeruginosa LasR Signaling Pathway

This compound targets the LasR protein, a central component of the Pseudomonas aeruginosa quorum sensing hierarchy. The following diagram illustrates the simplified LasR signaling pathway.

LasR_Signaling_Pathway Simplified LasR Signaling Pathway in P. aeruginosa cluster_cell P. aeruginosa Cell LasI LasI (Synthase) OdDHL 3O-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR-3O-C12-HSL (Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA las/rhl box (Promoter Region) LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Antagonizes Virulence_genes Virulence Factor Genes (e.g., lasA, lasB, rhlR) DNA->Virulence_genes Activates Transcription

Simplified LasR signaling pathway in P. aeruginosa.

In this pathway, the LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the inactive LasR monomer. This binding induces a conformational change and dimerization, leading to the active form of LasR.[7] The active LasR dimer then binds to specific DNA sequences known as las/rhl boxes in the promoter regions of target genes, activating their transcription.[15][16] These genes include those encoding for virulence factors and other components of the quorum sensing network.[17][18] this compound acts as an antagonist, preventing the activation of LasR and subsequent gene expression.[1]

References

troubleshooting V-06-018 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V-06-018, a potent LasR antagonist used in Pseudomonas aeruginosa quorum sensing research. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as a potent antagonist of the LasR protein in Pseudomonas aeruginosa.[1] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) circuit, a cell-to-cell communication system that controls the expression of numerous virulence factors and biofilm formation.[2][3][4][5] this compound functions by binding to the LasR receptor, likely in the same site as the native ligand, and stabilizing an inactive conformation of the protein.[6] This prevents LasR from activating the transcription of its target genes.[7]

Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. Why is this happening?

A2: this compound is a lipophilic (hydrophobic) molecule, meaning it has poor solubility in water-based solutions like most biological buffers.[8][9] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium, the compound's solubility limit is often exceeded, leading to precipitation.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the optimal concentration can be cell-line dependent, and it is crucial to perform a vehicle control (assay medium with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.

Q4: Are there alternative organic solvents I can use to prepare my this compound stock solution?

A4: While DMSO is the most common solvent for preparing stock solutions of lipophilic compounds, other water-miscible organic solvents such as ethanol or methanol can also be used. It is important to note that these solvents can also exhibit toxicity in biological assays. The choice of solvent and its final concentration in the assay should be carefully validated for compatibility with your experimental setup.

Troubleshooting Guide: Insolubility of this compound in Aqueous Media

This guide provides systematic steps to address the challenge of this compound insolubility during your experiments.

Initial Assessment of Solubility

Before proceeding with your main experiments, it is highly recommended to perform a preliminary assessment of this compound's solubility in your specific assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the this compound stock solution in your final aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a period that mimics your experiment's incubation time.

  • To quantify the soluble fraction, centrifuge the solutions at high speed (e.g., >14,000 x g) for 20-30 minutes.

  • Carefully collect the supernatant and determine the concentration of soluble this compound using an appropriate analytical method, such as HPLC-UV.

  • The highest concentration that remains in solution is the approximate kinetic solubility of this compound in your specific buffer.

Strategies to Enhance this compound Solubility

If the required concentration of this compound for your experiment exceeds its measured kinetic solubility, consider the following strategies.

Table 1: Comparison of Solubilization Strategies

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Maintaining a low percentage of an organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.Simple to implement.Limited by the tolerance of the biological system to the solvent. May not be sufficient for highly insoluble compounds.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.Can significantly increase solubility for compounds with acidic or basic functional groups.This compound is not expected to be significantly ionizable within a physiological pH range. The pH must be compatible with the biological assay.
Use of Excipients Incorporating solubilizing agents like Pluronic® F-127.[10][11]Can significantly increase the apparent solubility of hydrophobic compounds.[12][13][14]May interfere with some biological assays. Requires careful validation and control experiments.

Experimental Protocol: Solubilization using Pluronic® F-127

Pluronic® F-127 is a non-ionic surfactant that can form micelles in aqueous solutions, encapsulating hydrophobic molecules and increasing their apparent solubility.[10][11]

  • Prepare a stock solution of Pluronic® F-127 (e.g., 10% w/v) in your aqueous assay buffer. Gentle warming may be required to fully dissolve the polymer.

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • In a separate tube, mix the this compound DMSO stock with the Pluronic® F-127 solution. The ratio will need to be optimized, but a good starting point is a 1:1 (v/v) ratio.

  • Vortex the mixture thoroughly.

  • Add this mixture dropwise to your pre-warmed assay buffer while vortexing to achieve the final desired concentration of this compound and Pluronic® F-127. The final concentration of Pluronic® F-127 should be kept as low as possible, typically below 0.1% (w/v).

  • Visually inspect the final solution for any signs of precipitation.

  • Crucially, run a vehicle control containing the same final concentration of DMSO and Pluronic® F-127 to assess any effects of the excipients on your assay.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.

Troubleshooting workflow for this compound insolubility.

Pseudomonas aeruginosa LasR Signaling Pathway

This compound targets the LasR protein, a central component of the Pseudomonas aeruginosa quorum sensing hierarchy. The following diagram illustrates the simplified LasR signaling pathway.

LasR_Signaling_Pathway Simplified LasR Signaling Pathway in P. aeruginosa cluster_cell P. aeruginosa Cell LasI LasI (Synthase) OdDHL 3O-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL->LasR_inactive Binds to LasR_active Active LasR-3O-C12-HSL (Dimer) LasR_inactive->LasR_active Dimerization & Activation DNA las/rhl box (Promoter Region) LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Antagonizes Virulence_genes Virulence Factor Genes (e.g., lasA, lasB, rhlR) DNA->Virulence_genes Activates Transcription

Simplified LasR signaling pathway in P. aeruginosa.

In this pathway, the LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3] As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the inactive LasR monomer. This binding induces a conformational change and dimerization, leading to the active form of LasR.[7] The active LasR dimer then binds to specific DNA sequences known as las/rhl boxes in the promoter regions of target genes, activating their transcription.[15][16] These genes include those encoding for virulence factors and other components of the quorum sensing network.[17][18] this compound acts as an antagonist, preventing the activation of LasR and subsequent gene expression.[1]

References

optimizing V-06-018 concentration for maximal LasR antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of V-06-018 as a LasR antagonist in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, abiotic small molecule antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor, LasR.[1] Its mechanism involves interacting with the native ligand-binding site in LasR. This interaction stabilizes an inactive conformation of the protein, preventing it from activating the transcription of virulence genes.[1][2] Unlike native N-acyl l-homoserine (B39754) lactone (AHL) signals, this compound lacks a lactone moiety, making it resistant to hydrolysis by AHL lactonases.[1]

Q2: What is the reported IC₅₀ value for this compound against LasR?

A2: this compound exhibits potent LasR antagonism with a reported IC₅₀ value of approximately 5.2 µM.[3] It is considered one of the more potent known LasR antagonists.[1]

Q3: How selective is this compound for LasR?

A3: Studies have shown that this compound is selective for LasR over the other two LuxR-type receptors in P. aeruginosa, RhlR and QscR.[1] This selectivity makes it a valuable tool for specifically probing the LasR signaling pathway.

Q4: What is the appropriate solvent for this compound?

A4: While specific solubility data should be confirmed from the supplier's Certificate of Analysis, compounds of this nature are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before further dilution in aqueous media or culture broth.

Q5: Does this compound inhibit bacterial growth?

A5: this compound is designed as an anti-virulence compound, meaning it targets the QS signaling pathway that regulates virulence factors, rather than essential processes required for bacterial survival.[4][5] Therefore, it should not significantly inhibit bacterial growth at effective concentrations. It is crucial to perform a growth curve analysis in the presence of this compound to confirm it does not have bacteriostatic or bactericidal effects in your specific experimental setup.

Quantitative Data Summary

The following table summarizes the key inhibitory data for this compound.

CompoundTarget ReceptorOrganismReported IC₅₀Reference
This compoundLasRP. aeruginosa / E. coli reporter~5.2 µM[3]

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_legend Legend 3O_C12_HSL_out 3O-C12-HSL (Autoinducer) 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in LasI LasI (Synthase) LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR-HSL Complex (Dimer) LasR_inactive->LasR_active Binding & Dimerization 3O_C12_HSL_in->LasR_active las_box las Box (Promoter) LasR_active->las_box Binds Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Activates Transcription V06018 This compound V06018->LasR_inactive Binds & Stabilizes key1 Activation key2 Inhibition Experimental_Workflow start Start: Prepare Materials prep_v06 1. Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 100 µM in DMSO/media) start->prep_v06 induce 3. Aliquot Culture into 96-well Plate Add this compound dilutions Add constant concentration of 3O-C12-HSL to induce prep_v06->induce prep_culture 2. Culture Reporter Strain (e.g., P. aeruginosa with a lasB-gfp reporter) to early-log phase prep_culture->induce controls 4. Prepare Controls: - No this compound (Positive Control) - No 3O-C12-HSL (Negative Control) - Media + this compound (Sterility) - No cells (Blank) induce->controls incubate 5. Incubate Plate (e.g., 37°C with shaking for 4-6 hours) controls->incubate measure_od 6. Measure Optical Density (OD₆₀₀) to assess bacterial growth incubate->measure_od measure_reporter 7. Measure Reporter Signal (e.g., Fluorescence for GFP, Luminescence for lux) measure_od->measure_reporter analyze 8. Analyze Data: Normalize reporter signal to OD₆₀₀ Plot % Inhibition vs. [this compound] measure_reporter->analyze determine_ic50 9. Determine IC₅₀ Use non-linear regression (dose-response curve) analyze->determine_ic50 finish End: Optimal Concentration Identified determine_ic50->finish

References

optimizing V-06-018 concentration for maximal LasR antagonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of V-06-018 as a LasR antagonist in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, abiotic small molecule antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor, LasR.[1] Its mechanism involves interacting with the native ligand-binding site in LasR. This interaction stabilizes an inactive conformation of the protein, preventing it from activating the transcription of virulence genes.[1][2] Unlike native N-acyl l-homoserine lactone (AHL) signals, this compound lacks a lactone moiety, making it resistant to hydrolysis by AHL lactonases.[1]

Q2: What is the reported IC₅₀ value for this compound against LasR?

A2: this compound exhibits potent LasR antagonism with a reported IC₅₀ value of approximately 5.2 µM.[3] It is considered one of the more potent known LasR antagonists.[1]

Q3: How selective is this compound for LasR?

A3: Studies have shown that this compound is selective for LasR over the other two LuxR-type receptors in P. aeruginosa, RhlR and QscR.[1] This selectivity makes it a valuable tool for specifically probing the LasR signaling pathway.

Q4: What is the appropriate solvent for this compound?

A4: While specific solubility data should be confirmed from the supplier's Certificate of Analysis, compounds of this nature are typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before further dilution in aqueous media or culture broth.

Q5: Does this compound inhibit bacterial growth?

A5: this compound is designed as an anti-virulence compound, meaning it targets the QS signaling pathway that regulates virulence factors, rather than essential processes required for bacterial survival.[4][5] Therefore, it should not significantly inhibit bacterial growth at effective concentrations. It is crucial to perform a growth curve analysis in the presence of this compound to confirm it does not have bacteriostatic or bactericidal effects in your specific experimental setup.

Quantitative Data Summary

The following table summarizes the key inhibitory data for this compound.

CompoundTarget ReceptorOrganismReported IC₅₀Reference
This compoundLasRP. aeruginosa / E. coli reporter~5.2 µM[3]

Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_legend Legend 3O_C12_HSL_out 3O-C12-HSL (Autoinducer) 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in LasI LasI (Synthase) LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR-HSL Complex (Dimer) LasR_inactive->LasR_active Binding & Dimerization 3O_C12_HSL_in->LasR_active las_box las Box (Promoter) LasR_active->las_box Binds Virulence_Genes Virulence Genes (e.g., lasB, rhlR) las_box->Virulence_Genes Activates Transcription V06018 This compound V06018->LasR_inactive Binds & Stabilizes key1 Activation key2 Inhibition Experimental_Workflow start Start: Prepare Materials prep_v06 1. Prepare Serial Dilutions of this compound (e.g., 0.1 µM to 100 µM in DMSO/media) start->prep_v06 induce 3. Aliquot Culture into 96-well Plate Add this compound dilutions Add constant concentration of 3O-C12-HSL to induce prep_v06->induce prep_culture 2. Culture Reporter Strain (e.g., P. aeruginosa with a lasB-gfp reporter) to early-log phase prep_culture->induce controls 4. Prepare Controls: - No this compound (Positive Control) - No 3O-C12-HSL (Negative Control) - Media + this compound (Sterility) - No cells (Blank) induce->controls incubate 5. Incubate Plate (e.g., 37°C with shaking for 4-6 hours) controls->incubate measure_od 6. Measure Optical Density (OD₆₀₀) to assess bacterial growth incubate->measure_od measure_reporter 7. Measure Reporter Signal (e.g., Fluorescence for GFP, Luminescence for lux) measure_od->measure_reporter analyze 8. Analyze Data: Normalize reporter signal to OD₆₀₀ Plot % Inhibition vs. [this compound] measure_reporter->analyze determine_ic50 9. Determine IC₅₀ Use non-linear regression (dose-response curve) analyze->determine_ic50 finish End: Optimal Concentration Identified determine_ic50->finish

References

Technical Support Center: Overcoming Off-Target Effects of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of V-06-018 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the quorum sensing (QS) system in Pseudomonas aeruginosa. Its primary target is the LasR protein, a transcriptional regulator that plays a crucial role in controlling the expression of numerous virulence factors. This compound acts as a potent antagonist of LasR with a reported IC50 value of 5.2 µM.[1]

Q2: How selective is this compound for LasR within the P. aeruginosa quorum sensing network?

A2: this compound has been shown to be highly selective for LasR over the other two LuxR-type receptors in P. aeruginosa, namely RhlR and QscR. Studies have demonstrated that this compound shows no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[2] This high selectivity is beneficial for specifically probing the LasR signaling pathway.

Q3: What are the known off-target effects of this compound on host (e.g., mammalian) cells?

A3: Currently, there is a lack of publicly available data specifically detailing the off-target effects of this compound on mammalian or other host cells. As with any small molecule inhibitor, it is possible that this compound may interact with unintended targets, especially at higher concentrations. Therefore, it is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of LasR inhibition.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: To minimize the risk of off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.

  • Employ control compounds: Use a structurally distinct LasR inhibitor to confirm that the observed phenotype is not due to a shared off-target effect. An inactive structural analog of this compound, if available, can also serve as a valuable negative control.

  • Perform rescue experiments: If possible, overexpressing LasR in your experimental system may rescue the on-target phenotype, helping to distinguish it from off-target effects.

  • Conduct cytotoxicity assays: When working with host cells, always assess the general cytotoxicity of this compound to ensure that the observed effects are not due to cell death.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Inconsistent or unexpected phenotype in P. aeruginosa cultures. Off-target effects on other bacterial pathways. 1. Confirm the on-target activity by measuring the inhibition of LasR-dependent reporters or downstream virulence factors (e.g., elastase, pyocyanin). 2. Perform a dose-response experiment to see if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for LasR inhibition. 3. Use a structurally unrelated LasR inhibitor to see if the phenotype is recapitulated.
Toxicity observed in co-culture with host cells. Off-target effects on host cells. 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound on the host cells alone. 2. If toxicity is observed at or near the effective concentration for LasR inhibition, consider using a lower concentration or a more selective inhibitor if available. 3. Investigate if the toxicity can be mitigated by altering experimental conditions (e.g., incubation time).
Lack of expected phenotype in a specific P. aeruginosa strain. Strain-specific differences in the quorum sensing network or compound uptake/efflux. 1. Verify the expression and functionality of LasR in your specific strain. 2. Compare the efficacy of this compound with a known LasR agonist/antagonist in your strain. 3. Consider the possibility of efflux pump activity that may reduce the intracellular concentration of this compound.

Quantitative Data Summary

Parameter Value Target/System
IC50 5.2 µMLasR in P. aeruginosa
Selectivity HighLasR vs. RhlR and QscR in P. aeruginosa
Recommended Starting Concentration 1-10 µMIn vitro bacterial assays
Cytotoxicity Not reportedMammalian cells (requires user validation)

Experimental Protocols

Protocol 1: LasR Reporter Gene Assay in P. aeruginosa

Objective: To determine the in-cell potency of this compound for LasR inhibition.

Methodology:

  • Strain: Use a P. aeruginosa strain carrying a LasR-dependent reporter construct (e.g., lasB-lacZ).

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • Compound Treatment: Add serial dilutions of this compound to the bacterial culture in a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known LasR agonist like 3-oxo-C12-HSL).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Reporter Measurement: Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or luminescence for a lux-based reporter).

  • Data Analysis: Normalize the reporter signal to cell density (OD600) and calculate the IC50 value for this compound.

Protocol 2: Elastase Activity Assay

Objective: To measure the effect of this compound on the production of the LasR-regulated virulence factor, elastase.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in the presence of various concentrations of this compound for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM CaCl2).

  • Enzymatic Reaction: Mix the bacterial supernatant with the ECR solution and incubate at 37°C with agitation for several hours (e.g., 18 hours).

  • Measurement: Centrifuge to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.

  • Normalization: Normalize the elastase activity to the bacterial growth (OD600 of the original culture).

Protocol 3: Pyocyanin (B1662382) Quantification Assay

Objective: To quantify the inhibition of pyocyanin production, another LasR-regulated virulence factor, by this compound.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with different concentrations of this compound for 24-48 hours.

  • Extraction:

    • Centrifuge the cultures and collect the supernatant.

    • Extract the pyocyanin from the supernatant with chloroform (B151607). The pyocyanin will move to the chloroform layer, turning it blue.

    • Separate the chloroform layer and back-extract the pyocyanin into an acidic solution (0.2 M HCl). The pyocyanin will move to the aqueous layer, turning it pink.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculation: Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL/OD520).

Protocol 4: General Cytotoxicity Assay (MTT Assay)

Objective: To assess the off-target cytotoxicity of this compound on mammalian cells.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

On_Target_Signaling_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa LasI LasI Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesizes LasR_inactive LasR (inactive) Autoinducer->LasR_inactive Binds to LasR_active LasR-AHL Complex (active) LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Promotes transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, etc.) Virulence_Genes->Virulence_Factors Leads to production V06018 This compound V06018->LasR_inactive Antagonizes

Caption: On-target signaling pathway of this compound in P. aeruginosa.

Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Observe unexpected phenotype or working with host cells Dose_Response Perform Dose-Response Curve Start->Dose_Response Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) on host cells Start->Cytotoxicity_Assay Compare_IC50 Compare Phenotype EC50 with LasR IC50 Dose_Response->Compare_IC50 Off_Target_Suspected High likelihood of off-target effect Compare_IC50->Off_Target_Suspected EC50 >> IC50 On_Target_Likely Phenotype likely on-target Compare_IC50->On_Target_Likely EC50 ≈ IC50 Check_Toxicity Is toxicity observed at effective concentration? Cytotoxicity_Assay->Check_Toxicity Check_Toxicity->Off_Target_Suspected Yes Check_Toxicity->On_Target_Likely No Use_Alternative Use structurally distinct LasR inhibitor Off_Target_Suspected->Use_Alternative Phenotype_Recapitulated Is phenotype recapitulated? Use_Alternative->Phenotype_Recapitulated Phenotype_Recapitulated->Off_Target_Suspected No Phenotype_Recapitulated->On_Target_Likely Yes

Caption: Experimental workflow for identifying potential off-target effects.

References

Technical Support Center: Overcoming Off-Target Effects of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of V-06-018 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the quorum sensing (QS) system in Pseudomonas aeruginosa. Its primary target is the LasR protein, a transcriptional regulator that plays a crucial role in controlling the expression of numerous virulence factors. This compound acts as a potent antagonist of LasR with a reported IC50 value of 5.2 µM.[1]

Q2: How selective is this compound for LasR within the P. aeruginosa quorum sensing network?

A2: this compound has been shown to be highly selective for LasR over the other two LuxR-type receptors in P. aeruginosa, namely RhlR and QscR. Studies have demonstrated that this compound shows no significant activity against RhlR and only very weak antagonism of QscR at high concentrations.[2] This high selectivity is beneficial for specifically probing the LasR signaling pathway.

Q3: What are the known off-target effects of this compound on host (e.g., mammalian) cells?

A3: Currently, there is a lack of publicly available data specifically detailing the off-target effects of this compound on mammalian or other host cells. As with any small molecule inhibitor, it is possible that this compound may interact with unintended targets, especially at higher concentrations. Therefore, it is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of LasR inhibition.

Q4: What are some general strategies to minimize off-target effects in my experiments?

A4: To minimize the risk of off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.

  • Employ control compounds: Use a structurally distinct LasR inhibitor to confirm that the observed phenotype is not due to a shared off-target effect. An inactive structural analog of this compound, if available, can also serve as a valuable negative control.

  • Perform rescue experiments: If possible, overexpressing LasR in your experimental system may rescue the on-target phenotype, helping to distinguish it from off-target effects.

  • Conduct cytotoxicity assays: When working with host cells, always assess the general cytotoxicity of this compound to ensure that the observed effects are not due to cell death.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Inconsistent or unexpected phenotype in P. aeruginosa cultures. Off-target effects on other bacterial pathways. 1. Confirm the on-target activity by measuring the inhibition of LasR-dependent reporters or downstream virulence factors (e.g., elastase, pyocyanin). 2. Perform a dose-response experiment to see if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for LasR inhibition. 3. Use a structurally unrelated LasR inhibitor to see if the phenotype is recapitulated.
Toxicity observed in co-culture with host cells. Off-target effects on host cells. 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound on the host cells alone. 2. If toxicity is observed at or near the effective concentration for LasR inhibition, consider using a lower concentration or a more selective inhibitor if available. 3. Investigate if the toxicity can be mitigated by altering experimental conditions (e.g., incubation time).
Lack of expected phenotype in a specific P. aeruginosa strain. Strain-specific differences in the quorum sensing network or compound uptake/efflux. 1. Verify the expression and functionality of LasR in your specific strain. 2. Compare the efficacy of this compound with a known LasR agonist/antagonist in your strain. 3. Consider the possibility of efflux pump activity that may reduce the intracellular concentration of this compound.

Quantitative Data Summary

Parameter Value Target/System
IC50 5.2 µMLasR in P. aeruginosa
Selectivity HighLasR vs. RhlR and QscR in P. aeruginosa
Recommended Starting Concentration 1-10 µMIn vitro bacterial assays
Cytotoxicity Not reportedMammalian cells (requires user validation)

Experimental Protocols

Protocol 1: LasR Reporter Gene Assay in P. aeruginosa

Objective: To determine the in-cell potency of this compound for LasR inhibition.

Methodology:

  • Strain: Use a P. aeruginosa strain carrying a LasR-dependent reporter construct (e.g., lasB-lacZ).

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Assay Setup: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

  • Compound Treatment: Add serial dilutions of this compound to the bacterial culture in a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known LasR agonist like 3-oxo-C12-HSL).

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Reporter Measurement: Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or luminescence for a lux-based reporter).

  • Data Analysis: Normalize the reporter signal to cell density (OD600) and calculate the IC50 value for this compound.

Protocol 2: Elastase Activity Assay

Objective: To measure the effect of this compound on the production of the LasR-regulated virulence factor, elastase.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in the presence of various concentrations of this compound for 18-24 hours.

  • Supernatant Collection: Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

  • Substrate Preparation: Prepare a solution of Elastin-Congo Red (ECR) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM CaCl2).

  • Enzymatic Reaction: Mix the bacterial supernatant with the ECR solution and incubate at 37°C with agitation for several hours (e.g., 18 hours).

  • Measurement: Centrifuge to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of solubilized Congo Red released by elastase activity.

  • Normalization: Normalize the elastase activity to the bacterial growth (OD600 of the original culture).

Protocol 3: Pyocyanin Quantification Assay

Objective: To quantify the inhibition of pyocyanin production, another LasR-regulated virulence factor, by this compound.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with different concentrations of this compound for 24-48 hours.

  • Extraction:

    • Centrifuge the cultures and collect the supernatant.

    • Extract the pyocyanin from the supernatant with chloroform. The pyocyanin will move to the chloroform layer, turning it blue.

    • Separate the chloroform layer and back-extract the pyocyanin into an acidic solution (0.2 M HCl). The pyocyanin will move to the aqueous layer, turning it pink.

  • Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.

  • Calculation: Calculate the concentration of pyocyanin using the molar extinction coefficient (17.072 µg/mL/OD520).

Protocol 4: General Cytotoxicity Assay (MTT Assay)

Objective: To assess the off-target cytotoxicity of this compound on mammalian cells.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

On_Target_Signaling_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa LasI LasI Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesizes LasR_inactive LasR (inactive) Autoinducer->LasR_inactive Binds to LasR_active LasR-AHL Complex (active) LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Promotes transcription Virulence_Factors Virulence Factors (Elastase, Pyocyanin, etc.) Virulence_Genes->Virulence_Factors Leads to production V06018 This compound V06018->LasR_inactive Antagonizes

Caption: On-target signaling pathway of this compound in P. aeruginosa.

Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Identification Start Start: Observe unexpected phenotype or working with host cells Dose_Response Perform Dose-Response Curve Start->Dose_Response Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) on host cells Start->Cytotoxicity_Assay Compare_IC50 Compare Phenotype EC50 with LasR IC50 Dose_Response->Compare_IC50 Off_Target_Suspected High likelihood of off-target effect Compare_IC50->Off_Target_Suspected EC50 >> IC50 On_Target_Likely Phenotype likely on-target Compare_IC50->On_Target_Likely EC50 ≈ IC50 Check_Toxicity Is toxicity observed at effective concentration? Cytotoxicity_Assay->Check_Toxicity Check_Toxicity->Off_Target_Suspected Yes Check_Toxicity->On_Target_Likely No Use_Alternative Use structurally distinct LasR inhibitor Off_Target_Suspected->Use_Alternative Phenotype_Recapitulated Is phenotype recapitulated? Use_Alternative->Phenotype_Recapitulated Phenotype_Recapitulated->Off_Target_Suspected No Phenotype_Recapitulated->On_Target_Likely Yes

Caption: Experimental workflow for identifying potential off-target effects.

References

V-06-018 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of V-06-018 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not extensively published, small organic molecules like this compound are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Q2: How should I store this compound solutions?

A2: For maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light, especially during long-term storage.

Q3: Is there any known instability of this compound under specific experimental conditions?

A3: There is limited publicly available data on the comprehensive stability profile of this compound under various experimental conditions such as a range of pH, temperature, and light exposure. As a general precaution for small molecules, it is best to avoid extreme pH conditions and prolonged exposure to high temperatures or direct light. It is recommended to perform pilot stability studies under your specific experimental conditions if you suspect degradation.

Q4: Can this compound degrade in aqueous media?

A4: Like many ester- or amide-containing compounds, this compound could be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. The rate of degradation, if any, will depend on the pH, temperature, and composition of the buffer. For long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.

Q5: How can I assess the stability of this compound in my own experimental setup?

A5: You can perform a simple stability study by incubating this compound under your experimental conditions (e.g., in your specific culture medium at 37°C) for various durations. At different time points, you can analyze the remaining concentration of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of the compound. Prepare fresh dilutions from a frozen stock solution for each experiment.Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.Protect stock solutions and experimental setups from light.Confirm the integrity of your stock solution using an analytical method like HPLC if possible.
Precipitation of the compound in aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level toxic to your system.Visually inspect your working solutions for any signs of precipitation before use.Consider using a different solvent or a solubilizing agent if precipitation persists, after verifying its compatibility with your assay.
Incorrect concentration of the stock solution. Carefully re-check all calculations for preparing the stock and working solutions.If possible, verify the concentration of the stock solution using a spectrophotometer (if the molar absorptivity is known) or another quantitative method.
High background signal or off-target effects. Solvent toxicity. Run a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, but without this compound) to assess the effect of the solvent on your system.Lower the final concentration of the organic solvent if it is causing adverse effects.
Compound instability leading to active degradants. Perform stability testing to identify if degradation products are forming under your experimental conditions.If degradation is confirmed, modify the experimental protocol to minimize exposure to harsh conditions (e.g., shorter incubation times).

Data Presentation: Stability Assessment Log

Due to the limited availability of public stability data for this compound, researchers are encouraged to perform their own stability assessments. The following tables can be used to log and compare stability data under your specific experimental conditions.

Table 1: this compound Stability in Different Solvents at -20°C

SolventConcentrationStorage Duration (Days)% Recovery (e.g., by HPLC)Observations (e.g., precipitation)
DMSO
Ethanol
PBS
Other

Table 2: this compound Stability in Experimental Buffer at Various Temperatures

Buffer SystempHTemperature (°C)Incubation Time (hours)% Recovery (e.g., by HPLC)
4
Room Temp
37
Other

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your desired experimental medium (e.g., cell culture medium, buffer) to the final working concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5%).

    • Use the freshly prepared working solution immediately.

Mandatory Visualizations

Signaling Pathway

This compound is an antagonist of the LasR receptor, a key component of the Pseudomonas aeruginosa quorum sensing (QS) system. The following diagram illustrates the Las QS pathway and the inhibitory action of this compound.

Las_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3O-C12-HSL 3O-C12-HSL LasR_inactive Inactive LasR 3O-C12-HSL->LasR_inactive LasI LasI Synthase LasI->3O-C12-HSL Synthesizes LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization lasI_gene lasI gene LasR_active->lasI_gene Activates Transcription virulence_genes Virulence Genes LasR_active->virulence_genes Activates Transcription V06018 This compound V06018->LasR_inactive Antagonizes

Caption: this compound antagonism of the LasR signaling pathway in P. aeruginosa.

Experimental Workflow

The following diagram outlines a general workflow for assessing the impact of this compound on a quorum sensing-regulated phenotype in P. aeruginosa.

Experimental_Workflow start Start prepare_culture Prepare overnight P. aeruginosa culture start->prepare_culture prepare_compound Prepare this compound working solutions start->prepare_compound treatment Inoculate fresh medium with culture and this compound prepare_culture->treatment prepare_compound->treatment incubation Incubate under appropriate conditions treatment->incubation measurement Measure QS-regulated phenotype (e.g., biofilm, virulence factor production) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow for this compound efficacy testing.

V-06-018 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of V-06-018 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not extensively published, small organic molecules like this compound are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Q2: How should I store this compound solutions?

A2: For maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect solutions from light, especially during long-term storage.

Q3: Is there any known instability of this compound under specific experimental conditions?

A3: There is limited publicly available data on the comprehensive stability profile of this compound under various experimental conditions such as a range of pH, temperature, and light exposure. As a general precaution for small molecules, it is best to avoid extreme pH conditions and prolonged exposure to high temperatures or direct light. It is recommended to perform pilot stability studies under your specific experimental conditions if you suspect degradation.

Q4: Can this compound degrade in aqueous media?

A4: Like many ester- or amide-containing compounds, this compound could be susceptible to hydrolysis in aqueous solutions, particularly at non-neutral pH. The rate of degradation, if any, will depend on the pH, temperature, and composition of the buffer. For long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.

Q5: How can I assess the stability of this compound in my own experimental setup?

A5: You can perform a simple stability study by incubating this compound under your experimental conditions (e.g., in your specific culture medium at 37°C) for various durations. At different time points, you can analyze the remaining concentration of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of the compound. Prepare fresh dilutions from a frozen stock solution for each experiment.Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.Protect stock solutions and experimental setups from light.Confirm the integrity of your stock solution using an analytical method like HPLC if possible.
Precipitation of the compound in aqueous media. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level toxic to your system.Visually inspect your working solutions for any signs of precipitation before use.Consider using a different solvent or a solubilizing agent if precipitation persists, after verifying its compatibility with your assay.
Incorrect concentration of the stock solution. Carefully re-check all calculations for preparing the stock and working solutions.If possible, verify the concentration of the stock solution using a spectrophotometer (if the molar absorptivity is known) or another quantitative method.
High background signal or off-target effects. Solvent toxicity. Run a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, but without this compound) to assess the effect of the solvent on your system.Lower the final concentration of the organic solvent if it is causing adverse effects.
Compound instability leading to active degradants. Perform stability testing to identify if degradation products are forming under your experimental conditions.If degradation is confirmed, modify the experimental protocol to minimize exposure to harsh conditions (e.g., shorter incubation times).

Data Presentation: Stability Assessment Log

Due to the limited availability of public stability data for this compound, researchers are encouraged to perform their own stability assessments. The following tables can be used to log and compare stability data under your specific experimental conditions.

Table 1: this compound Stability in Different Solvents at -20°C

SolventConcentrationStorage Duration (Days)% Recovery (e.g., by HPLC)Observations (e.g., precipitation)
DMSO
Ethanol
PBS
Other

Table 2: this compound Stability in Experimental Buffer at Various Temperatures

Buffer SystempHTemperature (°C)Incubation Time (hours)% Recovery (e.g., by HPLC)
4
Room Temp
37
Other

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solution:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your desired experimental medium (e.g., cell culture medium, buffer) to the final working concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your experimental system (e.g., <0.5%).

    • Use the freshly prepared working solution immediately.

Mandatory Visualizations

Signaling Pathway

This compound is an antagonist of the LasR receptor, a key component of the Pseudomonas aeruginosa quorum sensing (QS) system. The following diagram illustrates the Las QS pathway and the inhibitory action of this compound.

Las_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3O-C12-HSL 3O-C12-HSL LasR_inactive Inactive LasR 3O-C12-HSL->LasR_inactive LasI LasI Synthase LasI->3O-C12-HSL Synthesizes LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization lasI_gene lasI gene LasR_active->lasI_gene Activates Transcription virulence_genes Virulence Genes LasR_active->virulence_genes Activates Transcription V06018 This compound V06018->LasR_inactive Antagonizes

Caption: this compound antagonism of the LasR signaling pathway in P. aeruginosa.

Experimental Workflow

The following diagram outlines a general workflow for assessing the impact of this compound on a quorum sensing-regulated phenotype in P. aeruginosa.

Experimental_Workflow start Start prepare_culture Prepare overnight P. aeruginosa culture start->prepare_culture prepare_compound Prepare this compound working solutions start->prepare_compound treatment Inoculate fresh medium with culture and this compound prepare_culture->treatment prepare_compound->treatment incubation Incubate under appropriate conditions treatment->incubation measurement Measure QS-regulated phenotype (e.g., biofilm, virulence factor production) incubation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General experimental workflow for this compound efficacy testing.

refining V-06-018 treatment protocols for reproducible results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing V-06-018, a potent LasR antagonist in Pseudomonas aeruginosa. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reproducible and reliable results in your quorum sensing research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor, LasR, with a reported IC50 value of approximately 5.2 µM.[1] Its primary mechanism of action is to competitively inhibit the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to the LasR ligand-binding domain. This antagonism prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the expression of a wide array of virulence factors and biofilm formation. Biochemical studies suggest that this compound stabilizes an inactive conformation of the LasR protein.[2][3]

Q2: What is the recommended solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the aqueous culture medium. Ensure that the final concentration of DMSO in the experimental setup is low (typically ≤0.5%) to avoid solvent-induced effects on bacterial growth and virulence.

Q3: What is the stability of this compound in culture media?

A3: this compound is a stable molecule, in part because it lacks a lactone moiety, making it resistant to hydrolysis by AHL lactonases.[2] However, for long-term experiments, it is advisable to consider the potential for degradation or metabolism by the bacteria. It is recommended to refresh the treatment in the culture medium for experiments extending beyond 24-48 hours.

Q4: Does this compound affect the growth of P. aeruginosa?

A4: this compound is designed to be a quorum sensing inhibitor and, at its effective concentrations for LasR antagonism, it should not inhibit the growth of P. aeruginosa. It is crucial to perform a minimum inhibitory concentration (MIC) assay to confirm that the working concentrations used in your experiments are sub-lethal and do not have a bacteriostatic or bactericidal effect.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results - Inconsistent this compound concentration due to precipitation. - Degradation of this compound during storage. - Inconsistent bacterial inoculum size. - Variation in culture conditions (temperature, aeration).- Ensure this compound is fully dissolved in the stock solution and well-mixed upon dilution into the medium. - Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Standardize the bacterial inoculum by adjusting to a specific optical density (OD600). - Maintain consistent incubation conditions for all experiments.
No observable effect of this compound treatment - this compound concentration is too low. - The P. aeruginosa strain used has a mutated or non-functional LasR. - The experimental endpoint is not regulated by the LasR system. - this compound is being actively effluxed by the bacteria.- Perform a dose-response experiment to determine the optimal concentration. - Verify the genotype and phenotype of your bacterial strain. - Confirm that the measured phenotype (e.g., a specific virulence factor) is under the control of LasR in your strain. - While this compound has been reported to not be actively effluxed, this can be strain-dependent. Consider using an efflux pump inhibitor as a control.[2]
Inhibition of bacterial growth observed - this compound concentration is too high. - The final DMSO concentration is toxic to the bacteria. - Off-target effects of this compound at high concentrations.- Determine the MIC of this compound for your strain and use concentrations well below the MIC. - Ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%). - Lower the concentration of this compound and focus on the specific anti-quorum sensing effects.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions. - Exceeding the solubility limit at the final concentration.- Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. - Visually inspect the medium for any precipitate after adding this compound.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of this compound against LasR

Reporter StrainNative Ligand (OdDHL) ConcentrationIC50 of this compound (µM)Reference
E. coli DH5α (LasR reporter)Not specified5.2[1]
P. aeruginosa PAO-JP2150 nM2.3[2]
P. aeruginosa PAO-JP21 µM3.9[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized P. aeruginosa suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on P. aeruginosa biofilm formation.

Methodology:

  • In a 96-well flat-bottom microtiter plate, add 100 µL of bacterial culture (adjusted to OD600 of ~0.05) to each well.

  • Add 100 µL of medium containing various concentrations of this compound (below the MIC). Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 550 nm using a microplate reader.

Pyocyanin (B1662382) Production Assay

This protocol measures the inhibition of the LasR-regulated virulence factor, pyocyanin.

Methodology:

  • Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of various concentrations of this compound (below the MIC) and a vehicle control.

  • Incubate at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform (B151607). Vortex to mix.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to mix.

  • The pyocyanin will move to the upper, pink aqueous layer.

  • Measure the absorbance of the aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[4]

Visualizations

V06018_Mechanism_of_Action cluster_P_aeruginosa P. aeruginosa cell LasI LasI Synthase OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL synthesizes LasR_inactive Inactive LasR Monomer OdDHL->LasR_inactive binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active dimerization DNA las/rhl promoters LasR_active->DNA binds to Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence activates V06018 This compound V06018->LasR_inactive competitively binds to

Caption: Mechanism of action of this compound as a LasR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO C MIC Assay (Determine sub-lethal dose) A->C D Biofilm Inhibition Assay (Crystal Violet) A->D E Virulence Factor Assay (e.g., Pyocyanin) A->E B Culture P. aeruginosa and adjust to standardized inoculum B->C B->D B->E C->D Inform concentration C->E Inform concentration F Measure Absorbance/ Quantify Phenotype D->F E->F G Compare treated vs. control groups F->G H Determine IC50/ % Inhibition G->H

Caption: General experimental workflow for this compound treatment.

References

refining V-06-018 treatment protocols for reproducible results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing V-06-018, a potent LasR antagonist in Pseudomonas aeruginosa. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reproducible and reliable results in your quorum sensing research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule antagonist of the Pseudomonas aeruginosa quorum sensing (QS) receptor, LasR, with a reported IC50 value of approximately 5.2 µM.[1] Its primary mechanism of action is to competitively inhibit the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), to the LasR ligand-binding domain. This antagonism prevents the conformational changes required for LasR dimerization and subsequent DNA binding, thereby inhibiting the expression of a wide array of virulence factors and biofilm formation. Biochemical studies suggest that this compound stabilizes an inactive conformation of the LasR protein.[2][3]

Q2: What is the recommended solvent for this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is important to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the aqueous culture medium. Ensure that the final concentration of DMSO in the experimental setup is low (typically ≤0.5%) to avoid solvent-induced effects on bacterial growth and virulence.

Q3: What is the stability of this compound in culture media?

A3: this compound is a stable molecule, in part because it lacks a lactone moiety, making it resistant to hydrolysis by AHL lactonases.[2] However, for long-term experiments, it is advisable to consider the potential for degradation or metabolism by the bacteria. It is recommended to refresh the treatment in the culture medium for experiments extending beyond 24-48 hours.

Q4: Does this compound affect the growth of P. aeruginosa?

A4: this compound is designed to be a quorum sensing inhibitor and, at its effective concentrations for LasR antagonism, it should not inhibit the growth of P. aeruginosa. It is crucial to perform a minimum inhibitory concentration (MIC) assay to confirm that the working concentrations used in your experiments are sub-lethal and do not have a bacteriostatic or bactericidal effect.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results - Inconsistent this compound concentration due to precipitation. - Degradation of this compound during storage. - Inconsistent bacterial inoculum size. - Variation in culture conditions (temperature, aeration).- Ensure this compound is fully dissolved in the stock solution and well-mixed upon dilution into the medium. - Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Standardize the bacterial inoculum by adjusting to a specific optical density (OD600). - Maintain consistent incubation conditions for all experiments.
No observable effect of this compound treatment - this compound concentration is too low. - The P. aeruginosa strain used has a mutated or non-functional LasR. - The experimental endpoint is not regulated by the LasR system. - this compound is being actively effluxed by the bacteria.- Perform a dose-response experiment to determine the optimal concentration. - Verify the genotype and phenotype of your bacterial strain. - Confirm that the measured phenotype (e.g., a specific virulence factor) is under the control of LasR in your strain. - While this compound has been reported to not be actively effluxed, this can be strain-dependent. Consider using an efflux pump inhibitor as a control.[2]
Inhibition of bacterial growth observed - this compound concentration is too high. - The final DMSO concentration is toxic to the bacteria. - Off-target effects of this compound at high concentrations.- Determine the MIC of this compound for your strain and use concentrations well below the MIC. - Ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%). - Lower the concentration of this compound and focus on the specific anti-quorum sensing effects.
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions. - Exceeding the solubility limit at the final concentration.- Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. - Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. - Visually inspect the medium for any precipitate after adding this compound.

Quantitative Data

Table 1: Inhibitory Concentrations (IC50) of this compound against LasR

Reporter StrainNative Ligand (OdDHL) ConcentrationIC50 of this compound (µM)Reference
E. coli DH5α (LasR reporter)Not specified5.2[1]
P. aeruginosa PAO-JP2150 nM2.3[2]
P. aeruginosa PAO-JP21 µM3.9[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Methodology:

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized P. aeruginosa suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the effect of this compound on P. aeruginosa biofilm formation.

Methodology:

  • In a 96-well flat-bottom microtiter plate, add 100 µL of bacterial culture (adjusted to OD600 of ~0.05) to each well.

  • Add 100 µL of medium containing various concentrations of this compound (below the MIC). Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 550 nm using a microplate reader.

Pyocyanin Production Assay

This protocol measures the inhibition of the LasR-regulated virulence factor, pyocyanin.

Methodology:

  • Grow P. aeruginosa in a suitable medium (e.g., King's A broth) in the presence of various concentrations of this compound (below the MIC) and a vehicle control.

  • Incubate at 37°C with shaking for 18-24 hours.

  • Centrifuge the cultures to pellet the cells.

  • Transfer 3 mL of the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to mix.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer 1 mL of the chloroform layer to a new tube and add 0.5 mL of 0.2 M HCl. Vortex to mix.

  • The pyocyanin will move to the upper, pink aqueous layer.

  • Measure the absorbance of the aqueous layer at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the OD520 by 17.072.[4]

Visualizations

V06018_Mechanism_of_Action cluster_P_aeruginosa P. aeruginosa cell LasI LasI Synthase OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL synthesizes LasR_inactive Inactive LasR Monomer OdDHL->LasR_inactive binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active dimerization DNA las/rhl promoters LasR_active->DNA binds to Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence activates V06018 This compound V06018->LasR_inactive competitively binds to

Caption: Mechanism of action of this compound as a LasR antagonist.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare this compound stock solution in DMSO C MIC Assay (Determine sub-lethal dose) A->C D Biofilm Inhibition Assay (Crystal Violet) A->D E Virulence Factor Assay (e.g., Pyocyanin) A->E B Culture P. aeruginosa and adjust to standardized inoculum B->C B->D B->E C->D Inform concentration C->E Inform concentration F Measure Absorbance/ Quantify Phenotype D->F E->F G Compare treated vs. control groups F->G H Determine IC50/ % Inhibition G->H

Caption: General experimental workflow for this compound treatment.

References

Technical Support Center: Addressing V-06-018 Cytotoxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or wish to proactively assess the cytotoxicity of the LasR antagonist V-06-018 in eukaryotic cell lines. While this compound is primarily characterized as a quorum sensing inhibitor in Pseudomonas aeruginosa, understanding its potential effects on host cells is crucial for a comprehensive evaluation of its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in eukaryotic cell lines?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on a wide range of eukaryotic cell lines. This compound is a potent antagonist of the Pseudomonas aeruginosa LasR receptor, with an IC50 of 5.2 µM for its anti-quorum sensing activity.[1] Most research has focused on its efficacy in inhibiting bacterial communication and virulence. Therefore, it is essential for researchers to empirically determine the cytotoxic profile of this compound in their specific eukaryotic cell line of interest.

Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?

If you observe significant cytotoxicity, it is important to systematically troubleshoot the potential causes. The first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line. This will help identify a potential therapeutic window where the compound is effective against bacteria with minimal toxicity to the host cells. We recommend testing a broad range of concentrations (e.g., from nanomolar to high micromolar) at several time points (e.g., 24, 48, and 72 hours).

Q3: Could the solvent used to dissolve this compound be the source of cytotoxicity?

Yes, the vehicle used to dissolve this compound can contribute to cytotoxicity, especially at higher concentrations. It is critical to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to prepare the this compound stock solution. This will help you differentiate between compound-specific toxicity and solvent-induced effects.

Q4: How can we mitigate the cytotoxic effects of this compound in our experiments?

If this compound exhibits cytotoxicity at concentrations relevant to your experiments, several strategies can be employed to mitigate these effects:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired anti-quorum sensing effect.

  • Reduce Exposure Time: Limit the duration of cell exposure to the compound if shorter incubation times are sufficient for its primary activity.

  • Increase Serum Concentration: For some compounds, increasing the serum percentage in the culture medium can reduce toxicity by protein binding, which lowers the free compound concentration.

  • Co-treatment with Antioxidants: If you suspect the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) may be beneficial.

Q5: What is the mechanism of action of this compound?

This compound is an antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing.[1][2] It functions by competing with the native ligand, 3-oxo-C12-HSL, for binding to the LasR ligand-binding pocket.[3][4] This prevents the activation of LasR-dependent genes, which are often involved in virulence factor production and biofilm formation.[2][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound cytotoxicity.

Problem Possible Cause Recommended Action Expected Outcome
High cell death at all tested concentrations of this compound Intrinsic cytotoxicity of the compound in the specific cell line.Perform a broad dose-response experiment (e.g., 10-fold dilutions from a high starting concentration) to determine the IC50 value.Identification of a cytotoxic concentration range and a potential non-toxic working concentration.
Solvent toxicity.Run a vehicle control experiment with the solvent at the same dilutions used for the compound.Determine if the solvent is contributing to cell death.
Incorrect compound concentration.Verify the concentration of the stock solution and ensure accurate dilutions.Consistent and reproducible experimental results.
Inconsistent cytotoxicity results between experiments Variability in cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of results.
Compound degradation.Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions.Consistent experimental results with a fresh aliquot of the compound.
Cytotoxicity observed only in specific cell lines Cell line-specific sensitivity.Test the compound on a different, potentially more robust, cell line.Comparison of toxicity profiles across different cell types.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a eukaryotic cell line.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals. . Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in P. aeruginosa

V06018_Pathway This compound Mechanism of Action in P. aeruginosa cluster_P_aeruginosa Pseudomonas aeruginosa LasI LasI Synthase HSL 3-oxo-C12-HSL (Native Ligand) LasI->HSL Synthesizes LasR_inactive Inactive LasR Receptor HSL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Activates & Dimerizes Inhibition Inhibition Virulence_genes Virulence Gene Expression LasR_active->Virulence_genes Promotes V06018 This compound V06018->LasR_inactive Competitively Binds Inhibition->LasR_active Prevents Activation

Caption: this compound competitively inhibits the LasR receptor in P. aeruginosa.

Experimental Workflow for Assessing Cytotoxicity

Caption: A logical workflow for troubleshooting and addressing potential cytotoxicity.

References

Technical Support Center: Addressing V-06-018 Cytotoxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or wish to proactively assess the cytotoxicity of the LasR antagonist V-06-018 in eukaryotic cell lines. While this compound is primarily characterized as a quorum sensing inhibitor in Pseudomonas aeruginosa, understanding its potential effects on host cells is crucial for a comprehensive evaluation of its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound in eukaryotic cell lines?

Currently, there is limited publicly available data specifically detailing the cytotoxic effects of this compound on a wide range of eukaryotic cell lines. This compound is a potent antagonist of the Pseudomonas aeruginosa LasR receptor, with an IC50 of 5.2 µM for its anti-quorum sensing activity.[1] Most research has focused on its efficacy in inhibiting bacterial communication and virulence. Therefore, it is essential for researchers to empirically determine the cytotoxic profile of this compound in their specific eukaryotic cell line of interest.

Q2: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?

If you observe significant cytotoxicity, it is important to systematically troubleshoot the potential causes. The first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line. This will help identify a potential therapeutic window where the compound is effective against bacteria with minimal toxicity to the host cells. We recommend testing a broad range of concentrations (e.g., from nanomolar to high micromolar) at several time points (e.g., 24, 48, and 72 hours).

Q3: Could the solvent used to dissolve this compound be the source of cytotoxicity?

Yes, the vehicle used to dissolve this compound can contribute to cytotoxicity, especially at higher concentrations. It is critical to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent (e.g., DMSO) used to prepare the this compound stock solution. This will help you differentiate between compound-specific toxicity and solvent-induced effects.

Q4: How can we mitigate the cytotoxic effects of this compound in our experiments?

If this compound exhibits cytotoxicity at concentrations relevant to your experiments, several strategies can be employed to mitigate these effects:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired anti-quorum sensing effect.

  • Reduce Exposure Time: Limit the duration of cell exposure to the compound if shorter incubation times are sufficient for its primary activity.

  • Increase Serum Concentration: For some compounds, increasing the serum percentage in the culture medium can reduce toxicity by protein binding, which lowers the free compound concentration.

  • Co-treatment with Antioxidants: If you suspect the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) may be beneficial.

Q5: What is the mechanism of action of this compound?

This compound is an antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing.[1][2] It functions by competing with the native ligand, 3-oxo-C12-HSL, for binding to the LasR ligand-binding pocket.[3][4] This prevents the activation of LasR-dependent genes, which are often involved in virulence factor production and biofilm formation.[2][5]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound cytotoxicity.

Problem Possible Cause Recommended Action Expected Outcome
High cell death at all tested concentrations of this compound Intrinsic cytotoxicity of the compound in the specific cell line.Perform a broad dose-response experiment (e.g., 10-fold dilutions from a high starting concentration) to determine the IC50 value.Identification of a cytotoxic concentration range and a potential non-toxic working concentration.
Solvent toxicity.Run a vehicle control experiment with the solvent at the same dilutions used for the compound.Determine if the solvent is contributing to cell death.
Incorrect compound concentration.Verify the concentration of the stock solution and ensure accurate dilutions.Consistent and reproducible experimental results.
Inconsistent cytotoxicity results between experiments Variability in cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of results.
Compound degradation.Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions.Consistent experimental results with a fresh aliquot of the compound.
Cytotoxicity observed only in specific cell lines Cell line-specific sensitivity.Test the compound on a different, potentially more robust, cell line.Comparison of toxicity profiles across different cell types.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a eukaryotic cell line.

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. . Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound in P. aeruginosa

V06018_Pathway This compound Mechanism of Action in P. aeruginosa cluster_P_aeruginosa Pseudomonas aeruginosa LasI LasI Synthase HSL 3-oxo-C12-HSL (Native Ligand) LasI->HSL Synthesizes LasR_inactive Inactive LasR Receptor HSL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Activates & Dimerizes Inhibition Inhibition Virulence_genes Virulence Gene Expression LasR_active->Virulence_genes Promotes V06018 This compound V06018->LasR_inactive Competitively Binds Inhibition->LasR_active Prevents Activation

Caption: this compound competitively inhibits the LasR receptor in P. aeruginosa.

Experimental Workflow for Assessing Cytotoxicity

Caption: A logical workflow for troubleshooting and addressing potential cytotoxicity.

References

improving the potency of V-06-018 through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the potency of the LasR antagonist, V-06-018, through chemical modification. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions (FAQs) regarding the synthetic and biological evaluation processes, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its potency a research focus?

A1: this compound is a small molecule antagonist of the LasR receptor in Pseudomonas aeruginosa.[1][2][3][4] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) system, which controls the expression of virulence factors and biofilm formation.[1] By inhibiting LasR, this compound can disrupt these pathogenic processes. The original compound has a modest potency, with a reported IC50 value of 5.2 µM.[2][3] Developing more potent analogs is a significant research goal to create more effective tools for studying P. aeruginosa QS and to develop potential anti-virulence therapeutics.

Q2: What is the general strategy for improving the potency of this compound?

A2: The primary strategy involves systematic structure-activity relationship (SAR) studies.[1] This process includes synthesizing a library of this compound derivatives with modifications to different parts of the molecule, such as the phenyl head group and the aliphatic tail.[1] These analogs are then screened for their ability to inhibit LasR activity to identify modifications that enhance potency.

Q3: What specific chemical modifications have been shown to significantly increase the potency of this compound?

A3: Research has shown that modifications to both the head group and the tail of this compound can lead to substantial improvements in potency. For instance, substituting the phenyl head group with a 3-chlorophenyl group and replacing the nonyl tail with a shorter heptyl chain has resulted in an analog (compound 40 ) with nanomolar potency, representing a greater than 10-fold increase in potency compared to this compound.[1]

Q4: Are there any known issues with the solubility of this compound and its analogs?

A4: While specific solubility data for all analogs is not extensively published, the β-keto amide scaffold can sometimes present solubility challenges in aqueous biological media.[5][6] It is advisable to prepare stock solutions in an appropriate organic solvent like DMSO and to be mindful of potential precipitation when diluting into aqueous assay buffers. If solubility issues are suspected, including a small percentage of a non-ionic surfactant or co-solvent in the assay medium could be considered, though potential effects on the biological system should be evaluated.

Troubleshooting Guides

Synthesis and Purification of this compound Analogs
Problem Possible Causes Solutions
Low yield in the amide coupling step (EDC/DMAP) 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Side reaction of the activated ester.4. Poor nucleophilicity of the amine.1. Ensure the carboxylic acid is fully dissolved before adding coupling reagents. Consider using a different activating agent like HATU if EDC proves inefficient.[7]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Add the amine to the reaction mixture shortly after the activating agent. Pre-mixing the carboxylic acid, amine, and DMAP before adding EDC can sometimes be beneficial.[8]4. If the amine is particularly hindered or electron-deficient, a stronger, non-nucleophilic base might be required.
Formation of multiple products 1. Incomplete reaction leading to a mix of starting material and product.2. Side reactions involving the β-keto group.3. Over-activation leading to undesired byproducts.1. Monitor the reaction closely by TLC or LC-MS to ensure completion.2. The β-keto group can potentially undergo side reactions. Keeping the reaction temperature controlled (e.g., starting at 0°C) may minimize these.3. Use the stoichiometric amount of coupling reagents and add them portion-wise to control the reaction rate.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts or starting materials.2. Streaking of the compound on the silica (B1680970) gel column.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. If the compound is highly polar, adding a small amount of a modifier like triethylamine (B128534) or acetic acid to the mobile phase can improve peak shape.
LasR Antagonist Reporter Assay
Problem Possible Causes Solutions
High variability between replicate wells 1. Pipetting errors.2. Inconsistent cell density across the plate.3. Compound precipitation in the assay medium.1. Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix of reagents where possible.2. Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.3. Visually inspect the wells for any signs of precipitation after adding the compound. If observed, try preparing fresh dilutions or including a low, non-interfering concentration of a solubilizing agent.
High background signal 1. Contamination of the cell culture or reagents.2. Autofluorescence/autoluminescence of the test compound.1. Use aseptic techniques and ensure all media and reagents are sterile.2. Run a control plate with the compound in the absence of cells to check for intrinsic signal. If the compound itself is fluorescent or luminescent, a different reporter system might be necessary.
No or weak inhibition by a known antagonist 1. Inactive compound.2. Incorrect assay setup.3. Bacterial efflux of the compound.1. Verify the identity and purity of the compound by analytical methods (e.g., NMR, LC-MS).2. Double-check the concentrations of all reagents, including the agonist (e.g., OdDHL) and the reporter strain. Ensure the correct E. coli strain and plasmids are being used.[1]3. While this compound is not known to be a strong substrate for common efflux pumps in P. aeruginosa, this could be a possibility for novel analogs.[1] Consider using an efflux pump inhibitor as a control experiment.
Unexpected activation at high concentrations 1. Off-target effects of the compound.2. Artifacts of the reporter gene assay.1. High concentrations of compounds can sometimes lead to non-specific effects on bacterial cells. It is important to determine the dose-response curve and focus on the specific inhibitory range.2. Some compounds can interfere with the β-galactosidase enzyme or the colorimetric/luminescent substrate.[9] Run a control where the compound is added directly to a solution of purified β-galactosidase and its substrate to test for direct interference.

Experimental Protocols

General Synthesis of this compound Analog 40

This protocol is adapted from the supplementary information of Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.

Step 1: Synthesis of ethyl 2-(3-chlorophenyl)-2-oxoacetate

  • To a solution of 3-chloroacetophenone (1.0 eq) in diethyl carbonate (5.0 eq), add sodium hydride (2.0 eq) portion-wise at 0°C.

  • Warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Ketal Protection

  • To a solution of ethyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 eq) in benzene, add ethylene (B1197577) glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction to reflux with a Dean-Stark trap to remove water for 12 hours.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 3: Saponification

  • Dissolve the ketal-protected ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and 1 M lithium hydroxide (B78521) (LiOH).

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in dichloromethane (B109758) (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) (1.2 eq), 4-(dimethylamino)pyridine (DMAP) (1.1 eq), and heptylamine (B89852) (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Step 5: Deprotection

  • Dissolve the ketal-protected amide in acetone (B3395972) and add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature for 6 hours.

  • Concentrate the reaction mixture and purify the final product, analog 40 , by flash column chromatography.

LasR Antagonist Assay in E. coli

This protocol is based on the methods described in Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.

Materials:

  • E. coli reporter strain (e.g., JLD271) containing plasmids for LasR expression (e.g., pJN105L) and a LasR-responsive reporter (e.g., pSC11).

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) as the agonist.

  • Test compounds (this compound and analogs).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) or a suitable luminescent substrate for β-galactosidase.

  • 96-well microplates.

Procedure:

  • Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.

  • The next day, dilute the overnight culture into fresh LB medium and grow to an OD600 of approximately 0.2-0.3.

  • Induce LasR expression according to the specific plasmid system (e.g., by adding arabinose).

  • In a 96-well plate, add a fixed, sub-saturating concentration of the agonist OdDHL to all wells (except for negative controls).

  • Add serial dilutions of the test compounds to the wells. Include appropriate controls (no compound, no agonist).

  • Add the induced E. coli reporter cells to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • After incubation, measure the OD600 of each well to assess bacterial growth.

  • Lyse the cells (e.g., by adding a lysis reagent or by freeze-thaw cycles).

  • Add the β-galactosidase substrate (e.g., ONPG) and incubate until a color change is observed.

  • Stop the reaction (e.g., by adding sodium carbonate for ONPG assays).

  • Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength.

  • Normalize the reporter activity to cell density (OD600).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Table 1: Potency of this compound and Improved Analog 40

CompoundHead GroupTail GroupIC50 in P. aeruginosa (µM) vs. 150 nM OdDHLFold Improvement vs. This compound
This compound PhenylNonyl2.3-
Analog 40 3-ChlorophenylHeptyl0.211.5

Data adapted from Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.[1]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start Modify_Head Modify Head Group (e.g., Phenyl -> 3-Chlorophenyl) Start->Modify_Head Modify_Tail Modify Tail Group (e.g., Nonyl -> Heptyl) Start->Modify_Tail Purification Purification & Characterization Modify_Head->Purification Modify_Tail->Purification Analog_Library Analog Library Purification->Analog_Library LasR_Assay LasR Antagonist Assay Analog_Library->LasR_Assay Screening Data_Analysis IC50 Determination LasR_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Modify_Head Iterative Design SAR_Analysis->Modify_Tail Potent_Analog Potent Analog (e.g., Analog 40) SAR_Analysis->Potent_Analog

Caption: Experimental workflow for improving this compound potency.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-OdDHL Complex (Active Dimer) DNA las/rhl target genes LasR_active->DNA Binds to & Activates Virulence Virulence Factors & Biofilm Formation DNA->Virulence Promotes Expression V06018 This compound / Analogs V06018->LasR_inactive Binds & Stabilizes (Antagonism) OdDHLLasR_inactive OdDHLLasR_inactive OdDHLLasR_inactive->LasR_active

Caption: Simplified LasR quorum sensing pathway and this compound antagonism.

References

improving the potency of V-06-018 through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the potency of the LasR antagonist, V-06-018, through chemical modification. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions (FAQs) regarding the synthetic and biological evaluation processes, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its potency a research focus?

A1: this compound is a small molecule antagonist of the LasR receptor in Pseudomonas aeruginosa.[1][2][3][4] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) system, which controls the expression of virulence factors and biofilm formation.[1] By inhibiting LasR, this compound can disrupt these pathogenic processes. The original compound has a modest potency, with a reported IC50 value of 5.2 µM.[2][3] Developing more potent analogs is a significant research goal to create more effective tools for studying P. aeruginosa QS and to develop potential anti-virulence therapeutics.

Q2: What is the general strategy for improving the potency of this compound?

A2: The primary strategy involves systematic structure-activity relationship (SAR) studies.[1] This process includes synthesizing a library of this compound derivatives with modifications to different parts of the molecule, such as the phenyl head group and the aliphatic tail.[1] These analogs are then screened for their ability to inhibit LasR activity to identify modifications that enhance potency.

Q3: What specific chemical modifications have been shown to significantly increase the potency of this compound?

A3: Research has shown that modifications to both the head group and the tail of this compound can lead to substantial improvements in potency. For instance, substituting the phenyl head group with a 3-chlorophenyl group and replacing the nonyl tail with a shorter heptyl chain has resulted in an analog (compound 40 ) with nanomolar potency, representing a greater than 10-fold increase in potency compared to this compound.[1]

Q4: Are there any known issues with the solubility of this compound and its analogs?

A4: While specific solubility data for all analogs is not extensively published, the β-keto amide scaffold can sometimes present solubility challenges in aqueous biological media.[5][6] It is advisable to prepare stock solutions in an appropriate organic solvent like DMSO and to be mindful of potential precipitation when diluting into aqueous assay buffers. If solubility issues are suspected, including a small percentage of a non-ionic surfactant or co-solvent in the assay medium could be considered, though potential effects on the biological system should be evaluated.

Troubleshooting Guides

Synthesis and Purification of this compound Analogs
Problem Possible Causes Solutions
Low yield in the amide coupling step (EDC/DMAP) 1. Incomplete activation of the carboxylic acid.2. Moisture in the reaction.3. Side reaction of the activated ester.4. Poor nucleophilicity of the amine.1. Ensure the carboxylic acid is fully dissolved before adding coupling reagents. Consider using a different activating agent like HATU if EDC proves inefficient.[7]2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Add the amine to the reaction mixture shortly after the activating agent. Pre-mixing the carboxylic acid, amine, and DMAP before adding EDC can sometimes be beneficial.[8]4. If the amine is particularly hindered or electron-deficient, a stronger, non-nucleophilic base might be required.
Formation of multiple products 1. Incomplete reaction leading to a mix of starting material and product.2. Side reactions involving the β-keto group.3. Over-activation leading to undesired byproducts.1. Monitor the reaction closely by TLC or LC-MS to ensure completion.2. The β-keto group can potentially undergo side reactions. Keeping the reaction temperature controlled (e.g., starting at 0°C) may minimize these.3. Use the stoichiometric amount of coupling reagents and add them portion-wise to control the reaction rate.
Difficulty in purifying the final product 1. Co-elution of the product with byproducts or starting materials.2. Streaking of the compound on the silica gel column.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.2. If the compound is highly polar, adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape.
LasR Antagonist Reporter Assay
Problem Possible Causes Solutions
High variability between replicate wells 1. Pipetting errors.2. Inconsistent cell density across the plate.3. Compound precipitation in the assay medium.1. Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix of reagents where possible.2. Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.3. Visually inspect the wells for any signs of precipitation after adding the compound. If observed, try preparing fresh dilutions or including a low, non-interfering concentration of a solubilizing agent.
High background signal 1. Contamination of the cell culture or reagents.2. Autofluorescence/autoluminescence of the test compound.1. Use aseptic techniques and ensure all media and reagents are sterile.2. Run a control plate with the compound in the absence of cells to check for intrinsic signal. If the compound itself is fluorescent or luminescent, a different reporter system might be necessary.
No or weak inhibition by a known antagonist 1. Inactive compound.2. Incorrect assay setup.3. Bacterial efflux of the compound.1. Verify the identity and purity of the compound by analytical methods (e.g., NMR, LC-MS).2. Double-check the concentrations of all reagents, including the agonist (e.g., OdDHL) and the reporter strain. Ensure the correct E. coli strain and plasmids are being used.[1]3. While this compound is not known to be a strong substrate for common efflux pumps in P. aeruginosa, this could be a possibility for novel analogs.[1] Consider using an efflux pump inhibitor as a control experiment.
Unexpected activation at high concentrations 1. Off-target effects of the compound.2. Artifacts of the reporter gene assay.1. High concentrations of compounds can sometimes lead to non-specific effects on bacterial cells. It is important to determine the dose-response curve and focus on the specific inhibitory range.2. Some compounds can interfere with the β-galactosidase enzyme or the colorimetric/luminescent substrate.[9] Run a control where the compound is added directly to a solution of purified β-galactosidase and its substrate to test for direct interference.

Experimental Protocols

General Synthesis of this compound Analog 40

This protocol is adapted from the supplementary information of Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.

Step 1: Synthesis of ethyl 2-(3-chlorophenyl)-2-oxoacetate

  • To a solution of 3-chloroacetophenone (1.0 eq) in diethyl carbonate (5.0 eq), add sodium hydride (2.0 eq) portion-wise at 0°C.

  • Warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Ketal Protection

  • To a solution of ethyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 eq) in benzene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction to reflux with a Dean-Stark trap to remove water for 12 hours.

  • Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Step 3: Saponification

  • Dissolve the ketal-protected ester (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and 1 M lithium hydroxide (LiOH).

  • Stir the reaction at room temperature for 4 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid from Step 3 (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq), 4-(dimethylamino)pyridine (DMAP) (1.1 eq), and heptylamine (1.1 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography.

Step 5: Deprotection

  • Dissolve the ketal-protected amide in acetone and add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature for 6 hours.

  • Concentrate the reaction mixture and purify the final product, analog 40 , by flash column chromatography.

LasR Antagonist Assay in E. coli

This protocol is based on the methods described in Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.

Materials:

  • E. coli reporter strain (e.g., JLD271) containing plasmids for LasR expression (e.g., pJN105L) and a LasR-responsive reporter (e.g., pSC11).

  • Luria-Bertani (LB) broth.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) as the agonist.

  • Test compounds (this compound and analogs).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) or a suitable luminescent substrate for β-galactosidase.

  • 96-well microplates.

Procedure:

  • Inoculate an overnight culture of the E. coli reporter strain in LB broth with appropriate antibiotics.

  • The next day, dilute the overnight culture into fresh LB medium and grow to an OD600 of approximately 0.2-0.3.

  • Induce LasR expression according to the specific plasmid system (e.g., by adding arabinose).

  • In a 96-well plate, add a fixed, sub-saturating concentration of the agonist OdDHL to all wells (except for negative controls).

  • Add serial dilutions of the test compounds to the wells. Include appropriate controls (no compound, no agonist).

  • Add the induced E. coli reporter cells to each well.

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • After incubation, measure the OD600 of each well to assess bacterial growth.

  • Lyse the cells (e.g., by adding a lysis reagent or by freeze-thaw cycles).

  • Add the β-galactosidase substrate (e.g., ONPG) and incubate until a color change is observed.

  • Stop the reaction (e.g., by adding sodium carbonate for ONPG assays).

  • Measure the absorbance (for colorimetric assays) or luminescence at the appropriate wavelength.

  • Normalize the reporter activity to cell density (OD600).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation

Table 1: Potency of this compound and Improved Analog 40

CompoundHead GroupTail GroupIC50 in P. aeruginosa (µM) vs. 150 nM OdDHLFold Improvement vs. This compound
This compound PhenylNonyl2.3-
Analog 40 3-ChlorophenylHeptyl0.211.5

Data adapted from Manson et al., ACS Infect. Dis. 2020, 6, 4, 649–661.[1]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start Modify_Head Modify Head Group (e.g., Phenyl -> 3-Chlorophenyl) Start->Modify_Head Modify_Tail Modify Tail Group (e.g., Nonyl -> Heptyl) Start->Modify_Tail Purification Purification & Characterization Modify_Head->Purification Modify_Tail->Purification Analog_Library Analog Library Purification->Analog_Library LasR_Assay LasR Antagonist Assay Analog_Library->LasR_Assay Screening Data_Analysis IC50 Determination LasR_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Modify_Head Iterative Design SAR_Analysis->Modify_Tail Potent_Analog Potent Analog (e.g., Analog 40) SAR_Analysis->Potent_Analog

Caption: Experimental workflow for improving this compound potency.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-OdDHL Complex (Active Dimer) DNA las/rhl target genes LasR_active->DNA Binds to & Activates Virulence Virulence Factors & Biofilm Formation DNA->Virulence Promotes Expression V06018 This compound / Analogs V06018->LasR_inactive Binds & Stabilizes (Antagonism) OdDHLLasR_inactive OdDHLLasR_inactive OdDHLLasR_inactive->LasR_active

Caption: Simplified LasR quorum sensing pathway and this compound antagonism.

References

Technical Support Center: V-06-018 Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in V-06-018 bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of the LasR protein in Pseudomonas aeruginosa, with a reported IC50 value of approximately 5.2 µM.[1] It functions as a chemical probe for studying quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[2][3] this compound is a competitive antagonist that interacts with the native ligand-binding site of LasR, stabilizing an inactive conformation of the protein and thereby inhibiting its function as a transcriptional activator.[2][4]

Q2: What type of bioactivity assay is typically used for this compound?

A2: The most common bioactivity assays for this compound are cell-based reporter gene assays. These assays are typically conducted in a heterologous host like Escherichia coli or in a P. aeruginosa strain that lacks the native autoinducer synthase.[2] These reporter strains contain a plasmid where a LasR-dependent promoter drives the expression of a reporter gene, such as lacZ (encoding β-galactosidase) or a luciferase gene cassette (lux).[5][6] The activity of the reporter enzyme is then measured to determine the inhibitory effect of this compound on LasR activation.

Q3: Why is it important to use a specific reporter strain for these assays?

A3: Using a specific reporter strain, particularly in a heterologous host like E. coli, allows for the isolated study of this compound's effect on LasR without the interference of other interconnected quorum-sensing systems present in P. aeruginosa, such as RhlR and QscR.[2] This provides a clearer understanding of the compound's selectivity and mechanism of action. This compound has been shown to be selective for LasR over RhlR and QscR.[2]

Q4: How does the concentration of the native ligand, OdDHL, affect the assay results?

A4: As a competitive antagonist, the measured potency (IC50) of this compound is dependent on the concentration of the native LasR ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), used in the assay.[2] Higher concentrations of OdDHL will require higher concentrations of this compound to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Symptoms:

    • Large standard deviations in reporter signal between replicate wells.

    • Inconsistent dose-response curves.

    • Poor Z'-factor in high-throughput screening.

  • Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure the bacterial culture is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. Ensure proper humidification of the incubator.
Inconsistent Incubation Conditions Ensure uniform temperature and aeration across all plates and wells. Avoid stacking plates in the incubator.
Issue 2: Low or No Reporter Signal
  • Symptoms:

    • Weak or absent signal from the reporter gene (e.g., low β-galactosidase activity).

    • Inability to generate a dose-response curve.

  • Possible Causes and Solutions:

Cause Solution
Suboptimal Inducer (OdDHL) Concentration Titrate the concentration of OdDHL to find the optimal level that induces a robust reporter signal without being saturating, which would make inhibition difficult to detect.
Degraded Reagents Check the expiration dates of all reagents, including OdDHL, this compound, and reporter assay substrates. Prepare fresh solutions of OdDHL and this compound for each experiment.
Reporter Strain Instability Use a fresh culture of the reporter strain for each experiment. Periodically verify the functionality of the reporter strain by running positive and negative controls. Consider re-transforming the plasmids into the host strain if instability is suspected.
Incorrect Assay Conditions Optimize incubation times for both cell growth and induction. Ensure the correct wavelength is used for reading the reporter signal (e.g., 420 nm for ONPG in β-galactosidase assays).
Issue 3: High Background Signal
  • Symptoms:

    • High reporter signal in the negative control wells (no this compound).

    • Low signal-to-background ratio.

  • Possible Causes and Solutions:

Cause Solution
Endogenous Enzyme Activity (in β-galactosidase assays) If using a P. aeruginosa reporter strain, there may be endogenous β-galactosidase activity. Running a control with the parental strain lacking the lacZ reporter can quantify this background. Performing the assay at a slightly alkaline pH (7.5-8.0) can help minimize endogenous activity.
Contamination of Cultures Visually inspect cultures for any signs of contamination. Use aseptic techniques throughout the experimental procedure.
Autofluorescence of this compound or Media If using a fluorescence-based reporter, check for autofluorescence of this compound and the media at the excitation and emission wavelengths used. Use of phenol (B47542) red-free media is recommended for fluorescence assays.
"Leaky" Promoter The LasR-dependent promoter on the reporter plasmid may have some basal level of transcription in the absence of OdDHL. Ensure that the negative control (no OdDHL) shows minimal signal. If not, a different promoter or reporter strain may be needed.

Data Presentation

Table 1: Representative IC50 Values for this compound in a P. aeruginosa LasR Reporter Assay at Varying OdDHL Concentrations.

OdDHL ConcentrationThis compound IC50 (µM)Standard Deviation (µM)
150 nM2.3± 0.4
1 µM3.9± 0.6
10 µM>10-

Note: Data is illustrative and based on trends reported in the literature. Actual values may vary depending on specific experimental conditions.[2]

Experimental Protocols

Key Experiment: this compound Bioactivity Assay using an E. coli β-Galactosidase Reporter Strain

This protocol describes a method to determine the IC50 of this compound using an E. coli strain engineered to report on LasR activity.

1. Materials:

  • E. coli reporter strain (e.g., carrying plasmids for arabinose-inducible LasR expression and a LasR-dependent lasB-lacZ fusion).[6]

  • Luria-Bertani (LB) broth and agar (B569324) with appropriate antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) stock solution (e.g., 1 mM in DMSO).

  • L-arabinose solution.

  • 96-well microtiter plates.

  • β-Galactosidase assay reagents (e.g., lysis buffer, ONPG substrate, stop solution).

  • Microplate reader.

2. Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.4.

  • Induce LasR Expression: Add L-arabinose to the subculture to induce the expression of LasR and continue to grow for another 1-2 hours.

  • Prepare Assay Plate: In a 96-well plate, prepare serial dilutions of this compound in LB broth. Include appropriate controls:

    • Negative Control: No this compound, no OdDHL.

    • Positive Control: No this compound, with OdDHL.

    • Solvent Control: DMSO at the highest concentration used for this compound dilutions.

  • Add Inducer: Add OdDHL to all wells except the negative control to a final concentration that gives a robust signal (e.g., 100 nM).

  • Inoculate Assay Plate: Add the induced reporter strain culture to each well of the 96-well plate.

  • Incubation: Cover the plate and incubate at 37°C with shaking for 4-6 hours.

  • Measure Cell Density: Measure the OD600 of each well to normalize for cell growth.

  • Perform β-Galactosidase Assay: a. Lyse the cells according to the lysis buffer manufacturer's instructions. b. Add the β-galactosidase substrate (e.g., ONPG) to each well and incubate at 37°C until a yellow color develops. c. Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate). d. Read the absorbance at 420 nm.

  • Data Analysis: a. Normalize the β-galactosidase activity by dividing the A420 reading by the OD600 reading. b. Plot the normalized activity against the log of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow This compound Bioactivity Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis culture 1. Grow overnight culture of E. coli reporter strain subculture 2. Subculture and grow to mid-log phase culture->subculture induce 3. Induce LasR expression with arabinose subculture->induce inoculate 6. Inoculate plate with induced reporter strain induce->inoculate dilute 4. Prepare serial dilutions of this compound in a 96-well plate add_inducer 5. Add OdDHL to induce the reporter dilute->add_inducer add_inducer->inoculate incubate 7. Incubate plate at 37°C inoculate->incubate measure_od 8. Measure OD600 for cell density incubate->measure_od beta_gal_assay 9. Perform β-galactosidase assay (A420) measure_od->beta_gal_assay normalize 10. Normalize A420 by OD600 beta_gal_assay->normalize plot 11. Plot dose-response curve and calculate IC50 normalize->plot

Caption: A typical experimental workflow for determining the bioactivity of this compound.

lasr_pathway LasR Signaling Pathway and this compound Inhibition cluster_cell Pseudomonas aeruginosa lasI LasI (Synthase) odDHL odDHL lasI->odDHL Synthesizes lasR_inactive LasR (inactive monomer) lasR_active LasR-OdDHL (Active Dimer) lasR_inactive->lasR_active Dimerizes & Activates lasR_inhibited LasR-V-06-018 (Inactive Monomer) lasR_inactive->lasR_inhibited Stabilizes inactive state od od DHL OdDHL (Autoinducer) v06018 This compound (Antagonist) v06018->lasR_inactive Competitively binds to promoter LasR-dependent promoter lasR_active->promoter Binds to lasR_inhibited->promoter Blocks binding virulence_genes Virulence Genes & Biofilm Formation promoter->virulence_genes Activates transcription odDHL->lasR_inactive Binds to

Caption: The LasR quorum sensing pathway and its inhibition by this compound.

References

Technical Support Center: V-06-018 Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in V-06-018 bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of the LasR protein in Pseudomonas aeruginosa, with a reported IC50 value of approximately 5.2 µM.[1] It functions as a chemical probe for studying quorum sensing (QS), a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[2][3] this compound is a competitive antagonist that interacts with the native ligand-binding site of LasR, stabilizing an inactive conformation of the protein and thereby inhibiting its function as a transcriptional activator.[2][4]

Q2: What type of bioactivity assay is typically used for this compound?

A2: The most common bioactivity assays for this compound are cell-based reporter gene assays. These assays are typically conducted in a heterologous host like Escherichia coli or in a P. aeruginosa strain that lacks the native autoinducer synthase.[2] These reporter strains contain a plasmid where a LasR-dependent promoter drives the expression of a reporter gene, such as lacZ (encoding β-galactosidase) or a luciferase gene cassette (lux).[5][6] The activity of the reporter enzyme is then measured to determine the inhibitory effect of this compound on LasR activation.

Q3: Why is it important to use a specific reporter strain for these assays?

A3: Using a specific reporter strain, particularly in a heterologous host like E. coli, allows for the isolated study of this compound's effect on LasR without the interference of other interconnected quorum-sensing systems present in P. aeruginosa, such as RhlR and QscR.[2] This provides a clearer understanding of the compound's selectivity and mechanism of action. This compound has been shown to be selective for LasR over RhlR and QscR.[2]

Q4: How does the concentration of the native ligand, OdDHL, affect the assay results?

A4: As a competitive antagonist, the measured potency (IC50) of this compound is dependent on the concentration of the native LasR ligand, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), used in the assay.[2] Higher concentrations of OdDHL will require higher concentrations of this compound to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Symptoms:

    • Large standard deviations in reporter signal between replicate wells.

    • Inconsistent dose-response curves.

    • Poor Z'-factor in high-throughput screening.

  • Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure the bacterial culture is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier. Ensure proper humidification of the incubator.
Inconsistent Incubation Conditions Ensure uniform temperature and aeration across all plates and wells. Avoid stacking plates in the incubator.
Issue 2: Low or No Reporter Signal
  • Symptoms:

    • Weak or absent signal from the reporter gene (e.g., low β-galactosidase activity).

    • Inability to generate a dose-response curve.

  • Possible Causes and Solutions:

Cause Solution
Suboptimal Inducer (OdDHL) Concentration Titrate the concentration of OdDHL to find the optimal level that induces a robust reporter signal without being saturating, which would make inhibition difficult to detect.
Degraded Reagents Check the expiration dates of all reagents, including OdDHL, this compound, and reporter assay substrates. Prepare fresh solutions of OdDHL and this compound for each experiment.
Reporter Strain Instability Use a fresh culture of the reporter strain for each experiment. Periodically verify the functionality of the reporter strain by running positive and negative controls. Consider re-transforming the plasmids into the host strain if instability is suspected.
Incorrect Assay Conditions Optimize incubation times for both cell growth and induction. Ensure the correct wavelength is used for reading the reporter signal (e.g., 420 nm for ONPG in β-galactosidase assays).
Issue 3: High Background Signal
  • Symptoms:

    • High reporter signal in the negative control wells (no this compound).

    • Low signal-to-background ratio.

  • Possible Causes and Solutions:

Cause Solution
Endogenous Enzyme Activity (in β-galactosidase assays) If using a P. aeruginosa reporter strain, there may be endogenous β-galactosidase activity. Running a control with the parental strain lacking the lacZ reporter can quantify this background. Performing the assay at a slightly alkaline pH (7.5-8.0) can help minimize endogenous activity.
Contamination of Cultures Visually inspect cultures for any signs of contamination. Use aseptic techniques throughout the experimental procedure.
Autofluorescence of this compound or Media If using a fluorescence-based reporter, check for autofluorescence of this compound and the media at the excitation and emission wavelengths used. Use of phenol red-free media is recommended for fluorescence assays.
"Leaky" Promoter The LasR-dependent promoter on the reporter plasmid may have some basal level of transcription in the absence of OdDHL. Ensure that the negative control (no OdDHL) shows minimal signal. If not, a different promoter or reporter strain may be needed.

Data Presentation

Table 1: Representative IC50 Values for this compound in a P. aeruginosa LasR Reporter Assay at Varying OdDHL Concentrations.

OdDHL ConcentrationThis compound IC50 (µM)Standard Deviation (µM)
150 nM2.3± 0.4
1 µM3.9± 0.6
10 µM>10-

Note: Data is illustrative and based on trends reported in the literature. Actual values may vary depending on specific experimental conditions.[2]

Experimental Protocols

Key Experiment: this compound Bioactivity Assay using an E. coli β-Galactosidase Reporter Strain

This protocol describes a method to determine the IC50 of this compound using an E. coli strain engineered to report on LasR activity.

1. Materials:

  • E. coli reporter strain (e.g., carrying plasmids for arabinose-inducible LasR expression and a LasR-dependent lasB-lacZ fusion).[6]

  • Luria-Bertani (LB) broth and agar with appropriate antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) stock solution (e.g., 1 mM in DMSO).

  • L-arabinose solution.

  • 96-well microtiter plates.

  • β-Galactosidase assay reagents (e.g., lysis buffer, ONPG substrate, stop solution).

  • Microplate reader.

2. Procedure:

  • Prepare Reporter Strain Culture: Inoculate a single colony of the E. coli reporter strain into LB broth with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow to an OD600 of approximately 0.2-0.4.

  • Induce LasR Expression: Add L-arabinose to the subculture to induce the expression of LasR and continue to grow for another 1-2 hours.

  • Prepare Assay Plate: In a 96-well plate, prepare serial dilutions of this compound in LB broth. Include appropriate controls:

    • Negative Control: No this compound, no OdDHL.

    • Positive Control: No this compound, with OdDHL.

    • Solvent Control: DMSO at the highest concentration used for this compound dilutions.

  • Add Inducer: Add OdDHL to all wells except the negative control to a final concentration that gives a robust signal (e.g., 100 nM).

  • Inoculate Assay Plate: Add the induced reporter strain culture to each well of the 96-well plate.

  • Incubation: Cover the plate and incubate at 37°C with shaking for 4-6 hours.

  • Measure Cell Density: Measure the OD600 of each well to normalize for cell growth.

  • Perform β-Galactosidase Assay: a. Lyse the cells according to the lysis buffer manufacturer's instructions. b. Add the β-galactosidase substrate (e.g., ONPG) to each well and incubate at 37°C until a yellow color develops. c. Stop the reaction by adding a stop solution (e.g., 1 M sodium carbonate). d. Read the absorbance at 420 nm.

  • Data Analysis: a. Normalize the β-galactosidase activity by dividing the A420 reading by the OD600 reading. b. Plot the normalized activity against the log of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow This compound Bioactivity Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis culture 1. Grow overnight culture of E. coli reporter strain subculture 2. Subculture and grow to mid-log phase culture->subculture induce 3. Induce LasR expression with arabinose subculture->induce inoculate 6. Inoculate plate with induced reporter strain induce->inoculate dilute 4. Prepare serial dilutions of this compound in a 96-well plate add_inducer 5. Add OdDHL to induce the reporter dilute->add_inducer add_inducer->inoculate incubate 7. Incubate plate at 37°C inoculate->incubate measure_od 8. Measure OD600 for cell density incubate->measure_od beta_gal_assay 9. Perform β-galactosidase assay (A420) measure_od->beta_gal_assay normalize 10. Normalize A420 by OD600 beta_gal_assay->normalize plot 11. Plot dose-response curve and calculate IC50 normalize->plot

Caption: A typical experimental workflow for determining the bioactivity of this compound.

lasr_pathway LasR Signaling Pathway and this compound Inhibition cluster_cell Pseudomonas aeruginosa lasI LasI (Synthase) odDHL odDHL lasI->odDHL Synthesizes lasR_inactive LasR (inactive monomer) lasR_active LasR-OdDHL (Active Dimer) lasR_inactive->lasR_active Dimerizes & Activates lasR_inhibited LasR-V-06-018 (Inactive Monomer) lasR_inactive->lasR_inhibited Stabilizes inactive state od od DHL OdDHL (Autoinducer) v06018 This compound (Antagonist) v06018->lasR_inactive Competitively binds to promoter LasR-dependent promoter lasR_active->promoter Binds to lasR_inhibited->promoter Blocks binding virulence_genes Virulence Genes & Biofilm Formation promoter->virulence_genes Activates transcription odDHL->lasR_inactive Binds to

Caption: The LasR quorum sensing pathway and its inhibition by this compound.

References

identifying potential artifacts in V-06-018 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing V-06-018 in their experiments. This compound is a potent antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing and virulence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Pseudomonas aeruginosa LasR protein.[1] LasR is a transcriptional regulator that, when bound to its natural ligand 3-oxo-C12-HSL, activates the expression of numerous virulence genes in a cell-density-dependent process known as quorum sensing. This compound competitively inhibits the binding of the natural ligand to LasR, thereby preventing the activation of these downstream genes.

Q2: What is the typical IC50 value for this compound?

A2: this compound has a reported IC50 value of 5.2 µM for the inhibition of LasR activity in reporter gene assays.[1]

Q3: In what type of assays is this compound typically used?

A3: this compound is most commonly used in in vitro assays to study the LasR-dependent quorum sensing pathway. A frequent application is in bacterial reporter gene assays where the expression of a reporter gene (e.g., lacZ encoding β-galactosidase or a luciferase gene) is placed under the control of a LasR-activated promoter.

Q4: What are the key components of the LasR signaling pathway?

A4: The core components of the LasR signaling pathway in P. aeruginosa are:

  • LasI: The synthase enzyme that produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • 3-oxo-C12-HSL: The signaling molecule that accumulates as the bacterial population density increases.

  • LasR: The intracellular receptor and transcriptional regulator that binds to 3-oxo-C12-HSL.

  • Target Gene Promoters: DNA sequences upstream of virulence genes that the activated LasR/3-oxo-C12-HSL complex binds to, initiating transcription.[2][3][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: No or weak inhibition of reporter gene expression by this compound.

Possible Causes:

  • Incorrect concentration of this compound: The concentration of this compound may be too low to effectively compete with the native ligand.

  • Degradation of this compound: The compound may have degraded due to improper storage or handling.

  • High expression of LasR: Overexpression of the LasR protein in the reporter strain can lead to a higher concentration of this compound being required for inhibition.

  • Issues with the reporter strain: The reporter strain itself may have mutations or other issues affecting the signaling pathway.

Troubleshooting Steps:

  • Verify Concentration: Prepare fresh dilutions of this compound and perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Check Compound Integrity: If possible, verify the integrity of the this compound stock solution using an appropriate analytical method. Always store the compound as recommended by the supplier.

  • Optimize Reporter Strain: If using an inducible promoter for LasR expression, consider optimizing the inducer concentration.

  • Control Experiments: Include positive and negative controls in your assay. A known LasR inhibitor can serve as a positive control, while a vehicle control (e.g., DMSO) will serve as a negative control.

Problem 2: High background signal in the reporter assay.

Possible Causes:

  • Leaky promoter: The promoter driving the reporter gene may have some basal activity even in the absence of LasR activation.

  • Autofluorescence/Autoluminescence: The compound this compound or components of the growth medium may exhibit intrinsic fluorescence or luminescence at the detection wavelength.

  • Contamination: Bacterial or fungal contamination can interfere with the assay.

Troubleshooting Steps:

  • Use a robust reporter system: If possible, use a reporter strain with a tightly regulated promoter to minimize background expression.

  • Blank measurements: Measure the background signal from wells containing only media, and wells with media and this compound to assess for autofluorescence/autoluminescence. Subtract these background values from your experimental measurements.

  • Aseptic Technique: Ensure proper aseptic technique to prevent contamination.

  • Plate selection: For luminescence assays, use white-walled, clear-bottom plates to maximize signal and minimize crosstalk between wells. For fluorescence assays, black-walled, clear-bottom plates are recommended to reduce background.[5]

Problem 3: High variability between replicate wells.

Possible Causes:

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.

  • Uneven cell growth: Differences in cell density across the plate can affect reporter gene expression.

  • Edge effects: Wells on the edge of the plate may experience different temperature and humidity conditions, leading to altered cell growth and reporter activity.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a multichannel pipette for more consistent dispensing.

  • Cell Seeding: Ensure a homogenous cell suspension before seeding the plate. Gently swirl the plate after seeding to ensure even distribution of cells.

  • Plate Incubation: Incubate plates in a humidified incubator to minimize evaporation from the edge wells. Alternatively, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or water.

Data Presentation

The following table summarizes the dose-dependent inhibition of LasR by this compound in an E. coli reporter strain. The data is adapted from a study by Collins et al. (2020) and represents the percentage of reporter activation in the presence of a constant concentration of the native ligand (3-oxo-C12-HSL).

This compound Concentration (µM)% Reporter Activation (Mean)Standard Deviation
01005.0
1854.2
5523.5
10252.1
20101.5
5050.8

Experimental Protocols

Key Experiment: LasR Reporter Gene Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on the LasR quorum sensing system using a bacterial reporter strain.

Materials:

  • E. coli reporter strain carrying a LasR expression plasmid and a reporter plasmid with a LasR-inducible promoter driving a reporter gene (e.g., lacZ).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

  • 96-well microtiter plates (white-walled, clear-bottom for luminescence; black-walled, clear-bottom for fluorescence).

  • Microplate reader for measuring the reporter signal.

Methodology:

  • Prepare Cultures: Inoculate an overnight culture of the E. coli reporter strain in LB broth with the appropriate antibiotics.

  • Subculture: The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare Assay Plate:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add a constant, sub-maximal inducing concentration of 3-oxo-C12-HSL to all experimental wells.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a no-inducer control.

  • Inoculate Plate: Add the diluted early-exponential phase culture to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measure Reporter Activity:

    • Measure the optical density (OD600) of each well to assess bacterial growth.

    • Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter assay kit.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (e.g., divide the reporter signal by the OD600).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3OC12HSL_out 3-oxo-C12-HSL LasR_inactive LasR (inactive) 3OC12HSL_out->LasR_inactive diffusion & binding LasI LasI LasI->3OC12HSL_out synthesis LasR_active LasR-3OC12HSL (active dimer) LasR_inactive->LasR_active activation Virulence_Genes Virulence Genes LasR_active->Virulence_Genes activates transcription V06018 This compound V06018->LasR_inactive antagonizes

Caption: LasR signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow A Prepare Reporter Strain Culture D Inoculate Plate with Culture A->D B Prepare Serial Dilutions of this compound C Prepare Assay Plate with 3-oxo-C12-HSL and this compound B->C C->D E Incubate at 37°C D->E F Measure OD600 and Reporter Signal E->F G Data Analysis: Normalize and Calculate % Inhibition F->G

Caption: General experimental workflow for testing this compound in a LasR reporter assay.

References

identifying potential artifacts in V-06-018 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing V-06-018 in their experiments. This compound is a potent antagonist of the LasR receptor in Pseudomonas aeruginosa, a key regulator of quorum sensing and virulence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of the Pseudomonas aeruginosa LasR protein.[1] LasR is a transcriptional regulator that, when bound to its natural ligand 3-oxo-C12-HSL, activates the expression of numerous virulence genes in a cell-density-dependent process known as quorum sensing. This compound competitively inhibits the binding of the natural ligand to LasR, thereby preventing the activation of these downstream genes.

Q2: What is the typical IC50 value for this compound?

A2: this compound has a reported IC50 value of 5.2 µM for the inhibition of LasR activity in reporter gene assays.[1]

Q3: In what type of assays is this compound typically used?

A3: this compound is most commonly used in in vitro assays to study the LasR-dependent quorum sensing pathway. A frequent application is in bacterial reporter gene assays where the expression of a reporter gene (e.g., lacZ encoding β-galactosidase or a luciferase gene) is placed under the control of a LasR-activated promoter.

Q4: What are the key components of the LasR signaling pathway?

A4: The core components of the LasR signaling pathway in P. aeruginosa are:

  • LasI: The synthase enzyme that produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • 3-oxo-C12-HSL: The signaling molecule that accumulates as the bacterial population density increases.

  • LasR: The intracellular receptor and transcriptional regulator that binds to 3-oxo-C12-HSL.

  • Target Gene Promoters: DNA sequences upstream of virulence genes that the activated LasR/3-oxo-C12-HSL complex binds to, initiating transcription.[2][3][4]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: No or weak inhibition of reporter gene expression by this compound.

Possible Causes:

  • Incorrect concentration of this compound: The concentration of this compound may be too low to effectively compete with the native ligand.

  • Degradation of this compound: The compound may have degraded due to improper storage or handling.

  • High expression of LasR: Overexpression of the LasR protein in the reporter strain can lead to a higher concentration of this compound being required for inhibition.

  • Issues with the reporter strain: The reporter strain itself may have mutations or other issues affecting the signaling pathway.

Troubleshooting Steps:

  • Verify Concentration: Prepare fresh dilutions of this compound and perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Check Compound Integrity: If possible, verify the integrity of the this compound stock solution using an appropriate analytical method. Always store the compound as recommended by the supplier.

  • Optimize Reporter Strain: If using an inducible promoter for LasR expression, consider optimizing the inducer concentration.

  • Control Experiments: Include positive and negative controls in your assay. A known LasR inhibitor can serve as a positive control, while a vehicle control (e.g., DMSO) will serve as a negative control.

Problem 2: High background signal in the reporter assay.

Possible Causes:

  • Leaky promoter: The promoter driving the reporter gene may have some basal activity even in the absence of LasR activation.

  • Autofluorescence/Autoluminescence: The compound this compound or components of the growth medium may exhibit intrinsic fluorescence or luminescence at the detection wavelength.

  • Contamination: Bacterial or fungal contamination can interfere with the assay.

Troubleshooting Steps:

  • Use a robust reporter system: If possible, use a reporter strain with a tightly regulated promoter to minimize background expression.

  • Blank measurements: Measure the background signal from wells containing only media, and wells with media and this compound to assess for autofluorescence/autoluminescence. Subtract these background values from your experimental measurements.

  • Aseptic Technique: Ensure proper aseptic technique to prevent contamination.

  • Plate selection: For luminescence assays, use white-walled, clear-bottom plates to maximize signal and minimize crosstalk between wells. For fluorescence assays, black-walled, clear-bottom plates are recommended to reduce background.[5]

Problem 3: High variability between replicate wells.

Possible Causes:

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.

  • Uneven cell growth: Differences in cell density across the plate can affect reporter gene expression.

  • Edge effects: Wells on the edge of the plate may experience different temperature and humidity conditions, leading to altered cell growth and reporter activity.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of solutions. For multi-well plates, consider using a multichannel pipette for more consistent dispensing.

  • Cell Seeding: Ensure a homogenous cell suspension before seeding the plate. Gently swirl the plate after seeding to ensure even distribution of cells.

  • Plate Incubation: Incubate plates in a humidified incubator to minimize evaporation from the edge wells. Alternatively, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or water.

Data Presentation

The following table summarizes the dose-dependent inhibition of LasR by this compound in an E. coli reporter strain. The data is adapted from a study by Collins et al. (2020) and represents the percentage of reporter activation in the presence of a constant concentration of the native ligand (3-oxo-C12-HSL).

This compound Concentration (µM)% Reporter Activation (Mean)Standard Deviation
01005.0
1854.2
5523.5
10252.1
20101.5
5050.8

Experimental Protocols

Key Experiment: LasR Reporter Gene Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on the LasR quorum sensing system using a bacterial reporter strain.

Materials:

  • E. coli reporter strain carrying a LasR expression plasmid and a reporter plasmid with a LasR-inducible promoter driving a reporter gene (e.g., lacZ).

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

  • This compound.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • 96-well microtiter plates (white-walled, clear-bottom for luminescence; black-walled, clear-bottom for fluorescence).

  • Microplate reader for measuring the reporter signal.

Methodology:

  • Prepare Cultures: Inoculate an overnight culture of the E. coli reporter strain in LB broth with the appropriate antibiotics.

  • Subculture: The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).

  • Prepare Assay Plate:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add a constant, sub-maximal inducing concentration of 3-oxo-C12-HSL to all experimental wells.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and a no-inducer control.

  • Inoculate Plate: Add the diluted early-exponential phase culture to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Measure Reporter Activity:

    • Measure the optical density (OD600) of each well to assess bacterial growth.

    • Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter assay kit.

  • Data Analysis:

    • Normalize the reporter signal to the cell density (e.g., divide the reporter signal by the OD600).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

LasR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3OC12HSL_out 3-oxo-C12-HSL LasR_inactive LasR (inactive) 3OC12HSL_out->LasR_inactive diffusion & binding LasI LasI LasI->3OC12HSL_out synthesis LasR_active LasR-3OC12HSL (active dimer) LasR_inactive->LasR_active activation Virulence_Genes Virulence Genes LasR_active->Virulence_Genes activates transcription V06018 This compound V06018->LasR_inactive antagonizes

Caption: LasR signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow A Prepare Reporter Strain Culture D Inoculate Plate with Culture A->D B Prepare Serial Dilutions of this compound C Prepare Assay Plate with 3-oxo-C12-HSL and this compound B->C C->D E Incubate at 37°C D->E F Measure OD600 and Reporter Signal E->F G Data Analysis: Normalize and Calculate % Inhibition F->G

Caption: General experimental workflow for testing this compound in a LasR reporter assay.

References

optimizing storage conditions for V-06-018 to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of V-06-018 to maintain its activity as a potent LasR antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While a specific Certificate of Analysis with manufacturer-defined storage conditions is the gold standard, general best practices for solid chemical compounds of this nature suggest storage in a cool, dry, and dark place. Based on its chemical structure (a β-keto amide), this compound is expected to be relatively stable.[1] To maximize shelf-life, we recommend storing the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For experimental use, we recommend preparing a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or 50 mM). To prepare the stock solution, bring the solid this compound and anhydrous DMSO to room temperature before opening to prevent moisture condensation. Use sterile techniques in a clean environment to avoid contamination.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C. General studies on the stability of compounds in DMSO at -20°C show that a majority of compounds remain stable for years.[3] For this compound, storage at -80°C is preferable for long-term stability. When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Q4: Is this compound susceptible to degradation?

A4: this compound is a β-keto amide and lacks a lactone moiety, which makes it less susceptible to hydrolysis compared to the native N-acyl-homoserine lactone (AHL) signals of Pseudomonas aeruginosa.[1] However, like any organic molecule, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. Following the recommended storage and handling procedures will minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in experiments 1. Improper storage of solid compound. 2. Repeated freeze-thaw cycles of stock solution. 3. Degradation of stock solution. 4. Incorrect final concentration in the assay.1. Ensure solid this compound is stored at -20°C or -80°C in a desiccated, dark environment. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare a fresh stock solution from solid compound. Perform a quality control check using a standard assay. 4. Verify dilution calculations and ensure accurate pipetting.
Precipitation of this compound in aqueous media 1. Low solubility in the final assay buffer. 2. Final DMSO concentration is too low to maintain solubility.1. Ensure the final concentration of DMSO in the assay is sufficient to keep this compound in solution (typically ≥0.1%). 2. If precipitation persists, consider a gentle vortex or sonication of the final solution before use. Always include a vehicle control (DMSO only) in your experiments to account for any solvent effects.
Inconsistent results between experiments 1. Variability in stock solution concentration. 2. Inconsistent assay conditions. 3. Cell-based assay variability.1. Ensure the stock solution is homogenous before making dilutions. Briefly vortex the stock vial before taking an aliquot. 2. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. 3. Ensure consistent cell density, growth phase, and passage number for cell-based assays.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Humidity Light Duration
Solid-20°C or -80°CLow (use of a desiccator is recommended)Protected from lightLong-term
Stock Solution (in DMSO)-20°C or -80°CN/A (in sealed vials)Protected from lightLong-term (in single-use aliquots)
Working Solution (in aqueous buffer)Room TemperatureN/AN/AShort-term (prepare fresh for each experiment)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.

    • In a sterile environment, weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: LasR Reporter Assay for this compound Activity

This protocol is adapted from previously published methods for assessing LasR antagonism.[4]

  • Materials:

    • E. coli strain carrying a LasR expression plasmid and a LasR-dependent reporter plasmid (e.g., expressing GFP or β-galactosidase).

    • Luria-Bertani (LB) broth with appropriate antibiotics.

    • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the native LasR ligand.

    • This compound stock solution in DMSO.

    • 96-well microplates.

    • Plate reader for measuring fluorescence or absorbance.

  • Procedure:

    • Grow the reporter strain overnight in LB broth with antibiotics at 37°C with shaking.

    • Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

    • In a 96-well plate, add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells (except for negative controls). The optimal concentration should be determined empirically but is often in the nanomolar range.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

    • Add the diluted E. coli reporter strain to each well.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

    • Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/528 nm or β-galactosidase activity using a suitable substrate).

    • Plot the reporter signal as a function of this compound concentration to determine the IC₅₀ value.

Visualizations

LasR_Signaling_Pathway Pseudomonas aeruginosa LasR Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C12_HSL_out 3-oxo-C12-HSL 3O_C12_HSL_in 3-oxo-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization & Activation 3O_C12_HSL_in->LasR_inactive Binding lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback virulence_genes Virulence Genes LasR_active->virulence_genes Activation lasI_gene->LasI Expression lasR_gene lasR gene lasR_gene->LasR_inactive Expression V06018 This compound V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing pathway in P. aeruginosa and the antagonistic action of this compound.

Experimental_Workflow This compound Activity Assay Workflow prep Prepare this compound Stock Solution (in DMSO) add_v06018 Add Serial Dilutions of this compound prep->add_v06018 culture Grow LasR Reporter Strain dilute_culture Dilute Overnight Culture culture->dilute_culture add_cells Add Diluted Reporter Strain dilute_culture->add_cells plate_setup Set up 96-well Plate add_hsl Add 3-oxo-C12-HSL plate_setup->add_hsl add_hsl->add_v06018 add_v06018->add_cells incubate Incubate at 37°C add_cells->incubate measure Measure Reporter Signal incubate->measure analyze Analyze Data (IC50 determination) measure->analyze

References

optimizing storage conditions for V-06-018 to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of V-06-018 to maintain its activity as a potent LasR antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: While a specific Certificate of Analysis with manufacturer-defined storage conditions is the gold standard, general best practices for solid chemical compounds of this nature suggest storage in a cool, dry, and dark place. Based on its chemical structure (a β-keto amide), this compound is expected to be relatively stable.[1] To maximize shelf-life, we recommend storing the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[2] For experimental use, we recommend preparing a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or 50 mM). To prepare the stock solution, bring the solid this compound and anhydrous DMSO to room temperature before opening to prevent moisture condensation. Use sterile techniques in a clean environment to avoid contamination.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C. General studies on the stability of compounds in DMSO at -20°C show that a majority of compounds remain stable for years.[3] For this compound, storage at -80°C is preferable for long-term stability. When ready to use, thaw an aliquot at room temperature and use it immediately. Discard any unused portion of the thawed aliquot.

Q4: Is this compound susceptible to degradation?

A4: this compound is a β-keto amide and lacks a lactone moiety, which makes it less susceptible to hydrolysis compared to the native N-acyl-homoserine lactone (AHL) signals of Pseudomonas aeruginosa.[1] However, like any organic molecule, it can be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light. Following the recommended storage and handling procedures will minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in experiments 1. Improper storage of solid compound. 2. Repeated freeze-thaw cycles of stock solution. 3. Degradation of stock solution. 4. Incorrect final concentration in the assay.1. Ensure solid this compound is stored at -20°C or -80°C in a desiccated, dark environment. 2. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare a fresh stock solution from solid compound. Perform a quality control check using a standard assay. 4. Verify dilution calculations and ensure accurate pipetting.
Precipitation of this compound in aqueous media 1. Low solubility in the final assay buffer. 2. Final DMSO concentration is too low to maintain solubility.1. Ensure the final concentration of DMSO in the assay is sufficient to keep this compound in solution (typically ≥0.1%). 2. If precipitation persists, consider a gentle vortex or sonication of the final solution before use. Always include a vehicle control (DMSO only) in your experiments to account for any solvent effects.
Inconsistent results between experiments 1. Variability in stock solution concentration. 2. Inconsistent assay conditions. 3. Cell-based assay variability.1. Ensure the stock solution is homogenous before making dilutions. Briefly vortex the stock vial before taking an aliquot. 2. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. 3. Ensure consistent cell density, growth phase, and passage number for cell-based assays.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Humidity Light Duration
Solid-20°C or -80°CLow (use of a desiccator is recommended)Protected from lightLong-term
Stock Solution (in DMSO)-20°C or -80°CN/A (in sealed vials)Protected from lightLong-term (in single-use aliquots)
Working Solution (in aqueous buffer)Room TemperatureN/AN/AShort-term (prepare fresh for each experiment)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of solid this compound and the bottle of anhydrous DMSO to equilibrate to room temperature.

    • In a sterile environment, weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: LasR Reporter Assay for this compound Activity

This protocol is adapted from previously published methods for assessing LasR antagonism.[4]

  • Materials:

    • E. coli strain carrying a LasR expression plasmid and a LasR-dependent reporter plasmid (e.g., expressing GFP or β-galactosidase).

    • Luria-Bertani (LB) broth with appropriate antibiotics.

    • N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the native LasR ligand.

    • This compound stock solution in DMSO.

    • 96-well microplates.

    • Plate reader for measuring fluorescence or absorbance.

  • Procedure:

    • Grow the reporter strain overnight in LB broth with antibiotics at 37°C with shaking.

    • Dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

    • In a 96-well plate, add a fixed, sub-maximal concentration of 3-oxo-C12-HSL to all wells (except for negative controls). The optimal concentration should be determined empirically but is often in the nanomolar range.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only).

    • Add the diluted E. coli reporter strain to each well.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

    • Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/528 nm or β-galactosidase activity using a suitable substrate).

    • Plot the reporter signal as a function of this compound concentration to determine the IC₅₀ value.

Visualizations

LasR_Signaling_Pathway Pseudomonas aeruginosa LasR Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3O_C12_HSL_out 3-oxo-C12-HSL 3O_C12_HSL_in 3-oxo-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_out Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization & Activation 3O_C12_HSL_in->LasR_inactive Binding lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback virulence_genes Virulence Genes LasR_active->virulence_genes Activation lasI_gene->LasI Expression lasR_gene lasR gene lasR_gene->LasR_inactive Expression V06018 This compound V06018->LasR_inactive Antagonistic Binding

Caption: The LasR quorum sensing pathway in P. aeruginosa and the antagonistic action of this compound.

Experimental_Workflow This compound Activity Assay Workflow prep Prepare this compound Stock Solution (in DMSO) add_v06018 Add Serial Dilutions of this compound prep->add_v06018 culture Grow LasR Reporter Strain dilute_culture Dilute Overnight Culture culture->dilute_culture add_cells Add Diluted Reporter Strain dilute_culture->add_cells plate_setup Set up 96-well Plate add_hsl Add 3-oxo-C12-HSL plate_setup->add_hsl add_hsl->add_v06018 add_v06018->add_cells incubate Incubate at 37°C add_cells->incubate measure Measure Reporter Signal incubate->measure analyze Analyze Data (IC50 determination) measure->analyze

References

Validation & Comparative

V-06-018 in the Spotlight: A Comparative Guide to LasR Antagonists in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LasR antagonist V-06-018 against other prominent inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) system. This document synthesizes experimental data on inhibitory potency and effects on key virulence factors, details standardized experimental protocols, and visualizes the underlying biological and experimental frameworks.

Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to orchestrate the expression of a wide array of virulence factors and to promote biofilm formation. At the heart of this network lies the LasR protein, a transcriptional regulator that, when activated by its native ligand, initiates a signaling cascade critical for pathogenicity. Consequently, LasR has emerged as a prime target for the development of anti-virulence therapies. Among the numerous antagonists developed, this compound, discovered through high-throughput screening, has been a benchmark compound for its notable potency.[1] This guide evaluates this compound in the context of other significant LasR antagonists.

Performance Comparison of LasR Antagonists

The efficacy of LasR antagonists can be evaluated through several key metrics, including their half-maximal inhibitory concentration (IC50) in reporter gene assays and their ability to suppress the production of LasR-controlled virulence factors such as elastase and pyocyanin (B1662382), as well as their capacity to inhibit biofilm formation. The following tables summarize the available quantitative data for this compound and other notable LasR antagonists.

CompoundIC50 (µM) in P. aeruginosa Reporter StrainMaximum Inhibition (%)Notes
This compound 5.2[2]~85%Discovered via high-throughput screen.
V-40 0.2[3]85%A derivative of this compound with significantly improved potency.[3]
TP-5 69[3]100%A triphenyl derivative with modest potency.[3]
mBTL Not reported for LasR reporter, 8 for pyocyanin inhibitionNot applicableAlso inhibits the RhlR receptor.[4]
itc-13 Not reported for LasR reporter, 56 for pyocyanin inhibitionNot applicable
PD-12 Indirect inhibitorNot applicableLater shown to inhibit LasR indirectly.[3]
Compound 3 0.838%A recently identified tris-aryl compound with sub-micromolar potency.[3]
Compound 7 0.462%Another potent tris-aryl compound.[3]
Compound 25 1.8Not specifiedAn irreversible inhibitor.
Compound 28 1.2Not specifiedAn irreversible inhibitor.
CompoundConcentration (µM)Pyocyanin Inhibition IC50 (µM) / % InhibitionElastase Inhibition %Biofilm Inhibition %Source
This compound 10018 (IC50)Significant inhibition notedNot specified[4][5]
mBTL Not specified8 (IC50)Not specifiedSignificant inhibition noted[4]
mCTL Not specified9 (IC50)Not specifiedNot specified[4]
itc-13 Not specified56 (IC50)Not specifiedNot specified[4]
Compound 25 100>90%Not specified~60% (in PAO1), ~55% (in PA14)[6]
Compound 28 100>90%Not specified~60% (in PAO1), ~50% (in PA14)[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the LasR quorum sensing pathway and a typical workflow for the discovery and characterization of LasR inhibitors.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Autoinducer Synthase) AHL_out 3O-C12-HSL (AHL) (extracellular) LasI->AHL_out Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence Factor Genes (e.g., lasB for elastase) LasR_active->Virulence_Genes Activates transcription RhlR_gene rhlR gene LasR_active->RhlR_gene Activates PQS_system PQS System LasR_active->PQS_system Activates AHL_in 3O-C12-HSL (AHL) (intracellular) AHL_out->AHL_in Diffuses in at high cell density AHL_in->LasR_inactive Binds to V06018 This compound & Other Antagonists V06018->LasR_inactive Competitively binds, prevents activation Experimental_Workflow HTS High-Throughput Screening (HTS) of compound library Primary_Screen Primary Screen: LasR Reporter Gene Assay (e.g., in E. coli or P. aeruginosa) HTS->Primary_Screen Hit_Identification Hit Identification (compounds showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays in P. aeruginosa Dose_Response->Secondary_Assays Virulence_Assay Virulence Factor Inhibition (Pyocyanin, Elastase) Secondary_Assays->Virulence_Assay Biofilm_Assay Biofilm Formation Inhibition Secondary_Assays->Biofilm_Assay Toxicity_Assay Toxicity Assays (Growth inhibition) Secondary_Assays->Toxicity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Virulence_Assay->Lead_Optimization Biofilm_Assay->Lead_Optimization Toxicity_Assay->Lead_Optimization

References

V-06-018 in the Spotlight: A Comparative Guide to LasR Antagonists in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LasR antagonist V-06-018 against other prominent inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) system. This document synthesizes experimental data on inhibitory potency and effects on key virulence factors, details standardized experimental protocols, and visualizes the underlying biological and experimental frameworks.

Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to orchestrate the expression of a wide array of virulence factors and to promote biofilm formation. At the heart of this network lies the LasR protein, a transcriptional regulator that, when activated by its native ligand, initiates a signaling cascade critical for pathogenicity. Consequently, LasR has emerged as a prime target for the development of anti-virulence therapies. Among the numerous antagonists developed, this compound, discovered through high-throughput screening, has been a benchmark compound for its notable potency.[1] This guide evaluates this compound in the context of other significant LasR antagonists.

Performance Comparison of LasR Antagonists

The efficacy of LasR antagonists can be evaluated through several key metrics, including their half-maximal inhibitory concentration (IC50) in reporter gene assays and their ability to suppress the production of LasR-controlled virulence factors such as elastase and pyocyanin, as well as their capacity to inhibit biofilm formation. The following tables summarize the available quantitative data for this compound and other notable LasR antagonists.

CompoundIC50 (µM) in P. aeruginosa Reporter StrainMaximum Inhibition (%)Notes
This compound 5.2[2]~85%Discovered via high-throughput screen.
V-40 0.2[3]85%A derivative of this compound with significantly improved potency.[3]
TP-5 69[3]100%A triphenyl derivative with modest potency.[3]
mBTL Not reported for LasR reporter, 8 for pyocyanin inhibitionNot applicableAlso inhibits the RhlR receptor.[4]
itc-13 Not reported for LasR reporter, 56 for pyocyanin inhibitionNot applicable
PD-12 Indirect inhibitorNot applicableLater shown to inhibit LasR indirectly.[3]
Compound 3 0.838%A recently identified tris-aryl compound with sub-micromolar potency.[3]
Compound 7 0.462%Another potent tris-aryl compound.[3]
Compound 25 1.8Not specifiedAn irreversible inhibitor.
Compound 28 1.2Not specifiedAn irreversible inhibitor.
CompoundConcentration (µM)Pyocyanin Inhibition IC50 (µM) / % InhibitionElastase Inhibition %Biofilm Inhibition %Source
This compound 10018 (IC50)Significant inhibition notedNot specified[4][5]
mBTL Not specified8 (IC50)Not specifiedSignificant inhibition noted[4]
mCTL Not specified9 (IC50)Not specifiedNot specified[4]
itc-13 Not specified56 (IC50)Not specifiedNot specified[4]
Compound 25 100>90%Not specified~60% (in PAO1), ~55% (in PA14)[6]
Compound 28 100>90%Not specified~60% (in PAO1), ~50% (in PA14)[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the LasR quorum sensing pathway and a typical workflow for the discovery and characterization of LasR inhibitors.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI (Autoinducer Synthase) AHL_out 3O-C12-HSL (AHL) (extracellular) LasI->AHL_out Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence Factor Genes (e.g., lasB for elastase) LasR_active->Virulence_Genes Activates transcription RhlR_gene rhlR gene LasR_active->RhlR_gene Activates PQS_system PQS System LasR_active->PQS_system Activates AHL_in 3O-C12-HSL (AHL) (intracellular) AHL_out->AHL_in Diffuses in at high cell density AHL_in->LasR_inactive Binds to V06018 This compound & Other Antagonists V06018->LasR_inactive Competitively binds, prevents activation Experimental_Workflow HTS High-Throughput Screening (HTS) of compound library Primary_Screen Primary Screen: LasR Reporter Gene Assay (e.g., in E. coli or P. aeruginosa) HTS->Primary_Screen Hit_Identification Hit Identification (compounds showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays in P. aeruginosa Dose_Response->Secondary_Assays Virulence_Assay Virulence Factor Inhibition (Pyocyanin, Elastase) Secondary_Assays->Virulence_Assay Biofilm_Assay Biofilm Formation Inhibition Secondary_Assays->Biofilm_Assay Toxicity_Assay Toxicity Assays (Growth inhibition) Secondary_Assays->Toxicity_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Virulence_Assay->Lead_Optimization Biofilm_Assay->Lead_Optimization Toxicity_Assay->Lead_Optimization

References

Comparative Analysis of V-06-018 and its Analogs as LasR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the LasR antagonist V-06-018 and its recently developed analogs. The information presented herein is intended to assist researchers in selecting appropriate chemical probes for studying quorum sensing (QS) in Pseudomonas aeruginosa and to guide the development of novel anti-virulence agents. All data is supported by experimental findings from peer-reviewed research.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to regulate the expression of virulence factors and biofilm formation.[1] The LasR-LasI system sits (B43327) at the top of the QS hierarchy in P. aeruginosa and is a prime target for the development of anti-virulence therapies.[2][3] this compound is a non-native, small molecule antagonist of the LasR receptor, first identified through high-throughput screening.[4][5] It competitively inhibits the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), to LasR, thereby attenuating the expression of downstream virulence genes.[4][6] Recent research has focused on the synthesis and characterization of this compound analogs with improved potency and selectivity.[4][5]

Performance Comparison: this compound and Analogs

A systematic structure-activity relationship (SAR) study has led to the development of several this compound analogs with significantly enhanced inhibitory activity against LasR. The following table summarizes the in vitro potency (IC50) of this compound and its key analogs in a P. aeruginosa LasR reporter strain.

CompoundStructure/ModificationIC50 (µM)[4]Maximum Inhibition (%)[4]
This compound Phenyl head group, 9-carbon tail5.2>80
Analog 19 Furan (B31954) head group2.5~90
Analog 20 Thiophene (B33073) head group1.1>90
Analog 27 Phenyl head group, 11-carbon tail1.8>90
Analog 28 Furan head group, 11-carbon tail1.3>90
Analog 29 Thiophene head group, 11-carbon tail0.9>90
Analog 40 Optimized analog with nanomolar potency0.2 (vs 150nM OdDHL)>90

Key Findings:

  • Modification of the phenyl head group to a furan (Analog 19) or thiophene (Analog 20) resulted in a 2 to 5-fold increase in potency.[4]

  • Increasing the length of the alkyl tail from 9 to 11 carbons (Analogs 27-29) also led to a significant improvement in inhibitory activity.[4]

  • A combination of these modifications in optimized analogs, such as Analog 40, has resulted in compounds with nanomolar IC50 values, representing a greater than 10-fold increase in potency compared to the parent compound this compound.[4]

  • These analogs act as competitive antagonists of LasR, as their potency decreases with increasing concentrations of the native ligand, OdDHL.[4]

Experimental Protocols

LasR Antagonism Assay in P. aeruginosa

This assay quantifies the ability of a compound to inhibit LasR-dependent gene expression in a reporter strain of P. aeruginosa.

Materials:

  • P. aeruginosa PAO-JP2 reporter strain (contains a lasB-gfp fusion)

  • Luria-Bertani (LB) medium

  • Carbenicillin (B1668345) (300 µg/mL)

  • Test compounds (dissolved in DMSO)

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)

  • 96-well microtiter plates

  • Plate reader for measuring optical density (OD600) and fluorescence (excitation/emission ~485/528 nm)

Procedure:

  • A single colony of P. aeruginosa PAO-JP2 is inoculated into LB medium containing carbenicillin and grown overnight at 37°C.[4]

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an OD600 of 0.25–0.3.[4]

  • The subculture is then diluted to an OD600 of approximately 0.02 in fresh LB medium.

  • In a 96-well plate, aliquots of the test compounds at various concentrations are added.

  • OdDHL is added to a final concentration that elicits a half-maximal response (EC50), typically around 150 nM.[4]

  • The diluted bacterial culture is added to each well.

  • The plates are incubated at 37°C with shaking for a set period (e.g., 6 hours).

  • After incubation, the OD600 and GFP fluorescence are measured using a plate reader.

  • Fluorescence values are normalized to cell density (Fluorescence/OD600).

  • Dose-response curves are generated, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[4]

Elastase and Pyocyanin Production Assays

These assays measure the effect of LasR antagonists on the production of key virulence factors controlled by the Las QS system.

Elastase Assay:

  • P. aeruginosa (e.g., PAO1 strain) is grown in the presence of the test compounds as described above.

  • The bacterial cultures are centrifuged, and the supernatants are collected.

  • Elastin-Congo red is added to the supernatants and incubated at 37°C for several hours.

  • The reaction is stopped, and undigested substrate is precipitated.

  • The absorbance of the supernatant is measured at 495 nm to quantify elastase activity.[7]

Pyocyanin Assay:

  • P. aeruginosa is grown in a suitable medium (e.g., glycerol-alanine medium) with the test compounds.

  • Pyocyanin is extracted from the culture supernatant using chloroform (B151607).

  • The chloroform layer is then extracted with 0.2 N HCl, which turns pink.

  • The absorbance of the acidic aqueous layer is measured at 520 nm.[8]

Signaling Pathway and Mechanism of Action

This compound and its analogs target the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing hierarchy. The following diagram illustrates the LasR signaling pathway and the point of inhibition by these antagonists.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment cluster_inhibitor Inhibition LasI LasI (Synthase) OdDHL_in OdDHL (Autoinducer) LasI->OdDHL_in Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL_in->LasR_inactive Binds to OdDHL_out OdDHL OdDHL_in->OdDHL_out Diffusion LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl/pqs promoters LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB for elastase) DNA->Virulence_Genes Activates Transcription V06018 This compound & Analogs V06018->LasR_inactive Competitive Antagonism Experimental_Workflow A Synthesis of This compound Analogs B Primary Screening: LasR Reporter Assay (P. aeruginosa) A->B C Dose-Response Analysis (IC50 Determination) B->C D Lead Compound Selection C->D E Mechanism of Action Studies: Competitive Binding Assays D->E F Phenotypic Assays: - Virulence Factor Production  (Elastase, Pyocyanin) - Biofilm Formation D->F G In Vivo Efficacy (Future Studies) F->G

References

Comparative Analysis of V-06-018 and its Analogs as LasR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the LasR antagonist V-06-018 and its recently developed analogs. The information presented herein is intended to assist researchers in selecting appropriate chemical probes for studying quorum sensing (QS) in Pseudomonas aeruginosa and to guide the development of novel anti-virulence agents. All data is supported by experimental findings from peer-reviewed research.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to regulate the expression of virulence factors and biofilm formation.[1] The LasR-LasI system sits at the top of the QS hierarchy in P. aeruginosa and is a prime target for the development of anti-virulence therapies.[2][3] this compound is a non-native, small molecule antagonist of the LasR receptor, first identified through high-throughput screening.[4][5] It competitively inhibits the binding of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), to LasR, thereby attenuating the expression of downstream virulence genes.[4][6] Recent research has focused on the synthesis and characterization of this compound analogs with improved potency and selectivity.[4][5]

Performance Comparison: this compound and Analogs

A systematic structure-activity relationship (SAR) study has led to the development of several this compound analogs with significantly enhanced inhibitory activity against LasR. The following table summarizes the in vitro potency (IC50) of this compound and its key analogs in a P. aeruginosa LasR reporter strain.

CompoundStructure/ModificationIC50 (µM)[4]Maximum Inhibition (%)[4]
This compound Phenyl head group, 9-carbon tail5.2>80
Analog 19 Furan head group2.5~90
Analog 20 Thiophene head group1.1>90
Analog 27 Phenyl head group, 11-carbon tail1.8>90
Analog 28 Furan head group, 11-carbon tail1.3>90
Analog 29 Thiophene head group, 11-carbon tail0.9>90
Analog 40 Optimized analog with nanomolar potency0.2 (vs 150nM OdDHL)>90

Key Findings:

  • Modification of the phenyl head group to a furan (Analog 19) or thiophene (Analog 20) resulted in a 2 to 5-fold increase in potency.[4]

  • Increasing the length of the alkyl tail from 9 to 11 carbons (Analogs 27-29) also led to a significant improvement in inhibitory activity.[4]

  • A combination of these modifications in optimized analogs, such as Analog 40, has resulted in compounds with nanomolar IC50 values, representing a greater than 10-fold increase in potency compared to the parent compound this compound.[4]

  • These analogs act as competitive antagonists of LasR, as their potency decreases with increasing concentrations of the native ligand, OdDHL.[4]

Experimental Protocols

LasR Antagonism Assay in P. aeruginosa

This assay quantifies the ability of a compound to inhibit LasR-dependent gene expression in a reporter strain of P. aeruginosa.

Materials:

  • P. aeruginosa PAO-JP2 reporter strain (contains a lasB-gfp fusion)

  • Luria-Bertani (LB) medium

  • Carbenicillin (300 µg/mL)

  • Test compounds (dissolved in DMSO)

  • N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)

  • 96-well microtiter plates

  • Plate reader for measuring optical density (OD600) and fluorescence (excitation/emission ~485/528 nm)

Procedure:

  • A single colony of P. aeruginosa PAO-JP2 is inoculated into LB medium containing carbenicillin and grown overnight at 37°C.[4]

  • The overnight culture is diluted 1:100 in fresh LB medium without antibiotics and grown to an OD600 of 0.25–0.3.[4]

  • The subculture is then diluted to an OD600 of approximately 0.02 in fresh LB medium.

  • In a 96-well plate, aliquots of the test compounds at various concentrations are added.

  • OdDHL is added to a final concentration that elicits a half-maximal response (EC50), typically around 150 nM.[4]

  • The diluted bacterial culture is added to each well.

  • The plates are incubated at 37°C with shaking for a set period (e.g., 6 hours).

  • After incubation, the OD600 and GFP fluorescence are measured using a plate reader.

  • Fluorescence values are normalized to cell density (Fluorescence/OD600).

  • Dose-response curves are generated, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism).[4]

Elastase and Pyocyanin Production Assays

These assays measure the effect of LasR antagonists on the production of key virulence factors controlled by the Las QS system.

Elastase Assay:

  • P. aeruginosa (e.g., PAO1 strain) is grown in the presence of the test compounds as described above.

  • The bacterial cultures are centrifuged, and the supernatants are collected.

  • Elastin-Congo red is added to the supernatants and incubated at 37°C for several hours.

  • The reaction is stopped, and undigested substrate is precipitated.

  • The absorbance of the supernatant is measured at 495 nm to quantify elastase activity.[7]

Pyocyanin Assay:

  • P. aeruginosa is grown in a suitable medium (e.g., glycerol-alanine medium) with the test compounds.

  • Pyocyanin is extracted from the culture supernatant using chloroform.

  • The chloroform layer is then extracted with 0.2 N HCl, which turns pink.

  • The absorbance of the acidic aqueous layer is measured at 520 nm.[8]

Signaling Pathway and Mechanism of Action

This compound and its analogs target the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum sensing hierarchy. The following diagram illustrates the LasR signaling pathway and the point of inhibition by these antagonists.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment cluster_inhibitor Inhibition LasI LasI (Synthase) OdDHL_in OdDHL (Autoinducer) LasI->OdDHL_in Synthesizes LasR_inactive Inactive LasR (Monomer) OdDHL_in->LasR_inactive Binds to OdDHL_out OdDHL OdDHL_in->OdDHL_out Diffusion LasR_active Active LasR (Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl/pqs promoters LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB for elastase) DNA->Virulence_Genes Activates Transcription V06018 This compound & Analogs V06018->LasR_inactive Competitive Antagonism Experimental_Workflow A Synthesis of This compound Analogs B Primary Screening: LasR Reporter Assay (P. aeruginosa) A->B C Dose-Response Analysis (IC50 Determination) B->C D Lead Compound Selection C->D E Mechanism of Action Studies: Competitive Binding Assays D->E F Phenotypic Assays: - Virulence Factor Production  (Elastase, Pyocyanin) - Biofilm Formation D->F G In Vivo Efficacy (Future Studies) F->G

References

Comparative Analysis of V-06-018's Anti-Virulence Efficacy in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-virulence properties of the quorum sensing inhibitor V-06-018 against various Pseudomonas aeruginosa strains. This report provides a comparative analysis with alternative compounds, detailed experimental data, and standardized protocols.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. The bacterium's virulence is orchestrated by a complex cell-to-cell communication system known as quorum sensing (QS). The LasR protein, a key transcriptional regulator in the QS hierarchy, has emerged as a promising target for anti-virulence therapies. These strategies aim to disarm the pathogen by inhibiting virulence factor production and biofilm formation, thereby reducing its pathogenicity without exerting selective pressure for resistance. This compound is a potent antagonist of the LasR receptor, and this guide provides an in-depth comparison of its anti-virulence effects in different P. aeruginosa strains, supported by experimental data and detailed methodologies.

This compound: A Potent LasR Antagonist

This compound is a small molecule that acts as a competitive antagonist of the P. aeruginosa LasR receptor, a critical component of the las quorum sensing system. By binding to LasR, this compound prevents the binding of the native autoinducer, 3-oxo-C12-HSL, thereby inhibiting the transcription of a wide array of virulence genes.

Comparative Analysis of Anti-Virulence Effects

The efficacy of this compound in attenuating key virulence factors has been evaluated in common laboratory strains of P. aeruginosa, such as PA14 and PAO1. The following tables summarize the quantitative data on the inhibition of pyocyanin (B1662382) production, elastase activity, and biofilm formation by this compound and compares it with other known quorum sensing inhibitors.

Table 1: Inhibition of Pyocyanin Production
CompoundTargetP. aeruginosa StrainIC50 (µM)Reference
This compound LasR PA14 18 (±2) [1]
mBTLLasR/RhlRPA148 (±2)[1]
itc-13LasRPA1456 (±10)[1]
C-30 (Furanone)UnknownPAO1~5
AzithromycinMultiplePAO1-

IC50 values represent the concentration required to inhibit 50% of pyocyanin production. A lower IC50 value indicates higher potency.

Table 2: Inhibition of Elastase Activity
CompoundTargetP. aeruginosa StrainConcentration (µM)% InhibitionReference
This compound LasR PAO1 100 ~75% [2]
NiclosamideLasR (indirect)PA1410~50%
Gallic AcidPqsRPAO1200~60%

% Inhibition is an approximate value derived from graphical data where precise figures were not stated.

Table 3: Inhibition of Biofilm Formation
CompoundTargetP. aeruginosa StrainConcentration (µM)% InhibitionReference
This compound LasR PA14 - -
mBTLLasR/RhlRPA14100Significant reduction[1]
PatulinPqsPAO110>70%
BaicalinUnknownPAO1128~80%

Data for this compound's effect on biofilm formation was not quantitatively available in the reviewed literature, though its role as a LasR antagonist suggests it would inhibit biofilm formation.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to assess the anti-virulence effects, the following diagrams are provided.

QS_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Biofilm) LasR->Virulence_Factors activates 3-oxo-C12-HSL->LasR activates C4-HSL C4-HSL RhlI->C4-HSL synthesizes RhlR RhlR RhlR->Virulence_Factors activates C4-HSL->RhlR activates V06018 This compound V06018->LasR inhibits

Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Virulence Assays Culture Overnight culture of P. aeruginosa strain Treatment Inoculate fresh media with culture and add this compound (or alternative compound) Culture->Treatment Incubation Incubate under appropriate conditions (e.g., 37°C, 18-24h) Treatment->Incubation Pyocyanin Pyocyanin Quantification (Chloroform extraction, OD520 measurement) Incubation->Pyocyanin Elastase Elastase Assay (Elastin-Congo Red, OD495 measurement) Incubation->Elastase Biofilm Biofilm Assay (Crystal Violet staining, OD550 measurement) Incubation->Biofilm Data_Analysis Data Analysis and Comparison Pyocyanin->Data_Analysis Elastase->Data_Analysis Biofilm->Data_Analysis

References

Comparative Analysis of V-06-018's Anti-Virulence Efficacy in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anti-virulence properties of the quorum sensing inhibitor V-06-018 against various Pseudomonas aeruginosa strains. This report provides a comparative analysis with alternative compounds, detailed experimental data, and standardized protocols.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. The bacterium's virulence is orchestrated by a complex cell-to-cell communication system known as quorum sensing (QS). The LasR protein, a key transcriptional regulator in the QS hierarchy, has emerged as a promising target for anti-virulence therapies. These strategies aim to disarm the pathogen by inhibiting virulence factor production and biofilm formation, thereby reducing its pathogenicity without exerting selective pressure for resistance. This compound is a potent antagonist of the LasR receptor, and this guide provides an in-depth comparison of its anti-virulence effects in different P. aeruginosa strains, supported by experimental data and detailed methodologies.

This compound: A Potent LasR Antagonist

This compound is a small molecule that acts as a competitive antagonist of the P. aeruginosa LasR receptor, a critical component of the las quorum sensing system. By binding to LasR, this compound prevents the binding of the native autoinducer, 3-oxo-C12-HSL, thereby inhibiting the transcription of a wide array of virulence genes.

Comparative Analysis of Anti-Virulence Effects

The efficacy of this compound in attenuating key virulence factors has been evaluated in common laboratory strains of P. aeruginosa, such as PA14 and PAO1. The following tables summarize the quantitative data on the inhibition of pyocyanin production, elastase activity, and biofilm formation by this compound and compares it with other known quorum sensing inhibitors.

Table 1: Inhibition of Pyocyanin Production
CompoundTargetP. aeruginosa StrainIC50 (µM)Reference
This compound LasR PA14 18 (±2) [1]
mBTLLasR/RhlRPA148 (±2)[1]
itc-13LasRPA1456 (±10)[1]
C-30 (Furanone)UnknownPAO1~5
AzithromycinMultiplePAO1-

IC50 values represent the concentration required to inhibit 50% of pyocyanin production. A lower IC50 value indicates higher potency.

Table 2: Inhibition of Elastase Activity
CompoundTargetP. aeruginosa StrainConcentration (µM)% InhibitionReference
This compound LasR PAO1 100 ~75% [2]
NiclosamideLasR (indirect)PA1410~50%
Gallic AcidPqsRPAO1200~60%

% Inhibition is an approximate value derived from graphical data where precise figures were not stated.

Table 3: Inhibition of Biofilm Formation
CompoundTargetP. aeruginosa StrainConcentration (µM)% InhibitionReference
This compound LasR PA14 - -
mBTLLasR/RhlRPA14100Significant reduction[1]
PatulinPqsPAO110>70%
BaicalinUnknownPAO1128~80%

Data for this compound's effect on biofilm formation was not quantitatively available in the reviewed literature, though its role as a LasR antagonist suggests it would inhibit biofilm formation.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to assess the anti-virulence effects, the following diagrams are provided.

QS_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates Virulence_Factors Virulence Factors (Pyocyanin, Elastase, Biofilm) LasR->Virulence_Factors activates 3-oxo-C12-HSL->LasR activates C4-HSL C4-HSL RhlI->C4-HSL synthesizes RhlR RhlR RhlR->Virulence_Factors activates C4-HSL->RhlR activates V06018 This compound V06018->LasR inhibits

Caption: P. aeruginosa Quorum Sensing Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Virulence Assays Culture Overnight culture of P. aeruginosa strain Treatment Inoculate fresh media with culture and add this compound (or alternative compound) Culture->Treatment Incubation Incubate under appropriate conditions (e.g., 37°C, 18-24h) Treatment->Incubation Pyocyanin Pyocyanin Quantification (Chloroform extraction, OD520 measurement) Incubation->Pyocyanin Elastase Elastase Assay (Elastin-Congo Red, OD495 measurement) Incubation->Elastase Biofilm Biofilm Assay (Crystal Violet staining, OD550 measurement) Incubation->Biofilm Data_Analysis Data Analysis and Comparison Pyocyanin->Data_Analysis Elastase->Data_Analysis Biofilm->Data_Analysis

References

Cross-Validation of V-06-018 Activity in Different Reporter Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of V-06-018, a known antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor, across different reporter gene systems. The data presented here, supported by detailed experimental protocols and visual workflows, will aid researchers in selecting the appropriate assay for their specific research needs and in contextualizing the activity of this compound against other known LasR inhibitors.

Introduction to this compound and LasR Antagonism

This compound is a potent antagonist of the LasR protein, a key transcriptional regulator in the quorum sensing (QS) circuit of the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The LasR-dependent QS system controls the expression of numerous virulence factors and is a critical component in biofilm formation, making it an attractive target for the development of novel anti-virulence therapies. This compound acts by interfering with the binding of the native autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to the LasR receptor, thereby preventing the activation of downstream target genes. The efficacy of LasR antagonists like this compound is typically quantified using reporter gene assays, where the expression of a reporter protein (e.g., β-galactosidase or luciferase) is placed under the control of a LasR-dependent promoter.

Comparative Analysis of this compound and Alternative LasR Antagonists

The inhibitory activity of this compound and other notable LasR antagonists has been evaluated in various reporter systems. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potencies.

CompoundReporter SystemHost OrganismIC50Reference
This compound β-Galactosidase (lasI-lacZ)E. coli5.2 µM[2]
This compound β-Galactosidase (unspecified)E. coli10 µM[3]
This compound Pyocyanin ProductionP. aeruginosa PA1418 µM (±2)[4]
PD12 β-Galactosidase (unspecified)E. coli30 nM[3]
Furanone C-30 Luciferase (lasI-lux)P. aeruginosa PAO-JP2 (pKD-lasI)Inhibitory activity demonstrated, but specific IC50 not provided.[5]
ortho-Vanillin β-Galactosidase (lasI-lacZ)E. coli437 µMThis value represents one of the IC50s reported in a study.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI HSL 3O-C12-HSL LasI->HSL Synthesizes LasR_inactive Inactive LasR HSL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active DNA las Target Gene Promoters LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Antagonizes Virulence Virulence Factor Expression DNA->Virulence Activates

Caption: The LasR quorum sensing pathway in P. aeruginosa and the antagonistic action of this compound.

Reporter_Assay_Workflow start Start: Prepare Reporter Strain culture Culture reporter strain with 3O-C12-HSL (agonist) and test compound (e.g., this compound) start->culture incubate Incubate under appropriate conditions culture->incubate measure Measure reporter activity (e.g., luminescence or absorbance) incubate->measure analyze Analyze data to determine IC50 measure->analyze end End: Identify LasR Antagonists analyze->end

References

Cross-Validation of V-06-018 Activity in Different Reporter Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of V-06-018, a known antagonist of the Pseudomonas aeruginosa LasR quorum sensing receptor, across different reporter gene systems. The data presented here, supported by detailed experimental protocols and visual workflows, will aid researchers in selecting the appropriate assay for their specific research needs and in contextualizing the activity of this compound against other known LasR inhibitors.

Introduction to this compound and LasR Antagonism

This compound is a potent antagonist of the LasR protein, a key transcriptional regulator in the quorum sensing (QS) circuit of the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The LasR-dependent QS system controls the expression of numerous virulence factors and is a critical component in biofilm formation, making it an attractive target for the development of novel anti-virulence therapies. This compound acts by interfering with the binding of the native autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), to the LasR receptor, thereby preventing the activation of downstream target genes. The efficacy of LasR antagonists like this compound is typically quantified using reporter gene assays, where the expression of a reporter protein (e.g., β-galactosidase or luciferase) is placed under the control of a LasR-dependent promoter.

Comparative Analysis of this compound and Alternative LasR Antagonists

The inhibitory activity of this compound and other notable LasR antagonists has been evaluated in various reporter systems. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potencies.

CompoundReporter SystemHost OrganismIC50Reference
This compound β-Galactosidase (lasI-lacZ)E. coli5.2 µM[2]
This compound β-Galactosidase (unspecified)E. coli10 µM[3]
This compound Pyocyanin ProductionP. aeruginosa PA1418 µM (±2)[4]
PD12 β-Galactosidase (unspecified)E. coli30 nM[3]
Furanone C-30 Luciferase (lasI-lux)P. aeruginosa PAO-JP2 (pKD-lasI)Inhibitory activity demonstrated, but specific IC50 not provided.[5]
ortho-Vanillin β-Galactosidase (lasI-lacZ)E. coli437 µMThis value represents one of the IC50s reported in a study.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI HSL 3O-C12-HSL LasI->HSL Synthesizes LasR_inactive Inactive LasR HSL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active DNA las Target Gene Promoters LasR_active->DNA Binds to V06018 This compound V06018->LasR_inactive Antagonizes Virulence Virulence Factor Expression DNA->Virulence Activates

Caption: The LasR quorum sensing pathway in P. aeruginosa and the antagonistic action of this compound.

Reporter_Assay_Workflow start Start: Prepare Reporter Strain culture Culture reporter strain with 3O-C12-HSL (agonist) and test compound (e.g., this compound) start->culture incubate Incubate under appropriate conditions culture->incubate measure Measure reporter activity (e.g., luminescence or absorbance) incubate->measure analyze Analyze data to determine IC50 measure->analyze end End: Identify LasR Antagonists analyze->end

References

V-06-018: A Potent Non-AHL Alternative to Traditional AHL-Based Quorum Sensing Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective quorum sensing (QS) inhibitors is a critical frontier in the development of anti-virulence therapies. This guide provides a comprehensive evaluation of V-06-018, a non-acyl-homoserine lactone (AHL) antagonist, as a compelling alternative to traditional AHL-based antagonists for targeting the LasR receptor in Pseudomonas aeruginosa.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner. In the opportunistic pathogen Pseudomonas aeruginosa, the Las and Rhl quorum sensing systems play a pivotal role in regulating the expression of numerous virulence factors and biofilm formation.[1][2] The Las system is controlled by the transcriptional regulator LasR, which is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3] The development of antagonists that can block the LasR receptor is a promising strategy to mitigate P. aeruginosa pathogenicity.[4][5]

Traditionally, research has focused on AHL-based antagonists, which are structurally similar to the native autoinducers. However, these compounds can suffer from liabilities such as susceptibility to enzymatic degradation.[5] this compound, a non-AHL small molecule, has emerged as a potent LasR antagonist with a distinct chemical scaffold, offering a potentially more robust tool for research and therapeutic development.[5][6]

Comparative Efficacy: this compound vs. AHL-Based Antagonists

The inhibitory activity of this compound has been evaluated against that of several AHL-based antagonists in various assays. The following tables summarize the available quantitative data.

CompoundTypeTarget ReceptorIC50 (µM) for LasR Inhibition (Reporter Assay)Reference
This compound Non-AHL Antagonist LasR 5.2 [6]
4-bromo PHLAHL-based AntagonistLasR116[5]
mBTLAHL-based AntagonistLasR/RhlRNot specified for LasR alone[1]
mCTLAHL-based AntagonistLasR/RhlRNot specified for LasR alone[1]
itc-13AHL-based AntagonistLasRNot specified for LasR alone[1]
CompoundTypeIC50 (µM) for Pyocyanin (B1662382) Production InhibitionReference
This compound Non-AHL Antagonist 18 (±2) [1]
mBTLAHL-based Antagonist8 (±2)[1]
mCTLAHL-based Antagonist9 (±2)[1]
itc-13AHL-based Antagonist56 (±10)[1]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor. It is believed to interact with the ligand-binding site of LasR, stabilizing an inactive conformation of the protein and thereby preventing its dimerization and subsequent binding to target DNA promoters.[5] This mode of action effectively blocks the entire downstream signaling cascade regulated by LasR. AHL-based antagonists also compete with the native autoinducer for binding to LasR, but their structural similarity to the agonist can sometimes lead to partial agonistic effects or susceptibility to bacterial efflux pumps.[5]

Experimental Data and Protocols

LasR Reporter Gene Assay

Objective: To quantify the antagonistic activity of compounds against the LasR receptor.

Methodology: A common method involves using an E. coli or P. aeruginosa strain engineered to express LasR and a reporter gene (e.g., GFP or luciferase) under the control of a LasR-dependent promoter.

  • Strain Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture and aliquot into a 96-well plate.

  • Compound Addition: Add the test compounds (this compound and AHL-based antagonists) at various concentrations. A known LasR agonist (e.g., 3-oxo-C12-HSL) is added to induce reporter gene expression.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for cell growth and reporter protein expression.

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP or luminescence for luciferase) using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the reporter gene expression, is calculated from dose-response curves.

Pyocyanin Production Assay

Objective: To assess the effect of antagonists on the production of the virulence factor pyocyanin.

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PA14 strain) overnight in a suitable medium.

  • Inoculation and Treatment: Dilute the overnight culture into fresh medium and add the test compounds at desired concentrations.

  • Incubation: Incubate the cultures with shaking at 37°C for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform (B151607) to extract the blue pyocyanin pigment.

  • Quantification: Back-extract the pyocyanin from the chloroform layer into an acidic solution (e.g., 0.2 M HCl), which turns the solution pink. Measure the absorbance of the pink solution at 520 nm.

  • Analysis: Compare the pyocyanin production in treated samples to untreated controls to determine the percentage of inhibition.

Elastase Activity Assay

Objective: To measure the inhibition of the virulence factor elastase.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in the presence of the test compounds as described for the pyocyanin assay.

  • Supernatant Collection: After incubation, centrifuge the cultures and collect the cell-free supernatant which contains the secreted elastase.

  • Enzyme Assay: Add the supernatant to a reaction mixture containing Elastin-Congo Red as a substrate.

  • Incubation: Incubate the reaction at 37°C for several hours to allow the elastase to digest the substrate.

  • Quantification: Stop the reaction and pellet the undigested substrate by centrifugation. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released.

  • Analysis: Calculate the percentage of elastase inhibition relative to untreated controls.

Biofilm Formation Assay

Objective: To evaluate the impact of antagonists on biofilm formation.

Methodology (Crystal Violet Assay):

  • Inoculation: Dilute an overnight culture of P. aeruginosa into fresh medium and add to the wells of a 96-well microtiter plate.

  • Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by washing the wells with a gentle stream of water.

  • Staining: Add a solution of crystal violet to each well to stain the attached biofilm. Incubate at room temperature.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid). Measure the absorbance of the solubilized stain at 590 nm.

  • Analysis: Determine the percentage of biofilm inhibition by comparing the absorbance of treated wells to untreated controls.

Visualizing the Molecular Pathways and Experimental Logic

To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_antagonists Antagonists LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3_oxo_C12_HSL Synthesizes LasR_inactive LasR (Inactive Monomer) 3_oxo_C12_HSL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization DNA Target DNA (las/rhl boxes) LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Promotes Transcription Transcription Transcription & Translation Virulence_Genes->Transcription V06018 This compound V06018->LasR_inactive Competitively Inhibits AHL_antagonist AHL-based Antagonist AHL_antagonist->LasR_inactive Competitively Inhibits

Caption: Simplified LasR signaling pathway and points of inhibition.

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_assays Phenotypic Assays cluster_reporter Mechanistic Assay start P. aeruginosa Culture treatment Incubate with: - this compound - AHL-based Antagonist - Control (DMSO) start->treatment pyocyanin Pyocyanin Assay treatment->pyocyanin elastase Elastase Assay treatment->elastase biofilm Biofilm Assay treatment->biofilm reporter LasR Reporter Gene Assay treatment->reporter

Caption: General experimental workflow for comparing antagonists.

Conclusion

This compound presents a robust and potent alternative to traditional AHL-based antagonists for the inhibition of the LasR quorum sensing receptor in P. aeruginosa. Its distinct chemical structure confers advantages, such as resistance to enzymatic degradation, making it a valuable tool for both basic research and as a scaffold for the development of novel anti-virulence therapeutics. The experimental data, while still emerging, suggests that this compound is a highly effective inhibitor of key virulence phenotypes. Further head-to-head comparative studies with a broader range of AHL-based antagonists will be invaluable in fully elucidating its potential.

References

V-06-018: A Potent Non-AHL Alternative to Traditional AHL-Based Quorum Sensing Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective quorum sensing (QS) inhibitors is a critical frontier in the development of anti-virulence therapies. This guide provides a comprehensive evaluation of V-06-018, a non-acyl-homoserine lactone (AHL) antagonist, as a compelling alternative to traditional AHL-based antagonists for targeting the LasR receptor in Pseudomonas aeruginosa.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner. In the opportunistic pathogen Pseudomonas aeruginosa, the Las and Rhl quorum sensing systems play a pivotal role in regulating the expression of numerous virulence factors and biofilm formation.[1][2] The Las system is controlled by the transcriptional regulator LasR, which is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[3] The development of antagonists that can block the LasR receptor is a promising strategy to mitigate P. aeruginosa pathogenicity.[4][5]

Traditionally, research has focused on AHL-based antagonists, which are structurally similar to the native autoinducers. However, these compounds can suffer from liabilities such as susceptibility to enzymatic degradation.[5] this compound, a non-AHL small molecule, has emerged as a potent LasR antagonist with a distinct chemical scaffold, offering a potentially more robust tool for research and therapeutic development.[5][6]

Comparative Efficacy: this compound vs. AHL-Based Antagonists

The inhibitory activity of this compound has been evaluated against that of several AHL-based antagonists in various assays. The following tables summarize the available quantitative data.

CompoundTypeTarget ReceptorIC50 (µM) for LasR Inhibition (Reporter Assay)Reference
This compound Non-AHL Antagonist LasR 5.2 [6]
4-bromo PHLAHL-based AntagonistLasR116[5]
mBTLAHL-based AntagonistLasR/RhlRNot specified for LasR alone[1]
mCTLAHL-based AntagonistLasR/RhlRNot specified for LasR alone[1]
itc-13AHL-based AntagonistLasRNot specified for LasR alone[1]
CompoundTypeIC50 (µM) for Pyocyanin Production InhibitionReference
This compound Non-AHL Antagonist 18 (±2) [1]
mBTLAHL-based Antagonist8 (±2)[1]
mCTLAHL-based Antagonist9 (±2)[1]
itc-13AHL-based Antagonist56 (±10)[1]

Mechanism of Action

This compound functions as a competitive antagonist of the LasR receptor. It is believed to interact with the ligand-binding site of LasR, stabilizing an inactive conformation of the protein and thereby preventing its dimerization and subsequent binding to target DNA promoters.[5] This mode of action effectively blocks the entire downstream signaling cascade regulated by LasR. AHL-based antagonists also compete with the native autoinducer for binding to LasR, but their structural similarity to the agonist can sometimes lead to partial agonistic effects or susceptibility to bacterial efflux pumps.[5]

Experimental Data and Protocols

LasR Reporter Gene Assay

Objective: To quantify the antagonistic activity of compounds against the LasR receptor.

Methodology: A common method involves using an E. coli or P. aeruginosa strain engineered to express LasR and a reporter gene (e.g., GFP or luciferase) under the control of a LasR-dependent promoter.

  • Strain Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

  • Assay Setup: Dilute the overnight culture and aliquot into a 96-well plate.

  • Compound Addition: Add the test compounds (this compound and AHL-based antagonists) at various concentrations. A known LasR agonist (e.g., 3-oxo-C12-HSL) is added to induce reporter gene expression.

  • Incubation: Incubate the plate at 37°C for a defined period to allow for cell growth and reporter protein expression.

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP or luminescence for luciferase) using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the reporter gene expression, is calculated from dose-response curves.

Pyocyanin Production Assay

Objective: To assess the effect of antagonists on the production of the virulence factor pyocyanin.

Methodology:

  • Culture Preparation: Grow P. aeruginosa (e.g., PA14 strain) overnight in a suitable medium.

  • Inoculation and Treatment: Dilute the overnight culture into fresh medium and add the test compounds at desired concentrations.

  • Incubation: Incubate the cultures with shaking at 37°C for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube and add chloroform to extract the blue pyocyanin pigment.

  • Quantification: Back-extract the pyocyanin from the chloroform layer into an acidic solution (e.g., 0.2 M HCl), which turns the solution pink. Measure the absorbance of the pink solution at 520 nm.

  • Analysis: Compare the pyocyanin production in treated samples to untreated controls to determine the percentage of inhibition.

Elastase Activity Assay

Objective: To measure the inhibition of the virulence factor elastase.

Methodology:

  • Culture and Treatment: Grow P. aeruginosa in the presence of the test compounds as described for the pyocyanin assay.

  • Supernatant Collection: After incubation, centrifuge the cultures and collect the cell-free supernatant which contains the secreted elastase.

  • Enzyme Assay: Add the supernatant to a reaction mixture containing Elastin-Congo Red as a substrate.

  • Incubation: Incubate the reaction at 37°C for several hours to allow the elastase to digest the substrate.

  • Quantification: Stop the reaction and pellet the undigested substrate by centrifugation. Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released.

  • Analysis: Calculate the percentage of elastase inhibition relative to untreated controls.

Biofilm Formation Assay

Objective: To evaluate the impact of antagonists on biofilm formation.

Methodology (Crystal Violet Assay):

  • Inoculation: Dilute an overnight culture of P. aeruginosa into fresh medium and add to the wells of a 96-well microtiter plate.

  • Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by washing the wells with a gentle stream of water.

  • Staining: Add a solution of crystal violet to each well to stain the attached biofilm. Incubate at room temperature.

  • Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid). Measure the absorbance of the solubilized stain at 590 nm.

  • Analysis: Determine the percentage of biofilm inhibition by comparing the absorbance of treated wells to untreated controls.

Visualizing the Molecular Pathways and Experimental Logic

To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_antagonists Antagonists LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->3_oxo_C12_HSL Synthesizes LasR_inactive LasR (Inactive Monomer) 3_oxo_C12_HSL->LasR_inactive Binds to LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization DNA Target DNA (las/rhl boxes) LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Promotes Transcription Transcription Transcription & Translation Virulence_Genes->Transcription V06018 This compound V06018->LasR_inactive Competitively Inhibits AHL_antagonist AHL-based Antagonist AHL_antagonist->LasR_inactive Competitively Inhibits

Caption: Simplified LasR signaling pathway and points of inhibition.

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_assays Phenotypic Assays cluster_reporter Mechanistic Assay start P. aeruginosa Culture treatment Incubate with: - this compound - AHL-based Antagonist - Control (DMSO) start->treatment pyocyanin Pyocyanin Assay treatment->pyocyanin elastase Elastase Assay treatment->elastase biofilm Biofilm Assay treatment->biofilm reporter LasR Reporter Gene Assay treatment->reporter

Caption: General experimental workflow for comparing antagonists.

Conclusion

This compound presents a robust and potent alternative to traditional AHL-based antagonists for the inhibition of the LasR quorum sensing receptor in P. aeruginosa. Its distinct chemical structure confers advantages, such as resistance to enzymatic degradation, making it a valuable tool for both basic research and as a scaffold for the development of novel anti-virulence therapeutics. The experimental data, while still emerging, suggests that this compound is a highly effective inhibitor of key virulence phenotypes. Further head-to-head comparative studies with a broader range of AHL-based antagonists will be invaluable in fully elucidating its potential.

References

V-06-018's Potent Antagonism of the LasR Ligand-Binding Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of V-06-018's performance in antagonizing the Pseudomonas aeruginosa LasR receptor, a key regulator of quorum sensing and virulence. Supporting experimental data and detailed protocols are presented to validate its interaction with the LasR ligand-binding site.

This compound is a potent, abiotic small molecule antagonist of the Pseudomonas aeruginosa LasR receptor, with a reported IC50 value of 5.2 µM.[1] Discovered through high-throughput screening, it represents a significant tool for studying quorum sensing (QS) and developing anti-virulence strategies.[2][3] Biochemical evidence supports that this compound directly interacts with the native ligand-binding site of LasR, thereby inhibiting the binding of its natural ligand, OdDHL, and preventing the activation of QS-dependent genes.[2][4]

Comparative Efficacy of LasR Antagonists

The inhibitory activity of this compound has been benchmarked against its own derivatives and the native LasR ligand, OdDHL. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined by reporter gene assays in P. aeruginosa.

CompoundOdDHL ConcentrationIC50 (µM)Source
This compound 150 nM2.3[2]
1 µM3.9[2]
Analog 40 150 nM0.2[2]
1 µM0.7[2]

Analog 40, a derivative of this compound, demonstrates approximately 10-fold greater potency, highlighting the potential for further optimization of this chemical scaffold.[2]

Experimental Validation Protocols

The validation of this compound's interaction with the LasR ligand-binding site primarily relies on cell-based reporter gene assays. These assays quantify the inhibition of LasR-dependent gene expression in the presence of the antagonist.

LasR Reporter Gene Assay in P. aeruginosa

This protocol is adapted from studies characterizing this compound and its analogs.[2]

Objective: To determine the IC50 value of a LasR antagonist by measuring the inhibition of a LasR-controlled reporter gene (e.g., lasI-gfp).

Materials:

  • P. aeruginosa strain containing a LasR-dependent reporter plasmid (e.g., PAO-JP2 with p-lasI-LVAgfp).

  • Luria-Bertani (LB) broth.

  • OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), the native LasR ligand.

  • Test compound (e.g., this compound).

  • 96-well microtiter plates.

  • Plate reader capable of measuring fluorescence (for GFP) or luminescence (for luciferase).

Procedure:

  • Culture Preparation: Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth with appropriate antibiotics for plasmid maintenance.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of OdDHL to induce the reporter gene expression (e.g., 150 nM).

    • Add serial dilutions of the test compound (this compound or other antagonists) to the wells.

    • Include control wells with OdDHL only (positive control) and vehicle (e.g., DMSO) only (negative control).

  • Inoculation: Dilute the overnight culture and add it to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period to allow for bacterial growth and reporter gene expression.

  • Measurement: Measure the reporter signal (e.g., GFP fluorescence) and the optical density (OD600) to normalize for cell growth.

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Normalize the reporter signal to the cell density.

    • Plot the normalized reporter signal against the log of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the LasR signaling pathway and the workflow for validating LasR antagonists.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (inactive) OdDHL->LasR_inactive Binds to LasR_active LasR-OdDHL Complex (active dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl/pqs promoters LasR_active->DNA Binds to Virulence_Genes Virulence Factor Expression DNA->Virulence_Genes Activates Transcription V06018 This compound V06018->LasR_inactive Competitively Inhibits OdDHL Binding

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Validation of LasR Antagonist Activity start Start: Prepare P. aeruginosa reporter strain setup Assay Setup: Add OdDHL and serial dilutions of this compound to 96-well plate start->setup inoculate Inoculate plate with reporter strain setup->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Reporter Signal (e.g., Fluorescence) and Cell Density (OD600) incubate->measure analyze Data Analysis: Normalize signal and plot dose-response curve measure->analyze end End: Determine IC50 value analyze->end

Caption: Experimental workflow for determining the IC50 of a LasR antagonist using a reporter gene assay.

References

V-06-018's Potent Antagonism of the LasR Ligand-Binding Site: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of V-06-018's performance in antagonizing the Pseudomonas aeruginosa LasR receptor, a key regulator of quorum sensing and virulence. Supporting experimental data and detailed protocols are presented to validate its interaction with the LasR ligand-binding site.

This compound is a potent, abiotic small molecule antagonist of the Pseudomonas aeruginosa LasR receptor, with a reported IC50 value of 5.2 µM.[1] Discovered through high-throughput screening, it represents a significant tool for studying quorum sensing (QS) and developing anti-virulence strategies.[2][3] Biochemical evidence supports that this compound directly interacts with the native ligand-binding site of LasR, thereby inhibiting the binding of its natural ligand, OdDHL, and preventing the activation of QS-dependent genes.[2][4]

Comparative Efficacy of LasR Antagonists

The inhibitory activity of this compound has been benchmarked against its own derivatives and the native LasR ligand, OdDHL. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined by reporter gene assays in P. aeruginosa.

CompoundOdDHL ConcentrationIC50 (µM)Source
This compound 150 nM2.3[2]
1 µM3.9[2]
Analog 40 150 nM0.2[2]
1 µM0.7[2]

Analog 40, a derivative of this compound, demonstrates approximately 10-fold greater potency, highlighting the potential for further optimization of this chemical scaffold.[2]

Experimental Validation Protocols

The validation of this compound's interaction with the LasR ligand-binding site primarily relies on cell-based reporter gene assays. These assays quantify the inhibition of LasR-dependent gene expression in the presence of the antagonist.

LasR Reporter Gene Assay in P. aeruginosa

This protocol is adapted from studies characterizing this compound and its analogs.[2]

Objective: To determine the IC50 value of a LasR antagonist by measuring the inhibition of a LasR-controlled reporter gene (e.g., lasI-gfp).

Materials:

  • P. aeruginosa strain containing a LasR-dependent reporter plasmid (e.g., PAO-JP2 with p-lasI-LVAgfp).

  • Luria-Bertani (LB) broth.

  • OdDHL (N-(3-oxododecanoyl)-L-homoserine lactone), the native LasR ligand.

  • Test compound (e.g., this compound).

  • 96-well microtiter plates.

  • Plate reader capable of measuring fluorescence (for GFP) or luminescence (for luciferase).

Procedure:

  • Culture Preparation: Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth with appropriate antibiotics for plasmid maintenance.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of OdDHL to induce the reporter gene expression (e.g., 150 nM).

    • Add serial dilutions of the test compound (this compound or other antagonists) to the wells.

    • Include control wells with OdDHL only (positive control) and vehicle (e.g., DMSO) only (negative control).

  • Inoculation: Dilute the overnight culture and add it to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period to allow for bacterial growth and reporter gene expression.

  • Measurement: Measure the reporter signal (e.g., GFP fluorescence) and the optical density (OD600) to normalize for cell growth.

  • Data Analysis:

    • Subtract the background signal from the negative control wells.

    • Normalize the reporter signal to the cell density.

    • Plot the normalized reporter signal against the log of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the LasR signaling pathway and the workflow for validating LasR antagonists.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) OdDHL OdDHL (Autoinducer) LasI->OdDHL Synthesizes LasR_inactive LasR (inactive) OdDHL->LasR_inactive Binds to LasR_active LasR-OdDHL Complex (active dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl/pqs promoters LasR_active->DNA Binds to Virulence_Genes Virulence Factor Expression DNA->Virulence_Genes Activates Transcription V06018 This compound V06018->LasR_inactive Competitively Inhibits OdDHL Binding

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Validation of LasR Antagonist Activity start Start: Prepare P. aeruginosa reporter strain setup Assay Setup: Add OdDHL and serial dilutions of this compound to 96-well plate start->setup inoculate Inoculate plate with reporter strain setup->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Reporter Signal (e.g., Fluorescence) and Cell Density (OD600) incubate->measure analyze Data Analysis: Normalize signal and plot dose-response curve measure->analyze end End: Determine IC50 value analyze->end

Caption: Experimental workflow for determining the IC50 of a LasR antagonist using a reporter gene assay.

References

Assessing the Selectivity of V-06-018 for LasR Over Other LuxR-type Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the selectivity of the quorum sensing inhibitor V-06-018 for the LasR receptor over other homologous LuxR-type receptors found in Pseudomonas aeruginosa, namely RhlR and QscR. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.

Introduction to this compound and LuxR-type Receptors

This compound is a non-native, abiotic small molecule identified through high-throughput screening as a potent antagonist of the LasR quorum sensing receptor in Pseudomonas aeruginosa.[1] Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density, and it plays a crucial role in regulating virulence factors and biofilm formation. In P. aeruginosa, the QS network is complex, involving multiple interconnected signaling systems. The Las, Rhl, and Qsc systems are regulated by LuxR-type transcriptional activators: LasR, RhlR, and QscR, respectively. Given the hierarchical and overlapping nature of these QS systems, the development of selective inhibitors for a specific receptor is of significant interest for dissecting their individual roles and for designing targeted anti-virulence therapies.

Selectivity Profile of this compound

Experimental evidence strongly indicates that this compound is highly selective for the LasR receptor. Studies utilizing Escherichia coli as a heterologous host to express and test the activity of each receptor in isolation have demonstrated the specific inhibitory action of this compound on LasR.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory activity of this compound against LasR, RhlR, and QscR.

ReceptorLigandThis compound ActivityIC50 (µM)Reference
LasR 3-oxo-C12-HSLAntagonist5.2[2]
RhlR C4-HSLNo activity (antagonist or agonist)Not applicable[1]
QscR 3-oxo-C12-HSLVery weak antagonist at high concentrationsNot determined[1]

HSL: Homoserine Lactone

Signaling Pathways of LuxR-type Receptors in P. aeruginosa

The LasR, RhlR, and QscR receptors are key components of the intricate quorum-sensing network in P. aeruginosa. Understanding their individual signaling pathways is crucial for interpreting the effects of selective inhibitors like this compound.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor Complex LasR-AHL Complex LasR->Complex AHL->LasR Binds DNA las Box (Promoter) Complex->DNA Binds RhlR_reg rhlR Gene Complex->RhlR_reg Activates Virulence Virulence Gene Expression DNA->Virulence Activates

LasR Signaling Pathway

RhlR_Signaling_Pathway cluster_cell P. aeruginosa Cell RhlI RhlI Synthase AHL C4-HSL (Autoinducer) RhlI->AHL Synthesizes RhlR RhlR Receptor Complex RhlR-AHL Complex RhlR->Complex AHL->RhlR Binds DNA rhl Box (Promoter) Complex->DNA Binds Virulence Virulence Gene Expression DNA->Virulence Activates

RhlR Signaling Pathway

QscR_Signaling_Pathway cluster_cell P. aeruginosa Cell QscR QscR Receptor Complex QscR-AHL Complex QscR->Complex AHL 3-oxo-C12-HSL (Autoinducer) AHL->QscR Binds LasR_reg lasR Gene Complex->LasR_reg Represses RhlR_reg rhlR Gene Complex->RhlR_reg Represses Repression Repression of QS Genes LasR_reg->Repression RhlR_reg->Repression

QscR Signaling Pathway

Experimental Protocols

The selectivity of this compound is determined using reporter gene assays in a heterologous E. coli host. This approach allows for the assessment of the compound's activity on each receptor individually, without the interference of the complex regulatory network present in P. aeruginosa.

E. coli Reporter Assay for LuxR-type Receptor Activity

This protocol outlines the general steps for assessing the antagonist activity of a test compound against a LuxR-type receptor using a β-galactosidase reporter system.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Strain E. coli reporter strain (with receptor and reporter plasmids) Culture Overnight culture Strain->Culture Dilution Dilute culture and grow to log phase (OD600 ~0.25) Culture->Dilution Induction Induce receptor expression (e.g., with arabinose) Dilution->Induction Plating Aliquot culture into 96-well plate Induction->Plating Addition Add test compound (this compound) and native AHL Plating->Addition Incubation Incubate at 37°C Addition->Incubation Lysis Lyse cells Incubation->Lysis Reaction Add β-galactosidase substrate (e.g., ONPG) Lysis->Reaction Readout Measure absorbance at 420 nm Reaction->Readout Analysis Calculate % inhibition and IC50 Readout->Analysis

Experimental Workflow

Materials:

  • E. coli strain (e.g., JLD271) lacking its native QS systems.

  • Two plasmids:

    • An expression plasmid for the LuxR-type receptor of interest (e.g., LasR, RhlR, or QscR) under the control of an inducible promoter (e.g., arabinose-inducible).

    • A reporter plasmid containing a promoter recognized by the specific LuxR-type receptor, fused to a reporter gene (e.g., lacZ encoding β-galactosidase).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid maintenance.

  • Inducer (e.g., L-arabinose).

  • Native N-acyl homoserine lactone (AHL) for the respective receptor (e.g., 3-oxo-C12-HSL for LasR and QscR, C4-HSL for RhlR).

  • Test compound (this compound).

  • Cell lysis buffer.

  • β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Culture Preparation: a. Inoculate a single colony of the E. coli reporter strain into LB medium containing the appropriate antibiotics. b. Grow the culture overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 in fresh LB medium with antibiotics and grow to an optical density at 600 nm (OD600) of 0.2-0.3. d. Induce the expression of the LuxR-type receptor by adding the appropriate inducer (e.g., 4 mg/mL L-arabinose for a pBAD promoter) and incubate for a designated period.

  • Antagonist Assay: a. Aliquot the induced culture into the wells of a 96-well microplate. b. Add the native AHL to a final concentration that gives a submaximal but robust reporter signal. c. Add the test compound (this compound) at various concentrations to the wells. Include appropriate controls (no compound, no AHL). d. Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

  • β-Galactosidase Assay: a. After incubation, measure the OD600 of the cultures to assess cell growth. b. Lyse the cells using a suitable lysis buffer. c. Add the β-galactosidase substrate (ONPG) to each well. d. Incubate at room temperature or 37°C until a yellow color develops. e. Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3). f. Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris). g. Calculate the β-galactosidase activity in Miller units.

  • Data Analysis: a. Normalize the β-galactosidase activity to the cell density (OD600). b. Calculate the percent inhibition of reporter activity for each concentration of this compound compared to the control with only the native AHL. c. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The available experimental data robustly supports the high selectivity of this compound as an antagonist for the LasR receptor in Pseudomonas aeruginosa. It exhibits potent inhibitory activity against LasR while showing no significant activity against RhlR and only very weak antagonism towards QscR at high concentrations. This selectivity makes this compound a valuable chemical tool for specifically probing the role of the LasR-mediated quorum sensing pathway in the physiology and pathogenicity of P. aeruginosa. Further studies to elucidate the precise molecular interactions between this compound and the LasR ligand-binding domain will continue to inform the design of next-generation, highly potent, and selective quorum sensing inhibitors.

References

Assessing the Selectivity of V-06-018 for LasR Over Other LuxR-type Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the selectivity of the quorum sensing inhibitor V-06-018 for the LasR receptor over other homologous LuxR-type receptors found in Pseudomonas aeruginosa, namely RhlR and QscR. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.

Introduction to this compound and LuxR-type Receptors

This compound is a non-native, abiotic small molecule identified through high-throughput screening as a potent antagonist of the LasR quorum sensing receptor in Pseudomonas aeruginosa.[1] Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density, and it plays a crucial role in regulating virulence factors and biofilm formation. In P. aeruginosa, the QS network is complex, involving multiple interconnected signaling systems. The Las, Rhl, and Qsc systems are regulated by LuxR-type transcriptional activators: LasR, RhlR, and QscR, respectively. Given the hierarchical and overlapping nature of these QS systems, the development of selective inhibitors for a specific receptor is of significant interest for dissecting their individual roles and for designing targeted anti-virulence therapies.

Selectivity Profile of this compound

Experimental evidence strongly indicates that this compound is highly selective for the LasR receptor. Studies utilizing Escherichia coli as a heterologous host to express and test the activity of each receptor in isolation have demonstrated the specific inhibitory action of this compound on LasR.

Quantitative Comparison of this compound Activity

The following table summarizes the inhibitory activity of this compound against LasR, RhlR, and QscR.

ReceptorLigandThis compound ActivityIC50 (µM)Reference
LasR 3-oxo-C12-HSLAntagonist5.2[2]
RhlR C4-HSLNo activity (antagonist or agonist)Not applicable[1]
QscR 3-oxo-C12-HSLVery weak antagonist at high concentrationsNot determined[1]

HSL: Homoserine Lactone

Signaling Pathways of LuxR-type Receptors in P. aeruginosa

The LasR, RhlR, and QscR receptors are key components of the intricate quorum-sensing network in P. aeruginosa. Understanding their individual signaling pathways is crucial for interpreting the effects of selective inhibitors like this compound.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor Complex LasR-AHL Complex LasR->Complex AHL->LasR Binds DNA las Box (Promoter) Complex->DNA Binds RhlR_reg rhlR Gene Complex->RhlR_reg Activates Virulence Virulence Gene Expression DNA->Virulence Activates

LasR Signaling Pathway

RhlR_Signaling_Pathway cluster_cell P. aeruginosa Cell RhlI RhlI Synthase AHL C4-HSL (Autoinducer) RhlI->AHL Synthesizes RhlR RhlR Receptor Complex RhlR-AHL Complex RhlR->Complex AHL->RhlR Binds DNA rhl Box (Promoter) Complex->DNA Binds Virulence Virulence Gene Expression DNA->Virulence Activates

RhlR Signaling Pathway

QscR_Signaling_Pathway cluster_cell P. aeruginosa Cell QscR QscR Receptor Complex QscR-AHL Complex QscR->Complex AHL 3-oxo-C12-HSL (Autoinducer) AHL->QscR Binds LasR_reg lasR Gene Complex->LasR_reg Represses RhlR_reg rhlR Gene Complex->RhlR_reg Represses Repression Repression of QS Genes LasR_reg->Repression RhlR_reg->Repression

QscR Signaling Pathway

Experimental Protocols

The selectivity of this compound is determined using reporter gene assays in a heterologous E. coli host. This approach allows for the assessment of the compound's activity on each receptor individually, without the interference of the complex regulatory network present in P. aeruginosa.

E. coli Reporter Assay for LuxR-type Receptor Activity

This protocol outlines the general steps for assessing the antagonist activity of a test compound against a LuxR-type receptor using a β-galactosidase reporter system.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement Strain E. coli reporter strain (with receptor and reporter plasmids) Culture Overnight culture Strain->Culture Dilution Dilute culture and grow to log phase (OD600 ~0.25) Culture->Dilution Induction Induce receptor expression (e.g., with arabinose) Dilution->Induction Plating Aliquot culture into 96-well plate Induction->Plating Addition Add test compound (this compound) and native AHL Plating->Addition Incubation Incubate at 37°C Addition->Incubation Lysis Lyse cells Incubation->Lysis Reaction Add β-galactosidase substrate (e.g., ONPG) Lysis->Reaction Readout Measure absorbance at 420 nm Reaction->Readout Analysis Calculate % inhibition and IC50 Readout->Analysis

Experimental Workflow

Materials:

  • E. coli strain (e.g., JLD271) lacking its native QS systems.

  • Two plasmids:

    • An expression plasmid for the LuxR-type receptor of interest (e.g., LasR, RhlR, or QscR) under the control of an inducible promoter (e.g., arabinose-inducible).

    • A reporter plasmid containing a promoter recognized by the specific LuxR-type receptor, fused to a reporter gene (e.g., lacZ encoding β-galactosidase).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid maintenance.

  • Inducer (e.g., L-arabinose).

  • Native N-acyl homoserine lactone (AHL) for the respective receptor (e.g., 3-oxo-C12-HSL for LasR and QscR, C4-HSL for RhlR).

  • Test compound (this compound).

  • Cell lysis buffer.

  • β-galactosidase substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Culture Preparation: a. Inoculate a single colony of the E. coli reporter strain into LB medium containing the appropriate antibiotics. b. Grow the culture overnight at 37°C with shaking. c. The following day, dilute the overnight culture 1:100 in fresh LB medium with antibiotics and grow to an optical density at 600 nm (OD600) of 0.2-0.3. d. Induce the expression of the LuxR-type receptor by adding the appropriate inducer (e.g., 4 mg/mL L-arabinose for a pBAD promoter) and incubate for a designated period.

  • Antagonist Assay: a. Aliquot the induced culture into the wells of a 96-well microplate. b. Add the native AHL to a final concentration that gives a submaximal but robust reporter signal. c. Add the test compound (this compound) at various concentrations to the wells. Include appropriate controls (no compound, no AHL). d. Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

  • β-Galactosidase Assay: a. After incubation, measure the OD600 of the cultures to assess cell growth. b. Lyse the cells using a suitable lysis buffer. c. Add the β-galactosidase substrate (ONPG) to each well. d. Incubate at room temperature or 37°C until a yellow color develops. e. Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3). f. Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for cell debris). g. Calculate the β-galactosidase activity in Miller units.

  • Data Analysis: a. Normalize the β-galactosidase activity to the cell density (OD600). b. Calculate the percent inhibition of reporter activity for each concentration of this compound compared to the control with only the native AHL. c. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The available experimental data robustly supports the high selectivity of this compound as an antagonist for the LasR receptor in Pseudomonas aeruginosa. It exhibits potent inhibitory activity against LasR while showing no significant activity against RhlR and only very weak antagonism towards QscR at high concentrations. This selectivity makes this compound a valuable chemical tool for specifically probing the role of the LasR-mediated quorum sensing pathway in the physiology and pathogenicity of P. aeruginosa. Further studies to elucidate the precise molecular interactions between this compound and the LasR ligand-binding domain will continue to inform the design of next-generation, highly potent, and selective quorum sensing inhibitors.

References

Comparative Transcriptomic Analysis of V-06-018 Treated Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa, with other anti-QS compounds. While direct, comprehensive transcriptomic data for this compound is not publicly available, this document synthesizes information on its known mechanism of action and compares its expected impact on gene expression with experimental data from other QS inhibitors.

Introduction to this compound and Quorum Sensing Inhibition

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The las system, orchestrated by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, sits (B43327) at the top of the QS hierarchy.

This compound has been identified as a potent antagonist of LasR, inhibiting the QS cascade and subsequently the expression of a wide array of virulence genes.[1][2] This guide will explore the anticipated transcriptomic consequences of this compound treatment in P. aeruginosa and draw comparisons with other compounds that disrupt the QS network.

The LasR Signaling Pathway

The LasR protein, upon binding to its autoinducer, forms a dimer that activates the transcription of target genes, including those responsible for the production of virulence factors and the regulation of other QS systems like rhl.[3][4][5] this compound, as a LasR antagonist, is expected to disrupt this signaling cascade at its inception.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesizes LasR_inactive LasR (inactive) Autoinducer->LasR_inactive Binds to LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Activates & Dimerizes Virulence_Genes Virulence Genes (e.g., lasB, rhlR, pqsR) LasR_active->Virulence_Genes Activates transcription of V06018 This compound V06018->LasR_inactive Antagonizes Rhl_Pqs_systems Rhl and Pqs Systems Virulence_Genes->Rhl_Pqs_systems Regulates

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Comparative Analysis of Gene Expression

As a LasR antagonist, this compound is predicted to downregulate the expression of genes within the LasR regulon. This includes a multitude of virulence factors crucial for the pathogenicity of P. aeruginosa. The following table compares the expected effects of this compound with the observed transcriptomic changes induced by other known QS inhibitors.

Gene Function Expected Effect of this compound (as LasR Antagonist) Observed Effect of Other QSIs (e.g., Azithromycin, Cinnamaldehyde) References
lasAProteaseDownregulationDownregulation[6]
lasBElastaseDownregulationDownregulation[6]
rhlRTranscriptional regulator of the rhl QS systemDownregulationDownregulation[6]
rhlISynthesizes the C4-HSL autoinducerDownregulationDownregulation[6]
pqsRTranscriptional regulator of the PQS systemDownregulationDownregulation[3]
phzA1-G1Phenazine biosynthesis (Pyocyanin)DownregulationDownregulation[7]
rhlARhamnolipid biosynthesisDownregulationDownregulation[8]
aprAAlkaline proteaseDownregulationDownregulation[8]

Experimental Protocols

A typical experimental workflow for comparative transcriptomic analysis of P. aeruginosa treated with a small molecule inhibitor like this compound involves several key steps, from bacterial culture to data analysis.

Experimental_Workflow cluster_workflow Transcriptomic Analysis Workflow Culture 1. P. aeruginosa Culture (e.g., PAO1, PA14) Treatment 2. Treatment - this compound - Alternative QSI - Vehicle Control Culture->Treatment RNA_Extraction 3. RNA Extraction (e.g., TRIzol, RNAeasy Kit) Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation - rRNA depletion - cDNA synthesis - Adapter ligation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis - Quality control - Read mapping - Differential gene expression Sequencing->Data_Analysis Validation 7. Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for the transcriptomic analysis of P. aeruginosa treated with a quorum sensing inhibitor.

Detailed Methodologies:
  • Bacterial Strains and Growth Conditions: P. aeruginosa strains (e.g., PAO1 or PA14) are typically grown in a suitable medium like Luria-Bertani (LB) broth or a defined minimal medium to a specific optical density (OD600) to ensure the QS system is active.[9][10]

  • Inhibitor Treatment: Cultures are treated with this compound or an alternative QS inhibitor at a predetermined concentration. A vehicle control (e.g., DMSO) is run in parallel. Incubation continues for a defined period to allow for transcriptomic changes.[10]

  • RNA Extraction: Total RNA is extracted from bacterial pellets using standard methods such as TRIzol reagent or commercial kits (e.g., Qiagen RNeasy). DNase treatment is crucial to remove contaminating genomic DNA.[9][11]

  • RNA Sequencing (RNA-Seq):

    • Ribosomal RNA (rRNA) Depletion: rRNA, which constitutes a large portion of total RNA, is removed using commercially available kits.[9]

    • Library Preparation: The remaining RNA is fragmented, converted to cDNA, and ligated with sequencing adapters.[9]

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[9]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Read Mapping: The cleaned reads are mapped to a reference P. aeruginosa genome.

    • Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the treated and control groups.[12]

  • Validation: The expression levels of a subset of differentially expressed genes are typically validated using quantitative real-time PCR (qRT-PCR).[6]

Conclusion

While a dedicated comparative transcriptomic study of this compound is not yet available, its role as a potent LasR antagonist provides a strong basis for predicting its impact on the P. aeruginosa transcriptome. It is expected to significantly downregulate a host of virulence-related genes, mirroring the effects of other well-characterized QS inhibitors. The experimental framework outlined in this guide provides a robust methodology for future studies to directly elucidate the global transcriptomic changes induced by this compound and further validate its potential as an anti-virulence therapeutic agent.

References

Comparative Transcriptomic Analysis of V-06-018 Treated Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of V-06-018, a potent antagonist of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa, with other anti-QS compounds. While direct, comprehensive transcriptomic data for this compound is not publicly available, this document synthesizes information on its known mechanism of action and compares its expected impact on gene expression with experimental data from other QS inhibitors.

Introduction to this compound and Quorum Sensing Inhibition

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The las system, orchestrated by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, sits at the top of the QS hierarchy.

This compound has been identified as a potent antagonist of LasR, inhibiting the QS cascade and subsequently the expression of a wide array of virulence genes.[1][2] This guide will explore the anticipated transcriptomic consequences of this compound treatment in P. aeruginosa and draw comparisons with other compounds that disrupt the QS network.

The LasR Signaling Pathway

The LasR protein, upon binding to its autoinducer, forms a dimer that activates the transcription of target genes, including those responsible for the production of virulence factors and the regulation of other QS systems like rhl.[3][4][5] this compound, as a LasR antagonist, is expected to disrupt this signaling cascade at its inception.

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesizes LasR_inactive LasR (inactive) Autoinducer->LasR_inactive Binds to LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Activates & Dimerizes Virulence_Genes Virulence Genes (e.g., lasB, rhlR, pqsR) LasR_active->Virulence_Genes Activates transcription of V06018 This compound V06018->LasR_inactive Antagonizes Rhl_Pqs_systems Rhl and Pqs Systems Virulence_Genes->Rhl_Pqs_systems Regulates

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Comparative Analysis of Gene Expression

As a LasR antagonist, this compound is predicted to downregulate the expression of genes within the LasR regulon. This includes a multitude of virulence factors crucial for the pathogenicity of P. aeruginosa. The following table compares the expected effects of this compound with the observed transcriptomic changes induced by other known QS inhibitors.

Gene Function Expected Effect of this compound (as LasR Antagonist) Observed Effect of Other QSIs (e.g., Azithromycin, Cinnamaldehyde) References
lasAProteaseDownregulationDownregulation[6]
lasBElastaseDownregulationDownregulation[6]
rhlRTranscriptional regulator of the rhl QS systemDownregulationDownregulation[6]
rhlISynthesizes the C4-HSL autoinducerDownregulationDownregulation[6]
pqsRTranscriptional regulator of the PQS systemDownregulationDownregulation[3]
phzA1-G1Phenazine biosynthesis (Pyocyanin)DownregulationDownregulation[7]
rhlARhamnolipid biosynthesisDownregulationDownregulation[8]
aprAAlkaline proteaseDownregulationDownregulation[8]

Experimental Protocols

A typical experimental workflow for comparative transcriptomic analysis of P. aeruginosa treated with a small molecule inhibitor like this compound involves several key steps, from bacterial culture to data analysis.

Experimental_Workflow cluster_workflow Transcriptomic Analysis Workflow Culture 1. P. aeruginosa Culture (e.g., PAO1, PA14) Treatment 2. Treatment - this compound - Alternative QSI - Vehicle Control Culture->Treatment RNA_Extraction 3. RNA Extraction (e.g., TRIzol, RNAeasy Kit) Treatment->RNA_Extraction Library_Prep 4. RNA-Seq Library Preparation - rRNA depletion - cDNA synthesis - Adapter ligation RNA_Extraction->Library_Prep Sequencing 5. High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis 6. Bioinformatic Analysis - Quality control - Read mapping - Differential gene expression Sequencing->Data_Analysis Validation 7. Validation (e.g., qRT-PCR) Data_Analysis->Validation

Caption: A generalized workflow for the transcriptomic analysis of P. aeruginosa treated with a quorum sensing inhibitor.

Detailed Methodologies:
  • Bacterial Strains and Growth Conditions: P. aeruginosa strains (e.g., PAO1 or PA14) are typically grown in a suitable medium like Luria-Bertani (LB) broth or a defined minimal medium to a specific optical density (OD600) to ensure the QS system is active.[9][10]

  • Inhibitor Treatment: Cultures are treated with this compound or an alternative QS inhibitor at a predetermined concentration. A vehicle control (e.g., DMSO) is run in parallel. Incubation continues for a defined period to allow for transcriptomic changes.[10]

  • RNA Extraction: Total RNA is extracted from bacterial pellets using standard methods such as TRIzol reagent or commercial kits (e.g., Qiagen RNeasy). DNase treatment is crucial to remove contaminating genomic DNA.[9][11]

  • RNA Sequencing (RNA-Seq):

    • Ribosomal RNA (rRNA) Depletion: rRNA, which constitutes a large portion of total RNA, is removed using commercially available kits.[9]

    • Library Preparation: The remaining RNA is fragmented, converted to cDNA, and ligated with sequencing adapters.[9]

    • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[9]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Read Mapping: The cleaned reads are mapped to a reference P. aeruginosa genome.

    • Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the treated and control groups.[12]

  • Validation: The expression levels of a subset of differentially expressed genes are typically validated using quantitative real-time PCR (qRT-PCR).[6]

Conclusion

While a dedicated comparative transcriptomic study of this compound is not yet available, its role as a potent LasR antagonist provides a strong basis for predicting its impact on the P. aeruginosa transcriptome. It is expected to significantly downregulate a host of virulence-related genes, mirroring the effects of other well-characterized QS inhibitors. The experimental framework outlined in this guide provides a robust methodology for future studies to directly elucidate the global transcriptomic changes induced by this compound and further validate its potential as an anti-virulence therapeutic agent.

References

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the research-grade chemical V-06-018. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on established best practices for the safe handling and disposal of novel organic compounds in a laboratory setting.

Introduction and Scope

This compound is identified as a potent LasR antagonist, utilized as a chemical probe for quorum sensing in Pseudomonas aeruginosa. As with any research chemical, proper disposal is critical to ensure personnel safety and environmental protection. This standard operating procedure (SOP) outlines the necessary steps for the safe disposal of this compound, adhering to general principles of hazardous waste management.

Pre-Disposal Safety and Handling

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Many organic substances are toxic and/or flammable.[1]

Required PPE:

  • Safety goggles to protect from splashes.[1][2]

  • Chemical-resistant nitrile gloves.[1][2]

  • A laboratory coat to protect skin and clothing.[1][2]

  • Closed-toe shoes.[1][2]

All handling of this compound, especially when generating waste, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]

Chemical Waste Categorization

General Chemical Waste Categories:

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Organic Solvents Organic solvents containing fluorine, chlorine, bromine, or iodine.Dichloromethane, ChloroformClearly labeled, compatible container for halogenated waste.[1][2]
Non-Halogenated Organic Solvents Organic solvents without halogens.Ethanol, Hexane, AcetoneClearly labeled, compatible container for non-halogenated waste.
Aqueous Waste (with heavy metals) Water-based solutions containing heavy metal salts.Solutions of mercury, lead, cadmium saltsLabeled container for heavy metal waste.
Aqueous Waste (acidic/basic) Water-based solutions with a pH ≤ 2 or ≥ 12.5.Strong acid or base solutionsSeparate, compatible containers for acidic and basic waste.[5]
Solid Chemical Waste Unused, expired, or contaminated solid chemicals.Expired reagents, contaminated filter paperLabeled container for solid chemical waste, segregated by compatibility.[6]

This compound, as a solid organic compound, and any materials lightly contaminated with it (e.g., gloves, weighing paper) should be disposed of as solid chemical waste.[6] Solutions of this compound in organic solvents should be disposed of into the appropriate halogenated or non-halogenated organic waste stream.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.

4.1 Materials Required:

  • Designated hazardous waste container (compatible material, e.g., polyethylene).[7]

  • Hazardous waste labels.[5][8]

  • Secondary containment bin.[5][9]

  • Personal Protective Equipment (as listed in section 2.0).

4.2 Experimental Protocol for Disposal:

  • Container Preparation:

    • Obtain a designated and appropriate hazardous waste container. For solid this compound, a wide-mouth plastic container is suitable. For solutions, use a container compatible with the solvent.[7]

    • Affix a hazardous waste label to the container before adding any waste.[5][10]

  • Waste Identification and Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[8]

    • If disposing of a solution, list all components and their approximate percentages (e.g., "this compound (~5 mg/mL) in Acetonitrile (99%)").[5]

    • Indicate the potential hazards. As a precaution, mark as "Toxic".[11]

    • Fill in the date of first accumulation, the laboratory room number, and the principal investigator's name.[8]

  • Waste Accumulation:

    • Place all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, pipette tips) directly into the labeled solid hazardous waste container.

    • For solutions, pour the waste carefully into the designated liquid waste container using a funnel.

    • Keep the hazardous waste container securely capped at all times, except when adding waste.[5][9][10]

    • Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12]

    • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[7][9]

    • Ensure the waste container is within a secondary containment bin to prevent the spread of material in case of a leak.[5][9]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[5]

  • Request for Disposal:

    • Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Important Note: NEVER dispose of this compound or any other organic chemical waste down the sanitary sewer system.[1][2]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Immediately alert others in the vicinity.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • For small, manageable spills, wear the appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container and label it accordingly.[9]

  • Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Accumulation cluster_2 Final Disposal A Identify this compound Waste (Solid or Solution) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container (in Fume Hood) C->D E Keep Container Closed D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is Full or Accumulation Time Limit Reached H Contact Environmental Health & Safety (EHS) I EHS Collects Waste for Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Standard Operating Procedure for the Proper Disposal of V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the research-grade chemical V-06-018. In the absence of a specific Safety Data Sheet (SDS), this procedure is based on established best practices for the safe handling and disposal of novel organic compounds in a laboratory setting.

Introduction and Scope

This compound is identified as a potent LasR antagonist, utilized as a chemical probe for quorum sensing in Pseudomonas aeruginosa. As with any research chemical, proper disposal is critical to ensure personnel safety and environmental protection. This standard operating procedure (SOP) outlines the necessary steps for the safe disposal of this compound, adhering to general principles of hazardous waste management.

Pre-Disposal Safety and Handling

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Many organic substances are toxic and/or flammable.[1]

Required PPE:

  • Safety goggles to protect from splashes.[1][2]

  • Chemical-resistant nitrile gloves.[1][2]

  • A laboratory coat to protect skin and clothing.[1][2]

  • Closed-toe shoes.[1][2]

All handling of this compound, especially when generating waste, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]

Chemical Waste Categorization

General Chemical Waste Categories:

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Organic Solvents Organic solvents containing fluorine, chlorine, bromine, or iodine.Dichloromethane, ChloroformClearly labeled, compatible container for halogenated waste.[1][2]
Non-Halogenated Organic Solvents Organic solvents without halogens.Ethanol, Hexane, AcetoneClearly labeled, compatible container for non-halogenated waste.
Aqueous Waste (with heavy metals) Water-based solutions containing heavy metal salts.Solutions of mercury, lead, cadmium saltsLabeled container for heavy metal waste.
Aqueous Waste (acidic/basic) Water-based solutions with a pH ≤ 2 or ≥ 12.5.Strong acid or base solutionsSeparate, compatible containers for acidic and basic waste.[5]
Solid Chemical Waste Unused, expired, or contaminated solid chemicals.Expired reagents, contaminated filter paperLabeled container for solid chemical waste, segregated by compatibility.[6]

This compound, as a solid organic compound, and any materials lightly contaminated with it (e.g., gloves, weighing paper) should be disposed of as solid chemical waste.[6] Solutions of this compound in organic solvents should be disposed of into the appropriate halogenated or non-halogenated organic waste stream.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe disposal of this compound and associated contaminated materials.

4.1 Materials Required:

  • Designated hazardous waste container (compatible material, e.g., polyethylene).[7]

  • Hazardous waste labels.[5][8]

  • Secondary containment bin.[5][9]

  • Personal Protective Equipment (as listed in section 2.0).

4.2 Experimental Protocol for Disposal:

  • Container Preparation:

    • Obtain a designated and appropriate hazardous waste container. For solid this compound, a wide-mouth plastic container is suitable. For solutions, use a container compatible with the solvent.[7]

    • Affix a hazardous waste label to the container before adding any waste.[5][10]

  • Waste Identification and Labeling:

    • On the hazardous waste label, clearly write the full chemical name: "this compound". Do not use abbreviations.[8]

    • If disposing of a solution, list all components and their approximate percentages (e.g., "this compound (~5 mg/mL) in Acetonitrile (99%)").[5]

    • Indicate the potential hazards. As a precaution, mark as "Toxic".[11]

    • Fill in the date of first accumulation, the laboratory room number, and the principal investigator's name.[8]

  • Waste Accumulation:

    • Place all solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, pipette tips) directly into the labeled solid hazardous waste container.

    • For solutions, pour the waste carefully into the designated liquid waste container using a funnel.

    • Keep the hazardous waste container securely capped at all times, except when adding waste.[5][9][10]

    • Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][12]

    • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[7][9]

    • Ensure the waste container is within a secondary containment bin to prevent the spread of material in case of a leak.[5][9]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[5]

  • Request for Disposal:

    • Once the waste container is full (or after a designated accumulation time, typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[5]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Important Note: NEVER dispose of this compound or any other organic chemical waste down the sanitary sewer system.[1][2]

Spill and Emergency Procedures

In the event of a spill of this compound:

  • Immediately alert others in the vicinity.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team.

  • For small, manageable spills, wear the appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and any contaminated debris into a designated hazardous waste container and label it accordingly.[9]

  • Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Accumulation cluster_2 Final Disposal A Identify this compound Waste (Solid or Solution) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container (in Fume Hood) C->D E Keep Container Closed D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container is Full or Accumulation Time Limit Reached H Contact Environmental Health & Safety (EHS) I EHS Collects Waste for Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION: This document provides crucial guidance on the safe handling and disposal of the LasR antagonist V-06-018. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on established laboratory safety protocols for handling solid chemical compounds of a similar nature. Researchers, scientists, and drug development professionals should use this information to supplement their institution's existing safety procedures.

Personal Protective Equipment (PPE): A Multi-layered Defense

When working with this compound, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE, drawing on general laboratory safety standards.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This includes safety glasses with side shields or goggles. A face shield may be necessary for procedures with a high risk of splash or aerosol generation.Protects against accidental splashes of solutions containing this compound and airborne particles of the solid compound.
Hand Protection Handle with impervious gloves. Nitrile rubber gloves are a suitable option. For full contact, a minimum layer thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes. For splash contact, the same material and thickness are advised. Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents direct skin contact with the compound.
Body Protection Wear a standard laboratory coat. For procedures with a higher risk of contamination, consider a disposable gown. Ensure clothing is buttoned and sleeves are down to the wrist.Protects skin and personal clothing from contamination.
Respiratory Protection Respiratory protection is required when dusts are generated. A P3 filter type is recommended. Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions and properly documented.Prevents inhalation of airborne particles, which is a primary route of exposure for powdered substances.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps, from initial receipt of the compound to its final disposal.

This compound Safe Handling Workflow cluster_pre Preparation cluster_handling Handling cluster_experiment Experimentation cluster_post Post-Experiment Read SDS Review available safety information and institutional protocols Don PPE Don appropriate Personal Protective Equipment Read SDS->Don PPE Weighing Weigh solid this compound in a chemical fume hood or ventilated enclosure Don PPE->Weighing Dissolving Dissolve in an appropriate solvent within a fume hood Weighing->Dissolving Conduct Experiment Perform experimental procedures following established protocols Dissolving->Conduct Experiment Decontamination Decontaminate work surfaces and equipment Conduct Experiment->Decontamination Waste Disposal Dispose of waste according to institutional and local regulations Decontamination->Waste Disposal Remove PPE Remove PPE in the correct order to prevent self-contamination Waste Disposal->Remove PPE

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for V-06-018

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION: This document provides crucial guidance on the safe handling and disposal of the LasR antagonist V-06-018. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is founded on established laboratory safety protocols for handling solid chemical compounds of a similar nature. Researchers, scientists, and drug development professionals should use this information to supplement their institution's existing safety procedures.

Personal Protective Equipment (PPE): A Multi-layered Defense

When working with this compound, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE, drawing on general laboratory safety standards.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). This includes safety glasses with side shields or goggles. A face shield may be necessary for procedures with a high risk of splash or aerosol generation.Protects against accidental splashes of solutions containing this compound and airborne particles of the solid compound.
Hand Protection Handle with impervious gloves. Nitrile rubber gloves are a suitable option. For full contact, a minimum layer thickness of 0.11 mm is recommended, with a breakthrough time of at least 480 minutes. For splash contact, the same material and thickness are advised. Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents direct skin contact with the compound.
Body Protection Wear a standard laboratory coat. For procedures with a higher risk of contamination, consider a disposable gown. Ensure clothing is buttoned and sleeves are down to the wrist.Protects skin and personal clothing from contamination.
Respiratory Protection Respiratory protection is required when dusts are generated. A P3 filter type is recommended. Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions and properly documented.Prevents inhalation of airborne particles, which is a primary route of exposure for powdered substances.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram outlines the key steps, from initial receipt of the compound to its final disposal.

This compound Safe Handling Workflow cluster_pre Preparation cluster_handling Handling cluster_experiment Experimentation cluster_post Post-Experiment Read SDS Review available safety information and institutional protocols Don PPE Don appropriate Personal Protective Equipment Read SDS->Don PPE Weighing Weigh solid this compound in a chemical fume hood or ventilated enclosure Don PPE->Weighing Dissolving Dissolve in an appropriate solvent within a fume hood Weighing->Dissolving Conduct Experiment Perform experimental procedures following established protocols Dissolving->Conduct Experiment Decontamination Decontaminate work surfaces and equipment Conduct Experiment->Decontamination Waste Disposal Dispose of waste according to institutional and local regulations Decontamination->Waste Disposal Remove PPE Remove PPE in the correct order to prevent self-contamination Waste Disposal->Remove PPE

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